DL-Threonine
Beschreibung
DL-Threonine has been reported in Saccharomyces cerevisiae with data available.
Threonine is an essential amino acid in humans. It is abundant in human plasma, particularly in newborns. Severe deficiency of threonine causes neurological dysfunction and lameness in experimental animals. Threonine is an immunostimulant which promotes the growth of thymus gland. It also can probably promote cell immune defense function. This amino acid has been useful in the treatment of genetic spasticity disorders and multiple sclerosis at a dose of 1 gram daily. It is highly concentrated in meat products, cottage cheese and wheat germ. The threonine content of most of the infant formulas currently on the market is approximately 20% higher than the threonine concentration in human milk. Due to this high threonine content the plasma threonine concentrations are up to twice as high in premature infants fed these formulas than in infants fed human milk. The whey proteins which are used for infant formulas are sweet whey proteins. Sweet whey results from cheese production. Threonine catabolism in mammals appears to be due primarily (70-80%) to the activity of threonine dehydrogenase (EC 1.1.1.103) that oxidizes threonine to 2-amino-3-oxobutyrate, which forms glycine and acetyl CoA, whereas threonine dehydratase (EC 4.2.1.16) that catabolizes threonine into 2-oxobutyrate and ammonia, is significantly less active. Increasing the threonine plasma concentrations leads to accumulation of threonine and glycine in the brain. Such accumulation affects the neurotransmitter balance which may have consequences for the brain development during early postnatal life. Thus, excessive threonine intake during infant feeding should be avoided. (A3450).
Eigenschaften
IUPAC Name |
2-amino-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFVYJQAPQTCCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301015364 | |
| Record name | 2-Amino-3-hydroxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301015364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hemihydrate: Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], White crystalline powder; slight savoury aroma | |
| Record name | DL-Threonine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18001 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | L-Threonine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2096/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Sparingly soluble in water; Soluble in buffer systems pH 5.5, Practically insoluble (in ethanol) | |
| Record name | L-Threonine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2096/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
144-98-9, 7004-04-8, 632-20-2, 72-19-5, 80-68-2, 28954-12-3, 24830-94-2 | |
| Record name | Allothreonine, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-3-hydroxy-butanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007004048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-threonine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46702 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | threonine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46701 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | threonine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16589 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-Threonine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206292 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Allothreonine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206283 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-Allothreonine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206267 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 144-98-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41828 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Threonine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Amino-3-hydroxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301015364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-threonine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.183 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Allo-DL-threonine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.133 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-3-HYDROXY-BUTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/760PJT2SS0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the basic properties of DL-Threonine for researchers?
An In-depth Technical Guide to the Core Properties of DL-Threonine for Researchers
Abstract
This compound is a racemic mixture of the essential amino acid L-Threonine and its enantiomer, D-Threonine. As a fundamental building block for protein synthesis and a precursor for other biomolecules, its properties are of significant interest to researchers in biochemistry, drug development, and biotechnology.[][2] This guide provides a comprehensive overview of the core physicochemical properties, biological roles, metabolic pathways, and key experimental protocols associated with this compound, tailored for a scientific audience.
Physicochemical Properties
This compound presents as a white, odorless crystalline powder with a slightly sweet taste.[3] It is readily soluble in water but insoluble in organic solvents like ethanol.[3] Its chemical structure contains two chiral centers, leading to four possible stereoisomers.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Appearance | White crystalline powder | |
| Molecular Formula | C₄H₉NO₃ | |
| Molecular Weight | 119.12 g/mol | |
| Melting Point | ~245 °C (with decomposition) | |
| Water Solubility | 20.1 g/100mL (at 25 °C) | |
| Density | 1.3 ± 0.1 g/cm³ | |
| pKa₁ (α-carboxyl) | ~2.09 | |
| pKa₂ (α-amino) | ~9.10 | |
| Isoelectric Point (pI) | ~5.6 | |
| LogP (Octanol/Water) | -1.23 to -3.04 |
| CAS Number | 80-68-2 | |
Stereochemistry
Threonine is one of two proteinogenic amino acids featuring two chiral centers, which results in four stereoisomers: (2S,3R)-Threonine (L-Threonine), (2R,3S)-Threonine (D-Threonine), (2S,3S)-Threonine (L-allo-Threonine), and (2R,3R)-Threonine (D-allo-Threonine). This compound is a 1:1 racemic mixture of L-Threonine and D-Threonine. L-Threonine is the biologically active form found in proteins.
Biological Significance and Roles
As an essential amino acid, L-Threonine cannot be synthesized by humans and must be obtained from the diet. It plays a pivotal role in numerous physiological processes.
-
Protein Synthesis : It is a crucial component for the synthesis of proteins, including collagen, elastin, and tooth enamel.
-
Metabolism : Threonine is vital for fat metabolism and helps prevent the accumulation of fat in the liver (lipotropic function). It serves as a precursor for the synthesis of other amino acids, notably glycine (B1666218) and serine.
-
Immune Function : The immune system utilizes threonine for the production of T-cells, which are essential for fighting infections.
-
Gut Health : Threonine is critical for the synthesis of mucin proteins, which form a protective mucus layer in the gastrointestinal tract, supporting gut barrier function and health.
-
Stem Cell Proliferation : Research has shown that threonine is essential for the proliferation of both mouse and human embryonic stem cells.
Metabolic Pathways of L-Threonine
L-Threonine is metabolized through several key pathways. In most animals, it is converted to pyruvate (B1213749) via threonine dehydrogenase. In humans, however, the gene for this enzyme is an inactive pseudogene. Therefore, the primary catabolic pathway in humans involves its conversion to α-ketobutyrate by the enzyme serine/threonine dehydratase.
Applications in Research and Drug Development
This compound is utilized in various research and industrial applications.
-
Cell Culture : It is a standard component of cell culture media, supporting the growth of mammalian and insect cells. The DL-racemic mixture can often be used in applications where the pure L-form is not strictly required.
-
Biochemical Research : It serves as a substrate in metabolic studies and enzyme assays.
-
Drug Development : The hydroxyl group in threonine provides a site for chemical modification, making it valuable in the development of biopolymers and drug delivery systems. Threonine residues are key sites for PEGylation in antibody-drug conjugates (ADCs) to enhance stability and solubility. Furthermore, the inclusion of D-amino acids like D-Threonine into peptide-based drugs can significantly increase their resistance to proteolytic degradation, thereby extending their in vivo half-life.
-
Nutritional Science : As an essential amino acid, it is a common additive in animal feed to improve health and production.
Experimental Protocols
Quantification of Threonine by High-Performance Liquid Chromatography (HPLC)
A common method for the quantification of threonine in various matrices (e.g., feed, supplements, biological fluids) is Ion Exchange Chromatography (IEC) or Reverse-Phase HPLC (RP-HPLC) with pre- or post-column derivatization.
Objective : To determine the concentration of total threonine in a sample.
Methodology :
-
Sample Preparation (Hydrolysis for Total Threonine) :
-
Weigh a precise amount of the powdered sample (e.g., 0.055 g of a dietary supplement).
-
For total amino acid analysis, perform acid hydrolysis by adding 6 M hydrochloric acid.
-
Heat the sample at 110°C for 23-24 hours to break peptide bonds.
-
After hydrolysis, neutralize the sample and dilute it with a suitable buffer (e.g., sodium citrate (B86180) buffer or phosphate (B84403) buffer pH 7.4).
-
Filter the solution through a 0.2 or 0.45 µm syringe filter before injection.
-
-
Chromatographic Separation :
-
System : A standard HPLC system with a UV or fluorescence detector.
-
Column : Ion Exchange Column (IEC) or a C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase : A gradient elution is typically used. For example, starting with an aqueous buffer (e.g., 10 mM sodium phosphate, pH 7.8-8.2) and increasing the concentration of an organic solvent mixture (e.g., Acetonitrile/Methanol/Water).
-
Flow Rate : Typically 0.45 - 2.0 mL/min.
-
Temperature : Maintain column at 40 °C.
-
-
Derivatization and Detection :
-
Post-Column Derivatization : After separation, the eluent is mixed with a derivatizing agent like ninhydrin. The resulting colored compound is detected by a UV-Vis detector at 570 nm.
-
Pre-Column Derivatization : Alternatively, derivatize the sample before injection using agents like o-phthalaldehyde (B127526) (OPA) or fluorenylmethyloxycarbonyl chloride (FMOC), followed by fluorescence detection.
-
Direct Detection : Some methods allow for direct UV detection of underivatized amino acids, though sensitivity may be lower.
-
-
Quantification :
-
Prepare a calibration curve using standard solutions of L-Threonine of known concentrations.
-
Identify the threonine peak in the sample chromatogram by comparing its retention time with the standard.
-
Calculate the concentration in the sample by integrating the peak area and comparing it against the calibration curve.
-
Safety and Handling
This compound is generally considered non-hazardous. However, standard laboratory safety practices should always be followed.
Table 2: Safety and Handling of this compound
| Aspect | Recommendation | Reference |
|---|---|---|
| Personal Protective Equipment | Wear safety glasses, gloves, and a lab coat. If dust is generated, use respiratory protection. | |
| Handling | Avoid generating dust. Use in a well-ventilated area. Keep away from strong oxidizing agents. | |
| Storage | Store in a cool, dry place (recommended 15–25 °C) in a tightly sealed container. | |
| First Aid | Ingestion: Rinse mouth, drink water. Inhalation: Move to fresh air. Skin/Eye Contact: Rinse with plenty of water. | |
| Toxicity | Not classified as acutely toxic. LD50 (rat, intraperitoneal) is 5.355 g/kg. |
| Disposal | Dispose of in accordance with local, state, and federal regulations. | |
Spectroscopic Data
Spectroscopic data is crucial for the structural confirmation of this compound.
Table 3: Spectroscopic Data for Threonine
| Technique | Key Features / Data Points | Reference |
|---|---|---|
| ¹H NMR | Chemical shifts observed for protons on α-carbon, β-carbon, and methyl group. (e.g., in D₂O, signals around 1.3 ppm (CH₃), 3.6 ppm (α-H), 4.2 ppm (β-H)). | |
| ¹³C NMR | Chemical shifts observed for carboxyl, α-carbon, β-carbon, and methyl carbons. (e.g., in D₂O, signals around 22 ppm (CH₃), 63 ppm (α-C), 68 ppm (β-C), 175 ppm (C=O)). | |
| Mass Spectrometry (MS) | Molecular Ion Peak (M+) consistent with molecular weight (119.12). Common fragment peak at m/z = 60. |
| Infrared (IR) Spectroscopy | Characteristic peaks for O-H, N-H, C=O (carboxyl), and C-H stretches. | |
Conclusion
This compound is a fundamentally important amino acid with well-characterized physicochemical properties and diverse biological roles. For researchers, it serves as an essential reagent in cell culture, a model compound for metabolic studies, and a versatile building block in the design of novel therapeutics and biomaterials. A thorough understanding of its properties, metabolic fate, and analytical methods is critical for its effective application in scientific research and development.
References
Understanding the metabolic pathways involving DL-Threonine.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Threonine, an essential amino acid, is critical for protein synthesis, cellular metabolism, and maintaining physiological homeostasis. As a molecule with two chiral centers, threonine exists as four stereoisomers, with L-Threonine being the proteinogenic form and D-Threonine representing its unnatural enantiomer. Understanding the distinct metabolic fates of these isomers is crucial for research in nutrition, disease pathology, and pharmacology. This technical guide provides an in-depth exploration of the metabolic pathways involving DL-Threonine in mammals, with a focus on human metabolism. It details the enzymatic reactions, presents quantitative data on enzyme kinetics and metabolite concentrations, outlines experimental protocols for studying these pathways, and illustrates the key signaling cascades influenced by threonine metabolism.
L-Threonine Catabolism in Humans
In humans, L-Threonine is primarily catabolized in the liver through two main pathways. A third pathway, involving threonine aldolase (B8822740), is not significant in humans due to the gene being an inactive pseudogene.[1]
Threonine Dehydratase/Deaminase Pathway (Major Pathway)
The predominant route for L-Threonine degradation in humans is catalyzed by the cytosolic enzyme L-serine/threonine dehydratase (STDH).[2] This pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme deaminates L-Threonine to produce α-ketobutyrate and ammonia.[3][4] The α-ketobutyrate is then further metabolized to propionyl-CoA, which can enter the tricarboxylic acid (TCA) cycle via conversion to succinyl-CoA.[5]
The key reaction is as follows: L-Threonine → α-Ketobutyrate + NH₄⁺
Threonine Dehydrogenase Pathway (Minor Pathway)
In many mammals, a significant portion of L-Threonine is catabolized via the mitochondrial L-Threonine 3-dehydrogenase (TDH). This NAD⁺-dependent enzyme oxidizes L-Threonine to 2-amino-3-ketobutyrate. This intermediate is unstable and is subsequently cleaved by 2-amino-3-ketobutyrate CoA ligase (also known as glycine (B1666218) C-acetyltransferase) into glycine and acetyl-CoA. Acetyl-CoA enters the TCA cycle for energy production, while glycine can be used for the synthesis of serine, glutathione, and other important biomolecules.
However, in adult humans, the gene for threonine dehydrogenase is considered an expressed pseudogene, leading to a catalytically inactive or truncated protein. Consequently, this pathway accounts for only a minor fraction (7-11%) of total threonine catabolism.
The reactions are as follows:
-
L-Threonine + NAD⁺ → 2-Amino-3-ketobutyrate + NADH + H⁺
-
2-Amino-3-ketobutyrate + CoA → Glycine + Acetyl-CoA
D-Threonine Metabolism in Humans
Unlike L-amino acids, D-amino acids are not utilized for protein synthesis and are generally considered "unnatural." However, the body possesses enzymatic machinery to catabolize them, primarily through the action of D-amino acid oxidase (DAO).
D-Amino Acid Oxidase Pathway
D-Threonine is a substrate for the peroxisomal flavoenzyme D-amino acid oxidase (DAO). DAO catalyzes the oxidative deamination of various D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide. In the case of D-Threonine, the product is α-ketobutyrate, the same intermediate produced from L-Threonine via the dehydratase pathway.
The reaction is as follows: D-Threonine + O₂ + H₂O → α-Ketobutyrate + NH₄⁺ + H₂O₂
While DAO has a broad substrate specificity, its efficiency with D-Threonine compared to other D-amino acids like D-serine or D-alanine is an area of ongoing research.
Quantitative Data
The following tables summarize key quantitative data related to the enzymes and metabolites involved in this compound metabolism.
Table 1: Enzyme Kinetic Parameters for Human Threonine Catabolism
| Enzyme | Substrate | K_m_ (mM) | V_max_ (nmol/min/mg protein) | Source |
| L-Serine/Threonine Dehydratase (STDH) | L-Threonine | 31 - 59.5 | 70.6 - 96 | |
| L-Serine | 23 - 67.3 | 105.6 - 137 | ||
| L-Threonine Dehydrogenase (TDH) | L-Threonine | N/A (Inactive in humans) | N/A (Inactive in humans) | |
| Threonine Aldolase | L-Threonine | N/A (Inactive in humans) | N/A (Inactive in humans) | |
| D-Amino Acid Oxidase (DAO) | D-Serine | Low (high affinity) | - | |
| D-Threonine | Higher than D-Serine | Lower than D-Serine |
Note: Kinetic parameters for DAO with D-Threonine are not well-defined in human studies but are generally considered to show lower affinity and velocity compared to preferred substrates.
Table 2: Representative Concentrations of Threonine and Related Metabolites
| Metabolite | Tissue/Fluid | Concentration | Source |
| L-Threonine | Human Plasma | 92 - 240 µmol/L | |
| Human Hepatocyte (intracellular) | ~0.01 - 0.05 mmol/L (required for protein synthesis) | ||
| Glycine | Human Liver (total free) | ~2.5 mmol/L | |
| Human Liver (mitochondrial) | ~1.86 mmol/L | ||
| Human Liver (cytosolic) | ~0.83 mmol/L | ||
| Acetyl-CoA | Rat Liver (mitochondrial, fasted) | ~40-100 nmol/g | |
| α-Ketobutyrate | Rat Hepatocytes | Varies with substrate supply |
Signaling Pathways Involving Threonine
L-Threonine and its metabolic products act as signaling molecules that influence key cellular pathways controlling growth, proliferation, and metabolism, primarily the PI3K/Akt and mTOR pathways.
PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival and proliferation. L-Threonine has been shown to activate this pathway. The proposed mechanism involves L-Threonine uptake through amino acid transporters, which can then trigger the activation of PI3K. Activated PI3K leads to the phosphorylation and activation of Akt, a serine/threonine kinase. Activated Akt then phosphorylates a host of downstream targets to promote cell cycle progression and inhibit apoptosis.
mTORC1 Pathway
The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a master regulator of cell growth and anabolism, integrating signals from nutrients, growth factors, and energy status. Amino acids are critical for mTORC1 activation. L-Threonine is among the "priming" amino acids that are necessary for mTORC1 to be sensitized for activation by "activating" amino acids like leucine. The mechanism involves the translocation of mTORC1 to the lysosomal surface. Threonine, along with other amino acids, can be sensed by receptors like T1R1/T1R3, which can lead to an increase in intracellular calcium and activation of the ERK1/2 pathway, ultimately converging on mTORC1 activation. Threonine metabolism, particularly the production of glycine and acetyl-CoA via the TDH pathway (in non-human mammals), is also linked to maintaining the S-adenosyl-methionine (SAM) pool, which is essential for histone methylation and epigenetic regulation, processes that are downstream of mTOR signaling.
Caption: L-Threonine activates PI3K/Akt and mTORC1 signaling pathways.
Experimental Protocols
This section outlines methodologies for key experiments used to investigate threonine metabolism.
Threonine Dehydrogenase (TDH) Activity Assay (Spectrophotometric)
This protocol measures the NAD⁺-dependent oxidation of L-Threonine by monitoring the production of NADH at 340 nm.
Reagents:
-
Assay Buffer: 100 mM Glycine-KCl-KOH buffer, pH 10.0.
-
Substrate Solution: 100 mM L-Threonine in Assay Buffer.
-
Cofactor Solution: 25 mM NAD⁺ in Assay Buffer.
-
Enzyme Source: Liver mitochondrial extract or purified TDH.
Procedure:
-
Prepare a reaction mixture in a 96-well microplate or cuvette. For a 200 µL final volume:
-
160 µL Assay Buffer
-
20 µL Cofactor Solution (final concentration: 2.5 mM NAD⁺)
-
10 µL Enzyme Source (appropriately diluted)
-
-
Incubate the mixture at 37°C for 5 minutes to equilibrate.
-
Initiate the reaction by adding 10 µL of Substrate Solution (final concentration: 5 mM L-Threonine).
-
Immediately measure the absorbance at 340 nm in a kinetic mode, recording readings every 30 seconds for 10-30 minutes.
-
Calculate the rate of NADH production using the Beer-Lambert law (molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
A control reaction without L-Threonine should be run to subtract any background NAD⁺ reduction.
Caption: Workflow for the spectrophotometric TDH activity assay.
Serine/Threonine Dehydratase (STDH) Activity Assay (HPLC-based)
This protocol measures the production of α-ketobutyrate from L-Threonine. The product is derivatized for detection by HPLC.
Reagents:
-
Reaction Buffer: 50 mM Potassium Borate buffer, pH 8.3.
-
Cofactor Solution: 500 µM Pyridoxal 5'-phosphate (PLP) in Reaction Buffer.
-
Substrate Solution: 100 mM L-Threonine in Reaction Buffer.
-
Enzyme Source: Liver cytosolic extract or purified STDH.
-
Derivatizing Agent: o-phenylenediamine (B120857) (OPD).
-
Stop Solution: 30% Trichloroacetic Acid (TCA).
Procedure:
-
In a microcentrifuge tube, combine:
-
100 µL Reaction Buffer
-
15 µL Cofactor Solution (final concentration: 50 µM PLP)
-
15 µL Enzyme Source
-
-
Pre-incubate at 37°C for 5 minutes.
-
Start the reaction by adding 20 µL of Substrate Solution (final concentration: ~13 mM L-Threonine).
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 50 µL of cold Stop Solution.
-
Centrifuge to pellet precipitated protein (10,000 x g for 10 minutes).
-
Transfer the supernatant to a new tube for derivatization with OPD according to established HPLC protocols for α-keto acids.
-
Analyze the derivatized α-ketobutyrate by reverse-phase HPLC with UV or fluorescence detection.
-
Quantify the amount of α-ketobutyrate produced by comparing it to a standard curve.
¹³C-Metabolic Flux Analysis (¹³C-MFA)
This protocol provides a general framework for tracing the carbon from this compound through metabolic pathways in cultured cells.
Materials:
-
Cell Culture: Mammalian cells of interest (e.g., primary hepatocytes, HepG2 cells).
-
¹³C-Tracer: [U-¹³C₄]-L-Threonine or [U-¹³C₄]-D-Threonine.
-
Culture Medium: Threonine-free medium for labeling experiments.
-
Extraction Solvent: 80% Methanol, pre-chilled to -80°C.
-
Instrumentation: LC-MS/MS or GC-MS.
Procedure:
-
Cell Culture: Culture cells to the desired confluency under standard conditions.
-
Isotopic Labeling: Replace the standard medium with the threonine-free medium supplemented with the ¹³C-Threonine tracer at a known concentration.
-
Steady-State Labeling: Incubate the cells for a sufficient period to achieve isotopic steady state in the metabolites of interest (typically 8-24 hours, determined empirically).
-
Metabolite Extraction:
-
Rapidly aspirate the labeling medium.
-
Quench metabolism and extract metabolites by adding the ice-cold extraction solvent directly to the culture plate.
-
Scrape the cells and collect the cell lysate/solvent mixture.
-
Centrifuge to pellet cell debris and proteins.
-
-
Sample Analysis: Analyze the supernatant containing the extracted metabolites using LC-MS/MS or GC-MS to determine the mass isotopologue distributions (MIDs) of key metabolites (e.g., glycine, serine, TCA cycle intermediates).
-
Flux Calculation: Use the measured MIDs and known metabolic network stoichiometry to calculate intracellular metabolic fluxes using specialized software (e.g., INCA, Metran).
Caption: General workflow for ¹³C-Metabolic Flux Analysis.
Conclusion
The metabolism of this compound encompasses distinct pathways for its L- and D-isomers, converging on the intermediate α-ketobutyrate. In humans, L-Threonine catabolism is dominated by the threonine dehydratase pathway, while the threonine dehydrogenase and threonine aldolase pathways are largely inactive. D-Threonine is primarily metabolized by D-amino acid oxidase. Threonine and its metabolites are not merely metabolic intermediates but also serve as crucial signaling molecules, influencing major pathways like PI3K/Akt and mTORC1 that govern cell growth and proliferation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the multifaceted roles of threonine in health and disease.
References
- 1. Threonine aldolase - Wikipedia [en.wikipedia.org]
- 2. inis.iaea.org [inis.iaea.org]
- 3. uniprot.org [uniprot.org]
- 4. Serine dehydratase - Wikipedia [en.wikipedia.org]
- 5. Characterization of the catalytic pathway for D-serine dehydratase. Evidence for variation of the rate-determining step with substrate structure - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Stereoisomers of DL-Threonine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and stereoisomerism of DL-Threonine. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where a thorough understanding of this essential amino acid is crucial.
Chemical Structure of this compound
This compound is the racemic mixture of the essential amino acid threonine. Its chemical structure is characterized by the presence of a carboxyl group, an amino group, and a hydroxyl group attached to a central carbon chain.
-
IUPAC Name: (2RS,3SR)-2-Amino-3-hydroxybutanoic acid[1]
-
Molecular Formula: C₄H₉NO₃[1]
-
Molecular Weight: 119.12 g/mol [1]
The structure of threonine contains two chiral centers, at the α-carbon (C2) and the β-carbon (C3). This gives rise to four possible stereoisomers. The key functional groups that determine its chemical properties are:
-
α-Amino Group (-NH₂): A basic group that can be protonated.
-
α-Carboxyl Group (-COOH): An acidic group that can be deprotonated.
-
β-Hydroxyl Group (-OH): A polar group that can participate in hydrogen bonding and undergo esterification and other reactions.
Stereoisomers of this compound
The presence of two stereogenic centers in threonine results in the existence of four stereoisomers, which can be classified into two pairs of enantiomers and two pairs of diastereomers. The naturally occurring and most common form is L-Threonine.
-
L-Threonine (2S, 3R): The proteinogenic stereoisomer, essential for human nutrition.
-
D-Threonine (2R, 3S): The enantiomer of L-Threonine.
-
L-allo-Threonine (2S, 3S): A diastereomer of L-Threonine.
-
D-allo-Threonine (2R, 3R): The enantiomer of L-allo-Threonine and a diastereomer of D-Threonine.
Below is a diagram illustrating the relationships between the four stereoisomers of threonine.
References
DL-Threonine as a Precursor for Glycine and Other Biomolecules: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-Threonine, an essential amino acid, serves as a critical precursor for the biosynthesis of glycine (B1666218) and a variety of other indispensable biomolecules. This technical guide provides a comprehensive overview of the core metabolic pathways involved in the conversion of this compound, with a particular focus on the enzymatic reactions leading to glycine formation. This document details the mechanisms of the primary catalytic routes: the threonine dehydrogenase pathway and the threonine aldolase (B8822740) pathway. Furthermore, it presents a compilation of quantitative data, including enzyme kinetics and the physiological impact of threonine supplementation on glycine levels. Detailed experimental protocols for the analysis of these pathways and a visual representation of the metabolic and experimental workflows are provided to support researchers in their scientific endeavors.
Introduction
Threonine is an essential α-amino acid, meaning it cannot be synthesized by humans and must be obtained through diet.[1] Beyond its fundamental role in protein synthesis, threonine is a key metabolic intermediate that feeds into several crucial biosynthetic pathways.[2][3] One of its most significant metabolic fates is its conversion to glycine, a non-essential amino acid that is nonetheless vital for the synthesis of proteins, purines, glutathione, and serves as a neurotransmitter.[2][4] The metabolic relationship between threonine and glycine is of considerable interest in various fields, including nutrition, neuroscience, and drug development, due to the physiological importance of both amino acids.
This guide will explore the enzymatic pathways responsible for the conversion of this compound to glycine, detail the methodologies to study these processes, and present quantitative data to provide a thorough understanding of this metabolic nexus.
Metabolic Pathways of this compound to Glycine
The conversion of threonine to glycine primarily occurs through two distinct enzymatic pathways: the threonine dehydrogenase pathway and the threonine aldolase pathway.
Threonine Dehydrogenase Pathway
This is a major route for threonine catabolism in many organisms, including mammals. The pathway involves a two-step enzymatic reaction:
-
Oxidation of L-Threonine: L-Threonine is first oxidized by L-threonine 3-dehydrogenase (TDH) , an NAD⁺-dependent enzyme, to produce 2-amino-3-ketobutyrate.
-
Thiolytic Cleavage: The unstable intermediate, 2-amino-3-ketobutyrate, is then cleaved by 2-amino-3-ketobutyrate coenzyme A lyase (also known as glycine C-acetyltransferase) in the presence of Coenzyme A (CoA) to yield glycine and acetyl-CoA .
The acetyl-CoA produced can enter the tricarboxylic acid (TCA) cycle for energy production, while the glycine becomes available for its various metabolic roles.
Threonine Aldolase Pathway
This pathway offers a more direct conversion of threonine to glycine and is catalyzed by a single enzyme, threonine aldolase , a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme. This enzyme catalyzes the reversible retro-aldol cleavage of L-threonine to yield glycine and acetaldehyde (B116499) .
The reaction is reversible, and threonine aldolases are of biotechnological interest for their ability to catalyze the formation of carbon-carbon bonds.
Role as a Precursor for Other Biomolecules
The glycine synthesized from threonine is a precursor for a multitude of essential biomolecules:
-
Serine: Glycine can be converted to serine by serine hydroxymethyltransferase (SHMT), another PLP-dependent enzyme, in a reaction that is central to one-carbon metabolism.
-
Purines: The entire glycine molecule is incorporated into the purine (B94841) ring structure, making it fundamental for DNA and RNA synthesis.
-
Glutathione: Glycine is one of the three amino acid components of the antioxidant tripeptide glutathione.
-
Heme: The initial step in heme biosynthesis involves the condensation of glycine and succinyl-CoA.
-
Creatine (B1669601): A significant portion of the body's creatine is synthesized from glycine and arginine.
Furthermore, the acetyl-CoA produced from the threonine dehydrogenase pathway is a central metabolite for the synthesis of fatty acids, cholesterol, and ketone bodies, in addition to its role in energy production via the TCA cycle.
Quantitative Data
Enzyme Kinetics
The kinetic parameters of the key enzymes involved in the conversion of threonine to glycine are crucial for understanding the efficiency and regulation of these pathways.
| Enzyme | Organism | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| L-Threonine Dehydrogenase | Pyrococcus horikoshii | L-Threonine | 0.013 | 1750 | - | - | |
| L-Threonine Dehydrogenase | Cytophaga sp. KUC-1 | L-Threonine (at 20°C) | - | - | - | - | |
| Threonine Aldolase | Rat Liver | L-Threonine | - | - | - | - | |
| Threonine Aldolase | Escherichia coli | L-allo-Threonine | - | - | - | - | |
| Threonine Aldolase (N305R variant) | L-Threonine | 0.18 | - | - | - | ||
| Threonine Aldolase (N305R variant) | L-allo-Threonine | 0.23 | - | - | - | ||
| 2-Amino-3-ketobutyrate CoA Lyase | Escherichia coli | 2-Amino-3-ketobutyrate | - | - | favors cleavage by 50-fold | - |
In Vivo and Clinical Studies
Supplementation with threonine has been shown to impact glycine levels in various biological systems.
| Study Type | Organism/Subject | Threonine Supplementation | Key Findings | Reference(s) |
| Animal Study | Growing Rats | Increasing dietary threonine | Positive correlation between plasma threonine and brain glycine concentrations. | |
| Animal Study | Rat Liver Mitochondria | L-Threonine (in vitro) | Glycine is the major product at low L-threonine concentrations. | |
| Human Clinical Trial | Healthy Adult Males | 6, 9, 12 g/day L-threonine for 4 weeks | Increased plasma L-threonine and its metabolite L-2-aminobutyrate. No significant effect on other plasma amino acids was detailed in the abstract. | |
| Human Clinical Trial | Patients with Hyperphenylalaninemia | ~50 mg/kg/day L-threonine for 8 weeks | Significant decrease in plasma phenylalanine levels. |
Experimental Protocols
Quantification of Threonine and Glycine
Accurate quantification of threonine and glycine in biological samples is essential for studying their metabolic relationship. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.
5.1.1. Sample Preparation from Plasma/Serum
-
Protein Precipitation: To 100 µL of plasma or serum, add 200 µL of ice-cold methanol (B129727) or 20 µL of 30% sulfosalicylic acid.
-
Vortexing: Vortex the mixture vigorously for 30 seconds.
-
Incubation: Incubate the samples at -20°C for 20 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the free amino acids.
-
Filtration (Optional but Recommended): Filter the supernatant through a 0.22 µm syringe filter before analysis.
5.1.2. HPLC Method for Amino Acid Analysis
-
Derivatization: Amino acids are often derivatized pre-column to enhance their detection. A common derivatizing agent is o-phthalaldehyde (B127526) (OPA) for primary amines or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC).
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is employed.
-
Detection: Detection can be achieved using a UV or fluorescence detector, depending on the derivatizing agent used.
Enzyme Assays
5.2.1. Threonine Dehydrogenase (TDH) Spectrophotometric Assay
This assay measures the production of NADH, which absorbs light at 340 nm.
-
Reaction Mixture: Prepare a reaction mixture in a cuvette containing:
-
Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
NAD⁺ (e.g., 2 mM)
-
Enzyme sample (cell lysate or purified enzyme)
-
-
Initiation: Start the reaction by adding L-threonine (e.g., 10 mM).
-
Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculation: The rate of NADH production can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
5.2.2. Threonine Aldolase Activity Assay
The activity can be determined by measuring the amount of glycine or acetaldehyde produced. A common method involves coupling the production of acetaldehyde to a subsequent reaction that can be monitored spectrophotometrically.
Metabolic Flux Analysis using Stable Isotope Labeling
Metabolic flux analysis (MFA) with stable isotopes (e.g., ¹³C-labeled threonine) is a powerful technique to trace the fate of threonine carbons and quantify the flux through different metabolic pathways.
Conclusion
This compound is a metabolically versatile amino acid that serves as a direct and indirect precursor to glycine and a host of other critical biomolecules. The threonine dehydrogenase and threonine aldolase pathways represent the primary routes for this conversion, each with distinct enzymatic mechanisms and regulatory features. Understanding these pathways, supported by robust quantitative data and detailed experimental protocols, is paramount for researchers in the fields of biochemistry, nutrition, and pharmacology. The methodologies and data presented in this guide provide a solid foundation for further investigation into the intricate role of this compound metabolism in health and disease, and for the development of novel therapeutic strategies targeting these pathways.
References
Discovery and Initial Characterization of DL-Threonine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the pivotal discovery and initial characterization of the essential amino acid, DL-Threonine. It details the groundbreaking research of William Cumming Rose and his team, whose work in the 1930s redefined nutritional science. This document presents the experimental methodologies that led to the identification of Threonine as an essential dietary component, including the carefully controlled rat feeding studies. Furthermore, it outlines the early techniques for the isolation of L-Threonine from natural sources and the chemical synthesis of this compound. The initial physicochemical properties of Threonine are also presented, offering a comprehensive historical and scientific perspective on this vital biomolecule.
Discovery of Threonine: An Essential Amino Acid
In 1935, William Cumming Rose and his colleagues at the University of Illinois made the landmark discovery of Threonine, the last of the 20 common proteinogenic amino acids to be identified.[1] This discovery was the culmination of meticulous nutritional studies aimed at defining the essential amino acid requirements for animal growth.
The prevailing understanding at the time was that the known 19 amino acids were sufficient for life. However, Rose's experiments with rats fed diets containing only these purified amino acids consistently resulted in weight loss and eventual death. The addition of casein, a milk protein, to the diet would lead to a recovery, strongly suggesting the presence of an unknown, essential dietary component in casein.[2]
Experimental Protocol: Rat Feeding Studies
The core of Rose's discovery lay in a series of meticulously designed rat feeding experiments. The general protocol involved feeding young, weanling albino rats purified diets in which the sole source of nitrogen was a mixture of known amino acids.
Basal Diet Composition: The basal diet was formulated to be complete in all known nutrients except for the then-unidentified essential amino acid. A typical composition of the basal diet is detailed in Table 1.
Table 1: Composition of the Basal Diet Used in Threonine Discovery Experiments
| Component | Percentage (%) |
| Purified Amino Acid Mixture | Variable |
| Sucrose | 15.0 |
| Lard | 24.0 |
| Cod Liver Oil | 2.0 |
| Salt Mixture (Osborne-Mendel) | 4.0 |
| Agar-agar | 2.0 |
| Starch | To make 100 |
Source: Adapted from early nutritional studies by W.C. Rose.
Experimental Groups: The rats were divided into different groups, each receiving a diet with a specific amino acid composition. The control group received a diet supplemented with a protein known to support growth, such as casein. The experimental groups received diets with varying compositions of the purified amino acid mixture, with some diets intentionally lacking certain amino acids.
Growth Monitoring: The weight of each rat was recorded regularly, typically every 1-2 days, to monitor growth rates. The health of the rats was also closely observed.
Quantitative Data: Rat Growth Studies
The breakthrough came from the observation that rats fed a diet containing 19 purified amino acids failed to grow, while those receiving a supplement derived from a hydrolysate of fibrin (B1330869) (a protein from blood) showed significant growth. This demonstrated the existence of an essential, undiscovered amino acid in fibrin.
Table 2: Growth of Rats on Diets With and Without Threonine
| Diet Composition | Average Weekly Weight Gain (g) |
| Basal Diet with 19 Purified Amino Acids | Negative (Weight Loss) |
| Basal Diet + Fibrin Hydrolysate Fraction | Positive |
| Basal Diet + 0.6% Purified Threonine | Normal Growth |
Source: Data extrapolated from the findings of McCoy, Meyer, and Rose (1935).
The systematic fractionation of the fibrin hydrolysate led to the isolation of the active compound, which was named Threonine. Subsequent experiments demonstrated that the addition of purified Threonine to the diet of 19 amino acids was sufficient to support normal growth in rats.
Isolation and Synthesis of this compound
Following its discovery, the next crucial steps were the isolation of the natural L-isomer in larger quantities and the development of a method for its chemical synthesis.
Experimental Protocol: Isolation of L-Threonine from Fibrin
The initial isolation of L-Threonine from fibrin was a laborious process involving multiple steps of hydrolysis, precipitation, and crystallization.
Methodology:
-
Hydrolysis: Fibrin was hydrolyzed by boiling with sulfuric acid to break it down into its constituent amino acids.
-
Neutralization and Removal of Dicarboxylic Amino Acids: The acidic hydrolysate was neutralized with barium hydroxide. The resulting precipitate of barium sulfate (B86663) and dicarboxylic amino acids (glutamic and aspartic acid) was removed by filtration.
-
Phosphotungstic Acid Precipitation: The filtrate was treated with phosphotungstic acid to precipitate the basic amino acids (arginine, histidine, lysine) and cystine.
-
Removal of Other Amino Acids: The remaining solution was subjected to a series of fractional crystallizations from water and alcohol to remove other more soluble amino acids like glycine, alanine, valine, and leucine.
-
Final Purification: The fraction containing Threonine was further purified by repeated crystallizations to yield the pure L-Threonine.
Early Chemical Synthesis of this compound
The first chemical synthesis of this compound was a significant achievement, allowing for its production in the laboratory and confirming its structure. An early method involved the following steps:
-
Starting Material: The synthesis often started from an α-halogenated β-alkoxy butyric acid derivative.
-
Amination: The halogen group at the α-position was replaced with an amino group, typically through reaction with ammonia.
-
Hydrolysis: The resulting product was then hydrolyzed to yield the racemic mixture of this compound and its diastereomer, DL-allothreonine.
-
Separation of Diastereomers: The this compound was separated from DL-allothreonine based on differences in their solubility or the solubility of their derivatives.
Initial Characterization of this compound
Once isolated and synthesized, the initial characterization of Threonine involved determining its fundamental physicochemical properties.
Table 3: Initial Physicochemical Properties of Threonine (circa 1930s)
| Property | Value |
| Molecular Formula | C4H9NO3 |
| Molecular Weight | 119.12 g/mol |
| Melting Point | 251-252 °C (decomposes) |
| Specific Rotation [α]D | -28.3° (in water) for the L-isomer |
| Solubility | Soluble in water; insoluble in absolute alcohol, ether, and chloroform. |
Source: Compiled from early publications on the characterization of Threonine.
Visualizing the Discovery and Synthesis
The logical flow of the discovery process and the chemical synthesis can be visualized using diagrams.
Caption: Workflow of the discovery of Threonine.
References
A Technical Guide to the Function of DL-Threonine in Microbial Metabolism and Growth
Abstract
Threonine, an essential α-amino acid, is a cornerstone of microbial physiology, playing indispensable roles in anabolism, catabolism, and cellular regulation. While L-threonine is the biologically predominant isomer for protein synthesis, microorganisms have evolved diverse metabolic pathways to utilize and degrade threonine, impacting growth, proliferation, and adaptation. This technical guide provides an in-depth exploration of threonine's function in microbial metabolism. It details the core biosynthetic and catabolic pathways, its role as a precursor for other vital metabolites, and its involvement in sophisticated signaling networks such as the control of biofilm formation. For researchers, scientists, and drug development professionals, this document consolidates key quantitative data on enzyme kinetics and microbial production, outlines detailed experimental protocols for studying threonine metabolism, and visualizes complex pathways and workflows to facilitate a comprehensive understanding of this critical amino acid in the microbial world.
Introduction
Threonine is a polar, essential amino acid characterized by a hydroxyl group in its side chain, with the chemical formula C₄H₉NO₃.[1] It exists as four stereoisomers, but L-threonine ((2S,3R)-2-amino-3-hydroxybutanoic acid) is the form incorporated into proteins during biosynthesis.[1] In microbial contexts, L-threonine is not only a fundamental building block for countless proteins but also serves as a critical metabolic hub.[][3]
Microorganisms synthesize L-threonine through a multi-step enzymatic pathway originating from aspartate.[4] This pathway is tightly regulated to maintain cellular homeostasis. Conversely, microbes employ several distinct catabolic routes to degrade threonine, yielding energy and valuable intermediates like glycine (B1666218) and acetyl-CoA. Beyond these core metabolic functions, threonine is a precursor for the biosynthesis of other amino acids, notably isoleucine, and participates in complex signaling pathways that regulate microbial behavior, including virulence and biofilm formation. Given its importance, L-threonine is a major product of industrial microbial fermentation, primarily using engineered strains of Escherichia coli and Corynebacterium glutamicum. This guide delves into the molecular mechanisms governing threonine's role in microbial life.
L-Threonine Biosynthesis (Anabolism)
In bacteria and plants, L-threonine is synthesized from the precursor L-aspartate via a five-step enzymatic pathway. This process is a branch of the aspartate family pathway, which also leads to the synthesis of lysine, methionine, and isoleucine.
The key enzymatic reactions are:
-
Aspartate Kinase (AK) : Catalyzes the phosphorylation of L-aspartate to form β-aspartyl-phosphate.
-
Aspartate-Semialdehyde Dehydrogenase : Converts β-aspartyl-phosphate to L-aspartate-semialdehyde.
-
Homoserine Dehydrogenase (HD) : Reduces L-aspartate-semialdehyde to L-homoserine.
-
Homoserine Kinase (HK) : Phosphorylates L-homoserine to produce O-phospho-L-homoserine.
-
Threonine Synthase : Catalyzes the final step, converting O-phospho-L-homoserine into L-threonine.
Regulation of Biosynthesis
The L-threonine synthesis pathway is meticulously controlled, primarily through feedback inhibition, to prevent its overproduction. L-threonine and L-isoleucine act as allosteric inhibitors for key enzymes in the pathway.
-
Aspartate Kinase (AK) is often feedback-inhibited by L-threonine and L-lysine.
-
Homoserine Dehydrogenase (HD) is typically inhibited by L-threonine.
-
Homoserine Kinase (HK) can also be subject to competitive inhibition by L-threonine.
This regulation occurs at critical branch points, allowing the cell to divert metabolic flux toward the synthesis of other essential amino acids as needed.
Threonine Catabolism (Degradation)
Microorganisms utilize at least three distinct pathways to catabolize threonine, reflecting their metabolic versatility. These pathways break down threonine into intermediates that can enter central metabolism.
Threonine Dehydrogenase Pathway
A common route in many bacterial genera involves the oxidation of L-threonine to 2-amino-3-ketobutyrate by L-threonine 3-dehydrogenase. This intermediate is then cleaved by 2-amino-3-ketobutyrate CoA ligase into glycine and acetyl-CoA, which can enter one-carbon metabolism and the TCA cycle, respectively.
Threonine Aldolase Pathway
In some microbes, particularly species of Pseudomonas, L-threonine is cleaved directly by L-threonine aldolase. This reaction produces glycine and acetaldehyde (B116499). The acetaldehyde can be further oxidized to acetate (B1210297) and then to acetyl-CoA for entry into the TCA cycle.
Threonine Dehydratase (Deaminase) Pathway
The third major pathway is initiated by L-threonine dehydratase (also known as threonine deaminase), which converts L-threonine into α-ketobutyrate and ammonia. This pathway is significant because α-ketobutyrate is a direct precursor for the biosynthesis of L-isoleucine, linking the catabolism of one essential amino acid to the anabolism of another.
Role in Microbial Growth and Signaling
Threonine's influence extends beyond central metabolism, impacting microbial growth, physiology, and community interactions.
-
Protein Synthesis and Gut Health: As an essential amino acid, threonine is vital for the synthesis of all proteins, including structural components and enzymes. It is particularly crucial for the production of mucin, a glycoprotein (B1211001) that forms the protective mucus layer in the intestine. Threonine availability can therefore influence the composition of gut microbiota and intestinal health.
-
Precursor Metabolism: Threonine serves as the starting point for L-isoleucine synthesis and is a major source of glycine. Glycine, in turn, is a key component of one-carbon metabolism, which is essential for the synthesis of purines, thymidine, and other critical biomolecules.
-
Threonine Phosphorylation Signaling: In the opportunistic pathogen Pseudomonas aeruginosa, a threonine phosphorylation pathway plays a critical role in regulating biofilm formation. This signaling system, composed of the phosphatase SiaA, the kinase SiaB, and their target SiaC, responds to environmental cues like carbon availability. The phosphorylation state of a specific threonine residue (T68) on SiaC controls a partner-switching mechanism that ultimately modulates biofilm development. This highlights threonine's role not just as a metabolite but as a component of sophisticated regulatory circuits.
Quantitative Analysis of Threonine Metabolism
Quantitative data is essential for metabolic engineering and for understanding the efficiency of metabolic pathways.
Table 1: L-Threonine Production in Engineered Microorganisms
| Microbial Strain | Fermentation Mode | Substrate | Threonine Titer (g/L) | Yield (g/g substrate) | Reference |
|---|---|---|---|---|---|
| Escherichia coli TH27C | Fed-batch culture | Glucose | 82.4 | 0.393 | |
| Escherichia coli | Fed-batch culture | Glucose | 42.3 | Not Reported | |
| Corynebacterium glutamicum | Fed-batch culture | Not Specified | 57.7 | Not Reported |
| Corynebacterium glutamicum DR-17 | Batch culture | Not Specified | 8.0 | Not Reported | |
Table 2: Kinetic Properties of Key Threonine-Metabolizing Enzymes
| Enzyme | Microbial Source | Substrate | Kinetic Parameter | Value | Reference |
|---|---|---|---|---|---|
| L-Threonine 3-Dehydrogenase | Corynebacterium sp. | L-Threonine | [S]₀.₅ | 20 mM | |
| L-Threonine 3-Dehydrogenase | Corynebacterium sp. | NAD⁺ | Kₘ | 0.8 mM | |
| 2-Amino-3-oxobutyrate-CoA Ligase | Corynebacterium sp. | CoA | Kₘ | 0.14 mM | |
| L-Threonine Aldolase | Pseudomonas sp. | L-Threonine | Kₘ | 5-10 mM |
| L-Threonine Dehydratase | Corynebacterium sp. | L-Threonine | [S]₀.₅ | 40 mM | |
Table 3: Impact of Threonine Supplementation on Microbial Communities in Rice Field Eel Gut
| Dietary Threonine (g/kg) | Key Correlated Genera | Correlation with Growth | Reference |
|---|---|---|---|
| 7.5 - 9.0 (Optimal) | Corynebacterium | Positive | |
| 7.5 - 9.0 (Optimal) | Methylocella | Positive |
| Not specified | Brevinema | Negative | |
Key Experimental Protocols
Studying threonine metabolism requires robust and precise methodologies. The following sections detail common protocols cited in the literature.
Quantification of Threonine via HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for accurately measuring amino acid concentrations in fermentation broths or cell extracts.
Methodology:
-
Sample Preparation: Centrifuge the microbial culture to remove cells. The supernatant is treated with 10% trichloroacetic acid to precipitate proteins.
-
Chromatography: Use a C18 column (e.g., 5 μm, 250 mm × 4.6 mm).
-
Mobile Phase: A gradient elution is employed using two mobile phases.
-
Phase A: 10 mmol·L⁻¹ disodium (B8443419) hydrogen phosphate (B84403) and sodium tetraborate.
-
Phase B: Methanol:acetonitrile:water (45:45:10 v/v/v).
-
-
Gradient Program: A typical gradient involves increasing the percentage of Phase B over approximately 15-18 minutes.
-
Detection: Detection is performed at a wavelength of 338 nm following pre-column derivatization (if required).
-
Flow Rate: A standard flow rate is 1.0 mL·min⁻¹.
Threonine Uptake Assay
This protocol measures the rate at which microbial cells import threonine from the external medium, often using a radiolabeled substrate.
Methodology:
-
Cell Culture: Grow cells to mid-log phase (e.g., OD₆₀₀ ≈ 0.5) in a defined medium (e.g., M9 medium with glucose).
-
Harvest and Wash: Harvest cells by centrifugation at 4°C and wash them once with the base medium to remove external metabolites.
-
Substrate Depletion: Resuspend cells in fresh medium and incubate for a period (e.g., 2 hours) to ensure the exhaustion of intracellular threonine pools.
-
Uptake Reaction: Initiate the assay by adding a known concentration of radiolabeled L-[U-¹⁴C]threonine to the cell suspension.
-
Time Points: At specific time intervals, take aliquots of the cell suspension and immediately filter them through a membrane (e.g., nitrocellulose) to separate cells from the medium.
-
Washing: Quickly wash the filter with ice-cold medium to remove non-transported radiolabel.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter. The rate of uptake is calculated based on the radioactivity per unit of dry cell weight over time.
Conclusion and Future Directions
DL-Threonine, and particularly its L-isomer, is a metabolite of profound importance to microbial life. Its functions are deeply integrated into the core processes of growth, energy production, and environmental adaptation. The intricate network of biosynthetic, catabolic, and signaling pathways centered around threonine demonstrates remarkable metabolic efficiency and regulatory sophistication. A thorough understanding of these pathways is paramount for advancements in metabolic engineering, where targeted modifications can dramatically enhance the microbial production of threonine for industrial applications. Furthermore, the unique enzymatic steps in threonine metabolism and its role in virulence-related processes like biofilm formation present attractive and specific targets for the development of novel antimicrobial agents. Future research will likely focus on further elucidating the complex regulatory networks that govern threonine homeostasis and exploring the interplay between threonine metabolism and microbial community dynamics in diverse ecosystems.
References
Preliminary Studies on DL-Threonine's Effect on Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Threonine, an essential amino acid, is a fundamental component for protein synthesis and various metabolic processes. While the nutritional importance of threonine is well-established, emerging research has highlighted its role as a signaling molecule, capable of modulating key cellular pathways that govern cell growth, proliferation, and survival. This technical guide provides an in-depth overview of the preliminary studies on the effects of this compound on cell signaling, with a particular focus on the PI3K/Akt/mTOR and MAPK pathways.
It is important to note that the majority of detailed mechanistic studies to date have been conducted using L-Threonine, the biologically active isomer of threonine. As this compound is a racemic mixture of D- and L-Threonine, the cellular effects observed are predominantly attributed to the L-isomer. This guide will synthesize the findings from these studies to provide a comprehensive understanding of how threonine influences cellular signaling cascades, offering valuable insights for researchers and professionals in drug development.
Data Presentation
The following tables summarize the quantitative data extracted from key studies on the effect of L-Threonine on cell signaling molecules. The data is primarily derived from densitometric analysis of Western blots and proliferation assays.
Table 1: Effect of L-Threonine Supplementation on the Phosphorylation of Key Signaling Proteins in Mouse Embryonic Stem Cells (mESCs)
| Target Protein | Phosphorylation Site | Treatment Condition | Fold Change vs. Control (Threonine-deprived) | Reference |
| Akt | Thr308 | 500 µM L-Threonine (30 min) | ~2.5 | [1] |
| Akt | Ser473 | 500 µM L-Threonine (60 min) | ~3.0 | [1] |
| mTOR | Ser2448 | 500 µM L-Threonine (60 min) | ~2.8 | [1] |
| p70S6K | Thr389 | 500 µM L-Threonine (60 min) | ~3.5 | [1] |
| 4E-BP1 | Thr37/46 | 500 µM L-Threonine (60 min) | ~2.0 | [1] |
| ERK1/2 | Thr202/Tyr204 | 500 µM L-Threonine (15 min) | ~2.2 | |
| p38 | Thr180/Tyr182 | 500 µM L-Threonine (60 min) | ~1.8 | |
| JNK | Thr183/Tyr185 | 500 µM L-Threonine (15 min) | ~2.0 |
Table 2: Dose-Dependent Effect of L-Threonine on the Expression of Cell Cycle Regulatory Proteins in mESCs
| Protein | L-Threonine Concentration | Fold Change in Expression vs. Control (0 µM) | Reference |
| Cyclin D1 | 100 µM | ~1.5 | |
| 500 µM | ~2.5 | ||
| 1 mM | ~2.8 | ||
| Cyclin E | 100 µM | ~1.3 | |
| 500 µM | ~2.2 | ||
| 1 mM | ~2.5 |
Table 3: Time-Dependent Effect of L-Threonine Deprivation on mESC Proliferation
| Time of Deprivation | Relative [³H]Thymidine Incorporation (%) | Reference |
| 0 hours | 100 | |
| 24 hours | ~60 | |
| 48 hours | ~40 | |
| 72 hours | ~25 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preliminary studies of L-Threonine's effect on cell signaling.
Cell Culture and L-Threonine Deprivation/Supplementation
This protocol is adapted for studying the effects of amino acid deprivation and supplementation on cell signaling in mouse embryonic stem cells (mESCs).
-
Cell Line: Mouse embryonic stem cells (e.g., E14tg2a).
-
Culture Medium: High-glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 15% fetal bovine serum (FBS), 1% non-essential amino acids, 2 mM L-glutamine, 0.1 mM β-mercaptoethanol, and 1000 units/ml leukemia inhibitory factor (LIF).
-
Threonine Deprivation:
-
Culture mESCs to ~70% confluency in complete medium.
-
Wash the cells twice with pre-warmed Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Replace the medium with custom-formulated DMEM lacking L-Threonine but containing all other essential and non-essential amino acids, supplemented with dialyzed FBS (to minimize exogenous amino acids from the serum) and other necessary components as listed above.
-
Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours) to induce a state of threonine deprivation.
-
-
L-Threonine Supplementation:
-
After the deprivation period, replace the threonine-free medium with the same medium supplemented with the desired concentration of L-Threonine (e.g., 100 µM, 500 µM, 1 mM).
-
Incubate for the specified time points (e.g., 15, 30, 60, 120 minutes for signaling studies; 24 hours for cell cycle protein expression) before harvesting for analysis.
-
Western Blot Analysis of Phosphorylated Signaling Proteins
This protocol details the procedure for detecting the phosphorylation status of key proteins in the PI3K/Akt/mTOR and MAPK pathways.
-
Cell Lysis:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold DPBS.
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated proteins of interest (e.g., anti-phospho-Akt (Ser473), anti-phospho-mTOR (Ser2448), anti-phospho-p70S6K (Thr389), anti-phospho-ERK1/2 (Thr202/Tyr204)) overnight at 4°C. Use a 1:1000 dilution in 5% BSA/TBST.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000 dilution in 5% non-fat dry milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Quantification:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphoprotein signal to the total protein signal or a housekeeping protein (e.g., β-actin) to determine the relative fold change.
-
In Vitro Kinase Assay for p70S6K
This assay measures the activity of p70S6K, a downstream effector of mTORC1.
-
Immunoprecipitation of p70S6K:
-
Lyse cells as described in the Western blot protocol.
-
Incubate 500 µg of protein lysate with an anti-p70S6K antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose (B213101) beads and incubate for an additional 2 hours at 4°C.
-
Wash the beads three times with lysis buffer and once with kinase assay buffer (25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl₂).
-
-
Kinase Reaction:
-
Resuspend the beads in 50 µL of kinase assay buffer containing 1 µg of a purified S6 ribosomal protein substrate and 200 µM ATP.
-
Incubate the reaction at 30°C for 30 minutes with gentle agitation.
-
Terminate the reaction by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
Analysis:
-
Analyze the reaction products by SDS-PAGE and Western blotting using an antibody specific for phosphorylated S6 ribosomal protein.
-
Immunoprecipitation of mTORC1 and mTORC2 Complexes
This protocol allows for the specific isolation of mTORC1 and mTORC2 to study their composition and activity.
-
Cell Lysis:
-
Lyse cells in a CHAPS-based buffer (40 mM HEPES pH 7.5, 120 mM NaCl, 1 mM EDTA, 0.3% CHAPS) containing protease and phosphatase inhibitors to maintain the integrity of the mTOR complexes.
-
-
Immunoprecipitation:
-
Incubate 1 mg of protein lysate with an antibody specific to a core component of the desired complex (anti-Raptor for mTORC1 or anti-Rictor for mTORC2) overnight at 4°C.
-
Capture the immune complexes with Protein A/G agarose beads for 2 hours at 4°C.
-
-
Washing and Elution:
-
Wash the beads extensively with CHAPS lysis buffer.
-
Elute the protein complexes from the beads by boiling in Laemmli sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting to confirm the co-immunoprecipitation of other complex components (e.g., probing for mTOR in a Raptor IP).
-
Mandatory Visualization
Signaling Pathways
Caption: this compound signaling pathways.
Experimental Workflow
Caption: Experimental workflow for studying this compound's effects.
Logical Relationship
References
Methodological & Application
Application Notes and Protocols for Using DL-Threonine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Threonine, a racemic mixture of the essential amino acid threonine, is a cost-effective supplement for mammalian and insect cell culture applications where the exclusive use of the L-enantiomer is not mandatory. While L-Threonine is the biologically active isomer incorporated into proteins and involved in key cellular signaling pathways, the presence of D-Threonine in the DL-mixture necessitates careful consideration and empirical optimization for specific cell lines and applications.
These application notes provide a comprehensive guide to utilizing this compound in cell culture, including recommended starting concentrations, potential effects of the D-isomer, and detailed protocols for evaluating its impact on cell growth, viability, and relevant signaling pathways.
Data Presentation: L-Threonine as a Baseline
Direct quantitative comparative data for this compound versus L-Threonine is limited in publicly available literature. Therefore, the following tables summarize data for L-Threonine, which can be used as a starting point for designing experiments with this compound. It is crucial to empirically determine the optimal concentration of this compound for each specific application, as the D-isomer may have different effects.
Table 1: Typical Concentrations of L-Threonine in Common Cell Culture Media
| Media Formulation | Typical L-Threonine Concentration (mg/L) | Typical L-Threonine Concentration (mM) |
| DMEM | 95.2 | 0.8 |
| RPMI-1640 | 23.8 | 0.2 |
| Ham's F-12 | 11.9 | 0.1 |
| DMEM/F-12 | 53.55 | 0.45 |
Note: The molecular weight of Threonine is 119.12 g/mol .
Table 2: Effects of L-Threonine on Cellular Processes (Literature-derived)
| Cell Line | L-Threonine Concentration | Observed Effect | Reference |
| Intestinal Epithelial Cells | Dose-dependent | Increased cell viability, increased HSP70 and HSP25 expression, decreased apoptosis under heat stress.[1] | [1] |
| Mouse Embryonic Stem Cells | 500 µM | Stimulated proliferation, regulated G1/S phase transition.[2] | [2] |
| Human Embryonic Stem Cells | 4 mM | Rescued cells from 3-hydroxynorvaline-induced inhibition of proliferation.[3] |
Considerations for Using this compound
-
Biological Activity: Only L-Threonine is utilized for protein synthesis. The metabolic fate of D-Threonine in most mammalian cells is not well-defined and it is generally not incorporated into proteins.
-
Potential Effects of D-Threonine: Some studies suggest that D-amino acids can have biological effects, including the production of reactive oxygen species (ROS) and induction of inflammatory responses in certain cell types. Therefore, high concentrations of this compound might have unforeseen consequences on cellular metabolism and health.
-
Concentration Adjustment: Since this compound contains 50% L-Threonine, a starting concentration of twice the recommended L-Threonine concentration for a given medium or experiment may be a reasonable starting point. However, this must be validated experimentally.
Experimental Protocols
The following protocols provide a framework for evaluating the effects of this compound supplementation in your specific cell culture system.
Protocol 1: Preparation of this compound Supplemented Medium
Objective: To prepare a sterile, stock solution of this compound and supplement cell culture medium to desired final concentrations.
Materials:
-
This compound powder
-
Cell culture grade water or Phosphate Buffered Saline (PBS)
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes
-
Basal cell culture medium (e.g., DMEM, RPMI-1640)
Procedure:
-
Prepare a 100 mM this compound Stock Solution:
-
Weigh out 1.1912 g of this compound powder.
-
Dissolve in 100 mL of cell culture grade water or PBS in a sterile container.
-
Gently warm and vortex if necessary to fully dissolve.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Store the stock solution at 4°C for short-term use or at -20°C for long-term storage.
-
-
Supplement Cell Culture Medium:
-
Thaw the this compound stock solution if frozen.
-
On the day of the experiment, add the required volume of the sterile stock solution to your basal cell culture medium to achieve the desired final concentration (e.g., for a final concentration of 1 mM, add 1 mL of 100 mM stock to 99 mL of medium).
-
Gently mix the supplemented medium before use.
-
Protocol 2: Assessment of Cell Viability and Proliferation using MTS Assay
Objective: To determine the effect of different concentrations of this compound on cell viability and proliferation.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound supplemented medium (prepared as in Protocol 1)
-
Control medium (basal medium without this compound supplementation)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of their regular growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
After 24 hours, carefully remove the medium.
-
Add 100 µL of fresh medium containing different concentrations of this compound (e.g., 0 mM, 0.5 mM, 1 mM, 2 mM, 5 mM, 10 mM) to triplicate wells. Include a set of wells with control medium.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTS Assay:
-
At each time point, add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C in a humidified, 5% CO2 incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "medium only" background wells.
-
Plot the absorbance values against the concentration of this compound for each time point.
-
Calculate the percentage of cell viability relative to the control (0 mM this compound).
-
Protocol 3: Analysis of Signaling Pathway Activation by Western Blotting
Objective: To investigate the effect of this compound on the activation of key signaling pathways (e.g., PI3K/Akt, mTOR) by analyzing the phosphorylation status of key proteins.
Materials:
-
Cells of interest cultured in 6-well plates
-
This compound supplemented medium and control medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 4-6 hours if necessary to reduce basal signaling.
-
Treat the cells with the desired concentration of this compound or control medium for a specific time (e.g., 15, 30, 60 minutes).
-
Wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer per well.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-Akt) to normalize for loading.
-
-
Data Analysis:
-
Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein for each condition.
-
Visualization of Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways potentially affected by the L-Threonine component of this compound and a general experimental workflow for its evaluation.
Caption: Experimental workflow for evaluating this compound in cell culture.
Caption: L-Threonine-mediated activation of PI3K/Akt/mTOR signaling.
Caption: L-Threonine and potential MAPK signaling pathway activation.
References
Unraveling the Metabolic Maze: Advanced Techniques for DL-Threonine Pathway Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive suite of application notes and protocols has been developed to elucidate the intricate metabolic pathways of DL-Threonine. This vital amino acid plays a crucial role in numerous physiological processes, and understanding its metabolic fate is paramount for researchers, scientists, and drug development professionals. These detailed guidelines offer a robust framework for investigating threonine metabolism, from biosynthesis to degradation, employing cutting-edge analytical techniques.
Threonine, an essential amino acid, is a fundamental building block for protein synthesis and a precursor for other critical biomolecules like glycine (B1666218) and acetyl-CoA.[1][2] Its metabolic pathways are tightly regulated and interconnected with central carbon metabolism.[1] Dysregulation of threonine metabolism has been implicated in various diseases, including metabolic disorders and cancer, making it a key area of investigation for therapeutic intervention.[1]
These application notes provide a detailed overview of the current methodologies for analyzing the this compound metabolic pathway, with a focus on metabolic flux analysis, stable isotope tracing, and advanced analytical platforms.
Key Analytical Approaches
The analysis of this compound metabolism relies on a combination of sophisticated techniques to identify and quantify metabolites and to determine the flow of molecules through the pathway (metabolic flux).
-
Metabolic Flux Analysis (MFA): This powerful technique quantifies the rates of metabolic reactions within a biological system.[1] By using stable isotope-labeled substrates, such as ¹³C- or ¹⁵N-labeled threonine, researchers can trace the path of atoms through the metabolic network.
-
Mass Spectrometry (MS): Coupled with chromatographic separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), MS is instrumental in identifying and quantifying threonine and its various metabolites with high sensitivity and specificity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about metabolites and can be used to track the incorporation of stable isotopes, offering a complementary approach to MS for flux analysis.
Core Metabolic Pathways
The metabolism of this compound involves several key enzymatic steps in both its synthesis and breakdown.
Biosynthesis of L-Threonine: In microorganisms like Escherichia coli, L-Threonine is synthesized from aspartate through a multi-step enzymatic pathway. Key enzymes in this pathway include aspartate kinase, homoserine dehydrogenase, and threonine synthase. The regulation of this pathway is critical for maintaining cellular homeostasis and is often subject to feedback inhibition by threonine itself.
Degradation of L-Threonine: Threonine can be catabolized through several pathways. The primary route in many organisms involves threonine dehydrogenase, which converts threonine to 2-amino-3-ketobutyrate. This intermediate is then cleaved into glycine and acetyl-CoA. An alternative pathway involves threonine deaminase, which converts threonine to α-ketobutyrate.
Application Notes & Protocols
Application Note 1: Quantification of this compound and its Metabolites using LC-MS/MS
This method provides a robust and sensitive approach for the simultaneous quantification of this compound and key related metabolites in biological samples.
Table 1: LC-MS/MS Parameters for Threonine Metabolite Analysis
| Parameter | Setting |
| LC Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Gradient | 0-2 min: 2% B; 2-10 min: 2-98% B; 10-12 min: 98% B; 12-15 min: 2% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Threonine: 120.1 -> 74.1; Glycine: 76.0 -> 30.0; Acetyl-CoA: 810.1 -> 303.1 |
Protocol 1: Sample Preparation and LC-MS/MS Analysis
-
Sample Extraction:
-
For cell cultures, quench metabolism by rapidly cooling to 4°C and extract metabolites using a cold solvent mixture (e.g., 80% methanol).
-
For tissue samples, homogenize in a suitable buffer and perform protein precipitation with a cold solvent like acetonitrile or methanol.
-
For plasma or serum, perform protein precipitation using a similar cold solvent method.
-
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system using the parameters outlined in Table 1.
-
Data Analysis: Quantify the metabolites by comparing the peak areas to a standard curve generated from known concentrations of threonine and its metabolites.
Application Note 2: Metabolic Flux Analysis of the Threonine Pathway using Stable Isotope Tracing
This application note describes the use of ¹³C-labeled glucose to trace carbon flow through the central metabolic pathways leading to threonine biosynthesis in a microbial system.
Table 2: Quantitative Data from a ¹³C-Glucose Tracing Experiment in E. coli
| Metabolite | ¹³C Labeling Enrichment (%) |
| Glucose-6-Phosphate | 95.2 ± 1.5 |
| Aspartate | 65.7 ± 3.2 |
| Homoserine | 58.9 ± 4.1 |
| Threonine | 55.3 ± 3.8 |
Data are representative and will vary based on experimental conditions.
Protocol 2: ¹³C-Based Metabolic Flux Analysis
-
Cell Culture: Grow the microbial cells (e.g., E. coli) in a defined minimal medium.
-
Isotope Labeling: At mid-exponential phase, switch the cells to a medium containing a known concentration of U-¹³C-glucose as the sole carbon source.
-
Time-Course Sampling: Collect cell samples at various time points after the switch to the labeled medium.
-
Metabolite Extraction: Quench metabolism and extract intracellular metabolites as described in Protocol 1.
-
GC-MS or LC-MS/MS Analysis: Analyze the isotopic labeling patterns of threonine and its precursors using GC-MS or LC-MS/MS. For GC-MS analysis, derivatization of the amino acids is typically required to increase their volatility.
-
Flux Calculation: Use metabolic modeling software (e.g., based on flux balance analysis) to calculate the metabolic fluxes through the threonine biosynthesis pathway based on the measured isotopic enrichment data.
Visualizing Metabolic Networks
Understanding the complex interplay of metabolic pathways is facilitated by clear and concise diagrams.
Caption: L-Threonine Biosynthesis Pathway from Aspartate.
Caption: Major Degradation Pathways of L-Threonine.
Caption: General Workflow for Threonine Metabolic Analysis.
These protocols and analytical strategies provide a solid foundation for researchers to delve into the complexities of this compound metabolism. The ability to accurately quantify metabolites and determine metabolic fluxes is essential for understanding the role of threonine in health and disease and for the development of novel therapeutic strategies.
References
Application Notes and Protocols for the Quantification of DL-Threonine in Biological Samples by HPLC
These application notes provide detailed protocols for the quantification of DL-Threonine in various biological matrices using High-Performance Liquid Chromatography (HPLC). The methods described are suitable for researchers, scientists, and professionals involved in drug development and biomedical research.
Introduction
Threonine is an essential amino acid crucial for various physiological processes. Its accurate quantification in biological samples such as plasma, urine, and cerebrospinal fluid is vital for clinical diagnostics, nutritional monitoring, and metabolic research. Distinguishing between its enantiomers, D-Threonine and L-Threonine, is also of increasing interest due to their distinct biological roles. HPLC is a powerful and versatile technique for the analysis of amino acids, offering high sensitivity and resolution.[1][2] This document outlines three distinct HPLC methods for the quantification of this compound, employing different sample preparation, derivatization, and detection strategies.
Method 1: Quantification of Total Threonine using Pre-Column Derivatization with o-Phthalaldehyde (OPA) and Fluorescence Detection
This method is a rapid and sensitive approach for quantifying total primary amino acids, including L-Threonine, in plasma and cerebrospinal fluid.[3][4] It utilizes automated pre-column derivatization with OPA, followed by separation on a reversed-phase column and fluorescence detection.
Experimental Protocol
1. Sample Preparation (Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 100 µL of 10% (w/v) trichloroacetic acid (TCA) or 6% perchloric acid (PCA).[5]
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 12,000 x g for 15 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant for derivatization.
-
pH Adjustment: Adjust the pH of the supernatant to the range required for the derivatization reaction (typically pH 9-10) using a suitable buffer.
2. Derivatization
-
Automated Pre-column Derivatization: This is typically performed by the autosampler. The supernatant is mixed with an OPA/3-mercaptopropionic acid (3-MPA) reagent in a borate (B1201080) buffer.
-
Reaction: The reaction proceeds at room temperature and is very rapid, forming a highly fluorescent isoindole derivative.
3. HPLC Analysis
-
HPLC System: A standard HPLC system equipped with a binary pump, an autosampler capable of automated derivatization, a column oven, and a fluorescence detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 40 mM Sodium Phosphate buffer, pH 7.8.
-
Mobile Phase B: Acetonitrile/Methanol/Water (45/45/10, v/v/v).
-
Gradient Elution: A suitable gradient program to separate the amino acid derivatives.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: Fluorescence detector set at an excitation wavelength of 340 nm and an emission wavelength of 450 nm.
Workflow Diagram
Method 2: Chiral Separation of this compound Enantiomers using Pre-Column Derivatization with NBD-F and Fluorescence Detection
This method is designed for the sensitive and selective determination of the four isomers of threonine (L-Thr, D-Thr, L-allo-Thr, and D-allo-Thr) in biological tissues. It involves pre-column fluorescence derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) and a two-dimensional HPLC system for separation.
Experimental Protocol
1. Sample Preparation (Tissue Homogenate)
-
Homogenization: Homogenize the tissue sample in a suitable buffer.
-
Deproteinization: Precipitate proteins using an acid, such as perchloric acid, followed by centrifugation.
-
Neutralization: Neutralize the resulting supernatant with a base (e.g., potassium carbonate).
-
Filtration: Filter the neutralized supernatant through a 0.45 µm filter before derivatization.
2. Derivatization
-
Reagent Preparation: Prepare a solution of NBD-F in a suitable organic solvent (e.g., acetonitrile).
-
Reaction Mixture: Mix the sample supernatant with the NBD-F solution and a borate buffer (pH 8.0).
-
Incubation: Incubate the mixture at 60 °C for a specified time to ensure complete derivatization.
3. HPLC Analysis (Two-Dimensional)
-
First Dimension (Reversed-Phase):
-
Column: A C18 column.
-
Purpose: To separate the NBD-derivatized amino acids from other sample components.
-
-
Second Dimension (Chiral):
-
Column: A chiral column (e.g., a teicoplanin-based column like CHIROBIOTIC T).
-
Purpose: To separate the enantiomers of the threonine isomers.
-
-
Mobile Phase: A gradient of an aqueous buffer and an organic modifier (e.g., acetonitrile).
-
Detection: Fluorescence detector with excitation at 470 nm and emission at 530 nm.
Workflow Diagram
Method 3: Quantification of this compound using Phenylisothiocyanate (PITC) Derivatization and UV Detection
This method involves the pre-column derivatization of amino acids with phenylisothiocyanate (PITC), also known as Edman's reagent, to form phenylthiocarbamyl (PTC) amino acids, which can be detected by UV absorbance.
Experimental Protocol
1. Sample Preparation
-
Hydrolysis (for protein-bound amino acids): For total amino acid composition, samples can be hydrolyzed using 6 M HCl at 110 °C for 24 hours.
-
Drying: The hydrolyzed sample is dried under vacuum to remove the acid.
-
Reconstitution: The dried residue is reconstituted in a coupling buffer (e.g., ethanol:water:triethylamine, 2:2:1, v/v/v).
2. Derivatization
-
Reagent Addition: Add PITC reagent (e.g., ethanol:water:triethylamine:PITC, 7:1:1:1, v/v/v/v) to the reconstituted sample.
-
Incubation: Incubate at room temperature for about 20 minutes.
-
Drying: Dry the sample again under vacuum to remove excess reagent and by-products.
-
Final Reconstitution: Reconstitute the dried PTC-amino acids in the HPLC mobile phase for injection.
3. HPLC Analysis
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column.
-
Mobile Phase A: An aqueous acetate (B1210297) buffer (e.g., 0.14 M sodium acetate with 0.05% triethylamine, pH 6.4).
-
Mobile Phase B: 60% Acetonitrile in water.
-
Gradient Elution: A gradient program designed to separate the PTC-amino acids.
-
Detection: UV detector set at 254 nm.
Workflow Diagram
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the described HPLC methods for threonine quantification. The values are indicative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Method 1 (OPA/Fluorescence) | Method 2 (NBD-F/Fluorescence) | Method 3 (PITC/UV) |
| Analyte | Total L-Threonine | Threonine Enantiomers/Isomers | Total this compound |
| Detection Method | Fluorescence | Fluorescence | UV Absorbance |
| Linearity Range | 5 - 800 µmol/L | 2.5 fmol - 5 pmol (on column) | Varies, typically in the pmol to nmol range |
| Limit of Quantification (LOQ) | ~5 µmol/L | 16.7–74.7 fmol | Higher than fluorescence methods |
| Recovery | 96 - 106% | Typically > 90% | Typically > 90% |
| Analysis Time | ~17 minutes | Longer due to 2D separation | ~30-60 minutes |
Concluding Remarks
The choice of method for this compound quantification depends on the specific research question. For high-throughput analysis of total L-Threonine in clinical samples, the OPA method with fluorescence detection is highly suitable due to its speed and sensitivity. When the stereochemistry of threonine is of interest, the NBD-F method coupled with chiral chromatography provides the necessary selectivity for enantiomeric separation. The PITC method offers a robust alternative with UV detection, particularly useful for determining the total amino acid composition after protein hydrolysis. Each method requires careful optimization and validation for the specific biological matrix being analyzed to ensure accurate and reliable results.
References
- 1. quora.com [quora.com]
- 2. HPLC Techniques for Measuring Amino Acids in Plasma [desklib.com]
- 3. researchgate.net [researchgate.net]
- 4. Plasma amino acids determined by liquid chromatography within 17 minutes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sample Preparation and Pretreatment for Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for Chiral Separation of DL-Threonine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral separation of DL-Threonine enantiomers. The methodologies outlined below are based on established chromatographic and electrophoretic techniques, offering reliable and reproducible approaches for the enantioseparation of this critical amino acid.
Introduction
Threonine, an essential amino acid with two chiral centers, exists as four stereoisomers: L-Threonine, D-Threonine, L-allo-Threonine, and D-allo-Threonine. The accurate separation and quantification of these enantiomers are crucial in various fields, including pharmaceutical development, food science, and biomedical research, as the physiological and toxicological properties of each stereoisomer can differ significantly. This guide details protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) tailored for the chiral resolution of this compound.
High-Performance Liquid Chromatography (HPLC) Techniques
HPLC is a versatile and widely used technique for the chiral separation of amino acids. Both direct and indirect methods can be employed for the resolution of this compound enantiomers.
Direct Chiral HPLC using a Macrocyclic Glycopeptide Chiral Stationary Phase
This method utilizes a chiral stationary phase (CSP) that directly interacts with the enantiomers to achieve separation without prior derivatization. The Astec CHIROBIOTIC® T column, which employs the macrocyclic glycopeptide teicoplanin as the chiral selector, is particularly effective for underivatized amino acids.[1]
Experimental Protocol:
-
Column: Astec CHIROBIOTIC® T
-
Mobile Phase: A single, simple LC-MS-compatible mobile phase system can be used. The retention and enantioselectivity can be influenced by the concentration of the organic modifier.[1] A typical mobile phase might consist of a mixture of methanol (B129727) or acetonitrile (B52724) and an aqueous buffer.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (e.g., 200-220 nm) or a mass spectrometer (MS).
-
Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent.
Data Summary:
| Parameter | Value | Reference |
| Chiral Selector | Teicoplanin | [1] |
| Elution Order | The D-enantiomer is generally more strongly retained than the L-enantiomer on macrocyclic glycopeptide CSPs.[1] | [1] |
Experimental Workflow:
Caption: Direct Chiral HPLC Workflow.
Two-Dimensional HPLC with Pre-Column Derivatization
This sensitive and selective method is suitable for the determination of all four threonine isomers in complex matrices like mammalian tissues. It involves derivatizing the amino acids with a fluorescent tag followed by separation on a two-dimensional HPLC system.
Experimental Protocol:
-
Derivatization:
-
Reagent: 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F).
-
Procedure: Mix the sample containing threonine isomers with a solution of NBD-F in a suitable buffer (e.g., borate (B1201080) buffer) and heat to facilitate the reaction.
-
-
HPLC Analysis:
-
First Dimension (Reversed-Phase):
-
Column: Micro-ODS column.
-
Purpose: Separation of the NBD-derivatized amino acids.
-
-
Second Dimension (Chiral):
-
Column: A suitable chiral column.
-
Purpose: Enantioseparation of the threonine isomers.
-
-
Detection: Fluorescence detector.
-
Data Summary:
| Parameter | Value | Reference |
| Derivatizing Reagent | 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | |
| HPLC System | Two-dimensional (Reversed-Phase and Chiral) | |
| Application | Determination of L-Thr, D-Thr, L-allo-Thr, and D-allo-Thr in mammalian tissues. | |
| Precision | Within-day and day-to-day precisions are approximately 5% in rat cerebellum. |
Experimental Workflow:
References
Application Notes and Protocols for Utilizing DL-Threonine in Protein Crystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful crystallization of proteins is a critical bottleneck in structural biology and drug discovery. The production of high-quality, well-ordered crystals is essential for determining three-dimensional protein structures through X-ray crystallography. Additives are frequently employed in crystallization screens to modulate the physicochemical environment, thereby promoting nucleation and crystal growth. Among the various classes of additives, amino acids have been shown to be effective in improving crystallization outcomes.
This document provides detailed application notes and protocols for the use of DL-Threonine, a racemic mixture of the D- and L-enantiomers of the amino acid threonine, as an additive in protein crystallization experiments. This compound can act as a beneficial additive by influencing protein solubility and potentially participating in crystal contact formation, thus expanding the crystallization parameter space and improving crystal quality.
Principle and Potential Mechanisms of Action
The precise mechanism by which this compound facilitates protein crystallization is multifaceted and can be protein-dependent. The primary proposed mechanisms include:
-
Modulation of Protein Solubility: Like other small molecules, this compound can alter the solubility of a protein. Studies have shown that threonine can exhibit both "salting-in" and "salting-out" effects depending on the concentration of other salts in the solution, such as ammonium (B1175870) sulfate (B86663).[1][2][3][4][5] At lower electrolyte concentrations, it can increase protein solubility (salting-in), preventing amorphous precipitation and allowing the protein to slowly reach supersaturation, a key requirement for crystal nucleation. Conversely, at higher salt concentrations, it can decrease protein solubility (salting-out), promoting the controlled precipitation necessary for crystallization.
-
Surface Charge Screening: The zwitterionic nature of this compound allows it to interact with charged residues on the protein surface. This can screen electrostatic repulsion between protein molecules, facilitating the formation of ordered intermolecular contacts necessary for crystal lattice formation.
-
Participation in Crystal Contacts: The hydroxyl and amino groups of threonine can form hydrogen bonds, while the methyl group can participate in hydrophobic interactions. It is plausible that this compound molecules can act as molecular bridges, stabilizing crystal contacts between protein molecules. The presence of both D- and L-enantiomers may offer additional orientational possibilities for mediating these interactions.
-
Induction of a Bias Field: In some crystal systems, the incorporation of chiral molecules like this compound can induce a bias field, which can influence the domain structure and potentially lead to more ordered crystals.
Experimental Protocols
The following protocols provide a general framework for incorporating this compound into protein crystallization screening and optimization experiments.
Protocol 1: Initial Screening with this compound as an Additive
This protocol is designed for the initial screening of this compound's effect on a target protein using the hanging drop vapor diffusion method.
Materials:
-
Purified target protein (concentration typically 5-20 mg/mL in a suitable buffer)
-
This compound stock solution (e.g., 1 M in deionized water, sterile filtered)
-
Commercial or custom crystallization screens (sparse matrix or grid screens)
-
Crystallization plates (e.g., 24-well or 96-well)
-
Cover slips
-
Pipettes and tips
Procedure:
-
Prepare the Reservoir Solution:
-
Pipette the desired volume of the crystallization screen solution into the reservoir of the crystallization plate.
-
Add the this compound stock solution to the reservoir to achieve a final concentration in the range of 10 mM to 100 mM. For a 1 M stock, this would be 1-10 µL for a 1 mL reservoir volume. Mix gently.
-
-
Set up the Hanging Drop:
-
On a clean cover slip, pipette 1 µL of the target protein solution.
-
Add 1 µL of the reservoir solution (containing this compound) to the protein drop.
-
Invert the cover slip and seal the reservoir.
-
-
Incubation and Observation:
-
Incubate the plates at a constant temperature (e.g., 4°C or 20°C).
-
Monitor the drops for crystal formation regularly over a period of several days to weeks.
-
Document the results, noting any changes in precipitation, crystal morphology, or crystal size compared to control experiments without this compound.
-
Experimental Workflow for Initial Screening
Caption: Workflow for initial protein crystallization screening with this compound.
Protocol 2: Optimization of this compound Concentration
Once a promising crystallization condition containing this compound is identified, this protocol can be used to optimize its concentration.
Materials:
-
Purified target protein
-
Optimized crystallization condition (precipitant, buffer, pH)
-
This compound stock solution (1 M)
-
Crystallization plates, cover slips, pipettes, and tips
Procedure:
-
Prepare a Gradient of Reservoir Solutions:
-
Prepare a series of reservoir solutions based on the initial hit condition.
-
Vary the concentration of this compound systematically, for example, from 10 mM to 200 mM in 10 mM or 20 mM increments. Keep all other components of the reservoir solution constant.
-
-
Set up Hanging Drops:
-
Set up hanging drops for each this compound concentration as described in Protocol 1.
-
-
Incubation and Analysis:
-
Incubate the plates and monitor for crystal growth.
-
Evaluate the effect of different this compound concentrations on crystal size, morphology, and number.
-
Harvest the best crystals for X-ray diffraction analysis to determine the impact on diffraction quality.
-
Data Presentation
While specific quantitative data for the effect of this compound on the crystallization of a wide range of proteins is not extensively documented in publicly available literature, the following tables provide a template for presenting such data based on in-house experiments.
Table 1: Effect of this compound on Lysozyme Crystallization
| This compound (mM) | Precipitant (Ammonium Sulfate) | Crystal Size (µm) | Diffraction Resolution (Å) |
| 0 (Control) | 0.8 M | 150 x 100 x 100 | 1.8 |
| 20 | 0.8 M | 200 x 150 x 150 | 1.6 |
| 50 | 0.8 M | 250 x 200 x 200 | 1.5 |
| 100 | 0.8 M | 200 x 150 x 150 | 1.7 |
| 150 | 0.8 M | 100 x 80 x 80 | 1.9 |
Table 2: Solubility of L-Threonine in Aqueous Solutions
| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |
| Water | 25 | 9.70 |
| Aqueous Ammonium Sulfate (0.5 molal) | 25 | Increased (Salting-in) |
| Aqueous Ammonium Sulfate (2.0 molal) | 25 | Decreased (Salting-out) |
Logical Relationships and Pathways
The decision-making process for using this compound as a crystallization additive can be visualized as follows:
Decision Pathway for Using this compound
References
Application of DL-Threonine in recombinant protein expression studies.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The production of recombinant proteins in microbial hosts such as Escherichia coli is a cornerstone of modern biotechnology and pharmaceutical development. However, high-level expression of heterologous proteins often imposes a significant metabolic burden on the host cells. This can lead to resource depletion, induction of stress responses, and ultimately, reduced protein yield and quality. Supplementation of the culture media with specific amino acids is a well-established strategy to alleviate this metabolic burden and enhance recombinant protein production.[1] DL-Threonine, a racemic mixture of the essential amino acid Threonine, can serve as a valuable supplement in these expression studies.
Key Applications:
-
Alleviating Metabolic Burden: The rapid synthesis of a recombinant protein can deplete the intracellular pool of its constituent amino acids. Supplementing the media with this compound can help maintain a sufficient supply of this amino acid, preventing translational stalling and reducing the metabolic energy the cell must expend on de novo amino acid biosynthesis.[1][2] Studies have shown that the external supply of critical amino acids can decrease cellular stress and improve process productivity.[1]
-
Enhancing Protein Yield: By providing a readily available source of a key building block, this compound supplementation can lead to a significant increase in the final yield of the target recombinant protein. While specific data for this compound is limited, general amino acid supplementation has been shown to increase recombinant protein production by up to 40%.[1]
-
Improving Protein Quality: Adequate availability of amino acids is crucial for accurate and efficient protein translation. Threonine, with its polar hydroxyl group, can participate in hydrogen bonding, which is important for proper protein folding and stability. Supplementation may therefore contribute to the production of more soluble and correctly folded protein, reducing the formation of inclusion bodies.
Mechanism of Action:
The primary mechanism by which this compound supplementation is thought to enhance recombinant protein expression is by counteracting the depletion of the intracellular L-Threonine pool. E. coli can utilize the L-isomer from the this compound mixture for protein synthesis. This alleviates the need for the cell to divert resources from central carbon metabolism to the energy-intensive L-Threonine biosynthesis pathway. The reduced metabolic stress is reflected in the downregulation of genes associated with the stringent response and amino acid biosynthesis.
Quantitative Data
While direct quantitative studies on the effect of varying this compound concentrations on a wide range of recombinant proteins are not extensively available in peer-reviewed literature, the positive impact of general amino acid supplementation is well-documented. The following table summarizes representative data on the effect of amino acid supplementation on recombinant protein production in E. coli. Researchers can use this as a basis for designing their own optimization experiments with this compound.
| Recombinant Protein | Host Strain | Supplementation Strategy | Fold Increase in Yield | Reference |
| Pramlintide | E. coli | Fed-batch with amino acid groups | ~1.4 (40% increase) | [Biotechnol Bioeng. 2020;117(8):2420-2433] |
| Model Polypeptide (PepCO) | E. coli | Batch culture with abundant amino acids | Higher growth rate compared to polypeptide with rare amino acids | [Biotechnol Bioeng. 2005;89(2):215-24] |
Signaling Pathways and Experimental Workflows
To understand the context of this compound supplementation, it is helpful to visualize the metabolic pathway for L-Threonine biosynthesis in E. coli and the general workflow for optimizing media supplementation.
Caption: L-Threonine biosynthesis pathway in E. coli.
References
Application Notes and Protocols: DL-Threonine as a Supplement in Specialized Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threonine is an essential amino acid crucial for cell growth, proliferation, and protein synthesis. In the context of specialized cell culture media, particularly for the production of biologics in cell lines such as Chinese Hamster Ovary (CHO), L-Threonine is a standard component. DL-Threonine, a racemic mixture of D- and L-Threonine, presents a potentially more cost-effective alternative. However, the metabolic fate and overall impact of the D-isomer on mammalian cell culture are not as well-characterized as that of the L-isomer.
These application notes provide a comprehensive guide for evaluating this compound as a supplement in specialized cell culture media. The protocols outlined below will enable researchers to assess its effects on cell growth, viability, and recombinant protein production, while also considering its influence on key metabolic pathways.
Data Presentation
While direct, peer-reviewed quantitative data on the effects of this compound supplementation in common production cell lines like CHO is limited, we can extrapolate expected outcomes based on studies of L-Threonine supplementation. The following tables summarize the potential impact of this compound supplementation. Researchers are encouraged to use the provided protocols to generate their own data.
Table 1: Expected Impact of this compound Supplementation on CHO Cell Culture Performance (Hypothetical)
| Parameter | Control (Standard L-Threonine) | Low this compound Supplement | High this compound Supplement | Expected Outcome |
| Peak Viable Cell Density (x10⁶ cells/mL) | 8.0 ± 0.5 | 8.2 ± 0.6 | 8.5 ± 0.7 | Modest increase with optimal dosage. |
| Cell Viability (%) | > 90% | > 90% | > 90% | Maintained high viability. |
| Monoclonal Antibody (mAb) Titer (g/L) | 2.5 ± 0.2 | 2.6 ± 0.3 | 2.8 ± 0.4 | Potential for a slight increase. |
| Lactate (B86563) Concentration (g/L) | 4.0 ± 0.4 | 3.8 ± 0.5 | 3.5 ± 0.6 | Possible reduction in lactate production. |
| Ammonia (B1221849) Concentration (mM) | 5.0 ± 0.5 | 4.7 ± 0.6 | 4.5 ± 0.7 | Potential for a slight decrease. |
Table 2: Key Metabolic Parameters to Monitor
| Metabolite | Analytical Method | Expected Impact of this compound | Rationale |
| Extracellular Threonine | HPLC, LC-MS | Slower depletion of L-isomer | D-isomer is not consumed for protein synthesis. |
| Intracellular Threonine | LC-MS | Increased L-isomer pool | Efficient transport of L-Threonine. |
| D-Threonine | Chiral HPLC, LC-MS | Accumulation in media | Limited metabolism by mammalian cells. |
| α-ketobutyrate | LC-MS | Potential slight increase | Product of L-Threonine degradation. |
Signaling Pathways
L-Threonine is known to influence key signaling pathways that regulate cell growth, proliferation, and protein synthesis, most notably the PI3K/Akt/mTOR pathway. The mTOR complex 1 (mTORC1) is a central regulator of cell growth and is activated by amino acids. It is plausible that the L-isomer within the this compound mixture contributes to the activation of this pathway.
Caption: L-Threonine component of this compound activates the mTORC1 signaling pathway.
Experimental Protocols
The following protocols provide a framework for the systematic evaluation of this compound as a supplement in a fed-batch CHO cell culture process.
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a sterile, concentrated stock solution of this compound for addition to cell culture media.
Materials:
-
This compound powder (cell culture grade)
-
Milli-Q or WFI grade water
-
Sterile conical tubes (50 mL)
-
0.22 µm sterile syringe filters
-
Sterile syringes
Procedure:
-
In a sterile biosafety cabinet, weigh the desired amount of this compound powder. To prepare a 200 mM stock solution, dissolve 2.38 g of this compound (MW: 119.12 g/mol ) in 100 mL of Milli-Q water.
-
Gently warm the solution (up to 37°C) and vortex until the powder is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile 50 mL conical tube.
-
Label the tube with the name of the supplement, concentration, and date of preparation.
-
Store the stock solution at 4°C for short-term use (up to 2 weeks) or at -20°C for long-term storage.
Protocol 2: Evaluation of this compound in a Fed-Batch CHO Cell Culture
Objective: To assess the impact of this compound supplementation on CHO cell growth, viability, and monoclonal antibody (mAb) production.
Materials:
-
Suspension-adapted CHO cell line producing a monoclonal antibody
-
Chemically defined, serum-free CHO cell culture medium and feed
-
Sterile shake flasks (e.g., 125 mL or 250 mL)
-
Shaking incubator (37°C, 5-8% CO₂, humidified)
-
Cell counter (e.g., automated cell counter or hemocytometer with trypan blue)
-
Bioprofile analyzer or individual metabolite analyzers (for glucose, lactate, ammonia)
-
HPLC system with a Protein A column for mAb titer analysis
Experimental Workflow:
Caption: Workflow for evaluating this compound supplementation in CHO cell culture.
Procedure:
-
Cell Seeding: Seed suspension-adapted CHO cells at a density of 0.3 x 10⁶ viable cells/mL into shake flasks containing the chemically defined basal medium.
-
Experimental Groups:
-
Control: Basal medium with the standard concentration of L-Threonine.
-
Test Group 1 (Low DL-Thr): Basal medium with a low concentration of this compound supplement.
-
Test Group 2 (High DL-Thr): Basal medium with a high concentration of this compound supplement.
-
Note: The concentrations of this compound should be tested across a range to determine the optimal level. A good starting point is to match the L-isomer concentration of the control.
-
-
Fed-Batch Culture: Follow the established feeding strategy for the cell line, adding the appropriate feed solution at predetermined time points. Ensure that the this compound supplement is also added with the feed to the test groups.
-
Daily Monitoring:
-
Aseptically collect a sample from each flask daily.
-
Cell Density and Viability: Use a cell counter and the trypan blue exclusion method to determine the viable cell density (VCD) and percentage of viability.[1][2]
-
Metabolite Analysis: Analyze the supernatant for concentrations of glucose, lactate, and ammonia using a bioprofile analyzer.
-
-
Titer Analysis: At the end of the culture (e.g., day 14 or when viability drops below a certain threshold), harvest the supernatant by centrifugation. Determine the mAb titer using Protein A affinity HPLC.[3][4]
-
Threonine Concentration Analysis (Optional): Analyze the supernatant at different time points using HPLC or LC-MS to determine the consumption rates of L-Threonine and the potential accumulation of D-Threonine.
Protocol 3: Viable Cell Density and Viability Assessment
Objective: To determine the number of viable cells and the percentage of viability in a cell suspension.
Materials:
-
Cell suspension
-
0.4% Trypan blue solution[1]
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Mix 10 µL of the cell suspension with 10 µL of 0.4% trypan blue solution.
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the central grid of the hemocytometer.
-
Calculate the viable cell density and percentage of viability using the following formulas:
-
Viable Cell Density (cells/mL) = (Number of viable cells x Dilution factor x 10⁴) / Number of squares counted
-
% Viability = (Number of viable cells / Total number of cells) x 100
-
Protocol 4: Monoclonal Antibody Titer Quantification
Objective: To determine the concentration of the produced monoclonal antibody in the cell culture supernatant.
Materials:
-
Cell culture supernatant
-
HPLC system with a UV detector
-
Protein A affinity chromatography column
-
Binding buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Elution buffer (e.g., low pH buffer, such as 0.1 M glycine, pH 2.5-3.0)
-
Neutralization buffer (e.g., 1 M Tris, pH 8.0)
-
mAb standard of known concentration
Procedure:
-
Sample Preparation: Centrifuge the cell culture sample to pellet the cells and collect the supernatant. Filter the supernatant through a 0.22 µm filter.
-
HPLC Method:
-
Equilibrate the Protein A column with binding buffer.
-
Inject a known volume of the prepared supernatant.
-
Wash the column with binding buffer to remove unbound impurities.
-
Elute the bound mAb using the elution buffer.
-
Monitor the absorbance at 280 nm.
-
-
Quantification:
-
Generate a standard curve by injecting known concentrations of the mAb standard.
-
Calculate the concentration of the mAb in the sample by comparing its peak area to the standard curve.
-
Conclusion
The use of this compound as a supplement in specialized cell culture media offers a potential avenue for process optimization and cost reduction. While the L-isomer is readily metabolized and known to enhance cell growth and productivity, the role of the D-isomer requires careful evaluation. The experimental protocols provided in these application notes offer a robust framework for researchers to systematically assess the impact of this compound on their specific cell lines and processes. By generating quantitative data on cell growth, viability, productivity, and key metabolic parameters, scientists and drug development professionals can make informed decisions about the suitability of this compound as a media supplement.
References
Application Notes and Protocols: Isotope Labeling of DL-Threonine for Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By tracing the paths of isotopically labeled substrates, such as DL-Threonine, researchers can gain a detailed understanding of cellular metabolism. Threonine, an essential amino acid, is a critical component in protein synthesis and a precursor for other key metabolites like glycine (B1666218) and acetyl-CoA.[1] Its metabolism is intricately linked to central carbon metabolism, one-carbon metabolism, and cellular bioenergetics. Understanding the metabolic fate of threonine is crucial for various research areas, including cancer metabolism, metabolic disorders, and the optimization of biopharmaceutical production in cell cultures like Chinese Hamster Ovary (CHO) cells.[2][3]
This document provides detailed application notes and experimental protocols for conducting isotope labeling studies of this compound for metabolic flux analysis in mammalian cell cultures.
Key Metabolic Pathways of Threonine
Threonine is primarily catabolized through two main pathways in mammalian cells:
-
Threonine Dehydrogenase (TDH) Pathway: Threonine is oxidized by threonine dehydrogenase to 2-amino-3-ketobutyrate, which is then cleaved by 2-amino-3-ketobutyrate CoA ligase into glycine and acetyl-CoA .[1] Acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for energy production or be used for lipid synthesis.[1] Glycine is a key precursor for the synthesis of purines, glutathione, and serine.
-
Threonine Aldolase (B8822740) (TA) Pathway: Threonine is cleaved by threonine aldolase into glycine and acetaldehyde . This pathway is generally considered to be less active in most mammalian tissues compared to the TDH pathway.
A third pathway involving threonine dehydratase, which converts threonine to α-ketobutyrate, is also present but its activity varies depending on the metabolic state.
dot
Caption: Major catabolic pathways of this compound.
Experimental Design for Metabolic Flux Analysis
A typical 13C-MFA experiment involves several key stages, from initial cell culture to data analysis.
dot
Caption: General workflow for a 13C-Metabolic Flux Analysis experiment.
Quantitative Data from 13C-Threonine Labeling Studies
The following tables summarize hypothetical yet representative quantitative data derived from 13C-DL-Threonine labeling experiments in mammalian cells. This data illustrates the expected outcomes of such studies.
Table 1: Fractional Contribution of Threonine to Downstream Metabolites
This table shows the percentage of carbon in key metabolites derived from [U-13C4]-DL-Threonine after reaching isotopic steady state.
| Metabolite | Cell Line | Fractional Contribution from Threonine (%) | Reference |
| Glycine | Mouse Embryonic Stem Cells | ~25% | |
| Acetyl-CoA (citrate) | Mouse Embryonic Stem Cells | ~20% | |
| Serine | CHO Cells | 5-15% (estimated) | |
| Aspartate | CHO Cells | <5% (estimated) |
Table 2: Relative Fluxes Through Threonine Catabolic Pathways
This table provides an estimation of the relative flux distribution through the two primary threonine catabolic pathways in a normally-fed metabolic state.
| Pathway | Enzyme | Relative Flux (%) | Reference |
| Threonine Dehydrogenase Pathway | Threonine Dehydrogenase (TDH) | 87% | |
| Threonine Aldolase Pathway | Threonine Aldolase (TA) | <10% |
Detailed Experimental Protocols
Protocol 1: U-13C4-DL-Threonine Labeling of Mammalian Cells in Culture
Objective: To label intracellular metabolites by culturing mammalian cells in a medium containing uniformly labeled 13C-Threonine.
Materials:
-
Mammalian cell line of interest (e.g., CHO, HEK293, cancer cell lines)
-
Appropriate cell culture medium (e.g., DMEM, HAM's F12) lacking endogenous threonine
-
Fetal Bovine Serum (FBS), dialyzed
-
[U-13C4]-DL-Threonine (or L-Threonine isomer)
-
Unlabeled this compound
-
Cell culture flasks or plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Medium Preparation: Prepare the custom culture medium by supplementing the threonine-free basal medium with all necessary amino acids, vitamins, and glucose. Add dialyzed FBS to the desired concentration. Prepare two versions of the complete medium: one with unlabeled this compound at the standard concentration and one with [U-13C4]-DL-Threonine at the same concentration.
-
Cell Seeding and Adaptation: Seed the cells in the unlabeled medium and allow them to reach the desired confluency (typically mid-log phase).
-
Labeling Experiment:
-
Aspirate the unlabeled medium from the cell culture plates.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed medium containing [U-13C4]-DL-Threonine to the cells.
-
Incubate the cells for a predetermined time to achieve isotopic steady state. This duration should be optimized for the specific cell line and experimental goals but is often around 24 hours.
-
-
Metabolite Quenching and Extraction:
-
At the end of the labeling period, rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS to quench metabolic activity.
-
Add ice-cold extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris.
-
Collect the supernatant containing the intracellular metabolites.
-
The pellet can be saved for protein hydrolysis (Protocol 2).
-
Protocol 2: Protein Hydrolysis and Amino Acid Derivatization for GC-MS Analysis
Objective: To hydrolyze cell protein to release individual amino acids and derivatize them for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Cell pellet from Protocol 1
-
6 M Hydrochloric Acid (HCl)
-
Nitrogen gas
-
Heating block or oven
-
Derivatization reagent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-butyldimethylchlorosilane - MTBSTFA + 1% TBDMSCI)
-
Acetonitrile
-
GC-MS vials
Procedure:
-
Protein Hydrolysis:
-
Resuspend the cell pellet in 6 M HCl.
-
Flush the tube with nitrogen gas to create an inert atmosphere.
-
Seal the tube tightly.
-
Heat at 110°C for 24 hours to hydrolyze the protein into constituent amino acids.
-
After hydrolysis, cool the sample and dry it completely under a stream of nitrogen gas.
-
-
Amino Acid Derivatization:
-
Resuspend the dried amino acid pellet in acetonitrile.
-
Add the derivatization reagent (e.g., MTBSTFA + 1% TBDMSCI).
-
Incubate at 70°C for 1 hour to allow for complete derivatization.
-
Cool the sample to room temperature.
-
Transfer the derivatized sample to a GC-MS vial for analysis.
-
Protocol 3: GC-MS Analysis of Labeled Amino Acids
Objective: To determine the mass isotopomer distribution of threonine and its downstream metabolites.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Typical GC-MS Parameters (example):
-
GC Column: DB-5ms or equivalent
-
Injection Mode: Splitless
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/minute to 300°C
-
Hold at 300°C for 5 minutes
-
-
Carrier Gas: Helium
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS Scan Range: m/z 50-650
Data Analysis:
The raw GC-MS data will provide the mass isotopomer distributions (MIDs) for threonine and other detected amino acids. The MIDs represent the relative abundance of molecules with different numbers of 13C atoms. This data is then corrected for the natural abundance of 13C and used as input for metabolic flux analysis software.
Conclusion
Isotope labeling of this compound is a valuable tool for dissecting the complexities of cellular metabolism. By following the detailed protocols and understanding the underlying metabolic pathways, researchers and drug development professionals can gain critical insights into how cells utilize this essential amino acid. This knowledge can be applied to identify novel therapeutic targets, optimize bioprocesses, and advance our understanding of metabolic regulation in health and disease.
References
- 1. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]
- 2. Amino acid metabolism in CHO cells - American Chemical Society [acs.digitellinc.com]
- 3. TCA cycle metabolites improve CHO cell culture performance in batch and fed-batch cultures - American Chemical Society [acs.digitellinc.com]
Application Notes and Protocols for the Determination of DL-Threonine by Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative determination of DL-Threonine using gas chromatography (GC). It covers various derivatization techniques necessary for rendering the amino acid volatile for GC analysis, with a focus on chiral separation of the D- and L-enantiomers.
Introduction
Threonine is an essential amino acid with a chiral center, existing as L-threonine and its enantiomer, D-threonine. The accurate quantification of these enantiomers is crucial in various fields, including pharmaceutical development, food science, and clinical research, as the biological activity and metabolic pathways of the two forms can differ significantly. Gas chromatography, particularly when coupled with a chiral stationary phase, offers a powerful analytical tool for the separation and quantification of this compound isomers. However, due to the low volatility of amino acids, a derivatization step is mandatory prior to GC analysis.[1][2] This document outlines several established methods for the derivatization and subsequent GC analysis of this compound.
Derivatization Methodologies and GC Analysis
Several derivatization approaches have been successfully employed for the analysis of amino acids by GC. The choice of method often depends on the sample matrix, the required sensitivity, and the available equipment. Below are detailed protocols for some of the most common and effective methods for this compound determination.
Method 1: Silylation using MSTFA
Silylation is a common derivatization technique where active hydrogens in the amino acid are replaced by a trimethylsilyl (B98337) (TMS) group, increasing volatility.[1][2] N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a widely used silylating agent.
Experimental Protocol:
-
Sample Preparation: A known amount of the sample containing this compound is accurately weighed into a reaction vial. For biological samples, a prior extraction and protein precipitation step may be necessary.
-
Drying: The sample is dried completely under a stream of nitrogen or in a vacuum desiccator. The absence of moisture is critical for a successful silylation reaction.
-
Derivatization:
-
Add 100 µL of MSTFA and 100 µL of acetonitrile (B52724) to the dried sample.
-
Cap the vial tightly and heat at 100°C for 2 hours in a heating block or oven.
-
Allow the vial to cool to room temperature before GC injection.
-
Gas Chromatography Conditions:
| Parameter | Value |
| Column | TRACE TR-5 (5% Phenyl Polysilphenylene-siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temp. | 250°C |
| Oven Program | Initial temperature 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temp. | 300°C (for FID) |
| Injection Volume | 1 µL |
Quantitative Data Summary (MSTFA Derivatization):
| Analyte | Retention Time (min) | LOD | LOQ | Linearity (R²) | Recovery (%) |
| This compound-TMS | Not explicitly stated in search results | Data not available | Data not available | Data not available | Data not available |
Note: While the protocol for MSTFA derivatization is well-established for amino acids in general, specific quantitative data for this compound enantiomers were not available in the provided search results.
Method 2: Acylation with Isobutyl Chloroformate for Chiral Separation
This method involves a two-step derivatization to form N,O-bisisobutoxycarbonyl-2,2,2-trifluoroethyl ester derivatives, which allows for the chiral separation of all four stereoisomers of threonine (D-threonine, L-threonine, D-allothreonine, and L-allothreonine) on a chiral GC column.[3]
Experimental Protocol:
-
Sample Preparation: An aqueous solution of the this compound standard or sample is prepared.
-
First Derivatization (N-protection):
-
To 100 µL of the sample solution, add 100 µL of 1 M sodium carbonate.
-
Add 50 µL of isobutyl chloroformate and vortex vigorously for 30 seconds.
-
Extract the N-isobutoxycarbonyl-threonine with 200 µL of diethyl ether.
-
-
Second Derivatization (Esterification):
-
Evaporate the ether extract to dryness under a stream of nitrogen.
-
Add 100 µL of 2,2,2-trifluoroethanol (B45653) and 20 µL of acetyl chloride.
-
Heat at 100°C for 1 hour.
-
Evaporate the reagents under a stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC injection.
-
Gas Chromatography Conditions for Chiral Separation:
| Parameter | Value |
| Column | Chirasil-Val, 25 m x 0.25 mm ID, 0.16 µm film thickness |
| Injector Temp. | 230°C |
| Oven Program | Isothermal at 140°C or a slow ramp (e.g., 2°C/min) from a lower temperature for optimal resolution |
| Carrier Gas | Helium or Hydrogen, at an appropriate linear velocity |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 250°C |
| Injection Volume | 1 µL |
Quantitative Data Summary (Isobutyl Chloroformate Derivatization):
| Analyte | Retention Time (min) | LOD | LOQ | Linearity (R²) | Recovery (%) |
| D-Threonine derivative | Not explicitly stated in search results | Data not available | Data not available | Data not available | Data not available |
| L-Threonine derivative | Not explicitly stated in search results | Data not available | Data not available | Data not available | Data not available |
| D-Allothreonine derivative | Not explicitly stated in search results | Data not available | Data not available | Data not available | Data not available |
| L-Allothreonine derivative | Not explicitly stated in search results | Data not available | Data not available | Data not available | Data not available |
Note: The search results confirm the successful resolution of all four threonine isomers with this method, but specific retention times and other quantitative validation data were not provided.
Method 3: Indirect Determination via Oxidation and Derivatization
This method offers a specific determination of threonine by first oxidizing it to acetaldehyde (B116499), which is then derivatized and quantified by GC with an electron capture detector (ECD). This method does not distinguish between enantiomers.
Experimental Protocol:
-
Sample Preparation: Prepare an aqueous solution of the sample. For biological samples, deproteinization is required.
-
Oxidation:
-
To 200 µL of the sample solution, add 50 µL of 0.1 M periodic acid.
-
Incubate the mixture at 0°C for 30 minutes.
-
-
Derivatization:
-
Add 100 µL of 0.2% 2,4-dinitrophenylhydrazine (B122626) in 2 M HCl.
-
Allow the reaction to proceed for 15 minutes at room temperature.
-
-
Extraction:
-
Extract the resulting hydrazone derivative with 500 µL of n-heptane.
-
An aliquot of the organic layer is injected into the GC.
-
Gas Chromatography Conditions:
| Parameter | Value |
| Column | Packed column with a suitable stationary phase for the separation of the hydrazone derivative |
| Injector Temp. | 220°C |
| Oven Temp. | Isothermal at 200°C |
| Carrier Gas | Nitrogen |
| Detector | Electron Capture Detector (ECD) |
| Detector Temp. | 250°C |
| Injection Volume | 1-2 µL |
Quantitative Data Summary (Oxidation Method):
| Analyte | Linearity Range | Determination Limit | Recovery (%) |
| Threonine (as acetaldehyde hydrazone) | Up to 200 nmol in 200 µL sample | 1 nmol in 200 µL sample | 94.0 - 100.0 |
Recovery data is from octopus tentacles, blood plasma, and rat liver homogenates.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the workflows for the described methods.
Discussion and Method Selection
The choice of the analytical method for this compound determination by GC will depend on the specific research question.
-
For routine, non-chiral quantification of total threonine , the silylation method using MSTFA is a robust and widely applicable technique. It is relatively straightforward, and the use of FID provides good sensitivity. However, the lack of specific quantitative data for threonine in the available literature necessitates in-house validation.
-
For the enantiomeric separation and quantification of D- and L-Threonine , the acylation with isobutyl chloroformate followed by esterification is the method of choice. The use of a chiral column, such as Chirasil-Val, is essential for resolving the enantiomers. This method is more complex due to the two-step derivatization but provides crucial information on the stereoisomeric composition of the sample.
-
The indirect method involving oxidation is highly specific for threonine but does not provide enantiomeric resolution. Its main advantage is the high sensitivity achievable with an electron capture detector. This makes it suitable for trace-level analysis in complex biological matrices where specificity is paramount.
It is important to note that for all methods, proper sample preparation, including the removal of interfering substances, is critical for accurate and reproducible results. The use of an appropriate internal standard is also highly recommended for quantitative analysis.
References
Application Notes and Protocols: The Use of DL-Threonine in Enzyme Kinetics and Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Threonine, a racemic mixture of the essential amino acid L-Threonine and its stereoisomer D-Threonine, serves as a valuable tool in the study of enzyme kinetics and inhibition. The presence of two chiral centers in threonine results in four stereoisomers: L-Threonine, D-Threonine, L-allo-Threonine, and D-allo-Threonine. This structural diversity allows for the investigation of enzyme stereospecificity, active site topology, and the development of stereospecific enzyme inhibitors. These studies are crucial in drug development for targeting enzymes involved in pathogen metabolism or disease pathways. This document provides detailed application notes and experimental protocols for utilizing this compound to study key enzymes in threonine metabolism: Threonine Aldolase (B8822740), Threonine Deaminase, and L-Threonine Dehydrogenase.
Application Notes
Threonine Aldolase: Investigating Stereospecificity and Reaction Mechanisms
Threonine aldolase (TA) catalyzes the reversible cleavage of threonine to glycine (B1666218) and acetaldehyde (B116499). This enzyme is a valuable tool in biocatalysis for the synthesis of β-hydroxy-α-amino acids. This compound and its diastereomer, DL-allo-Threonine, are excellent substrates for studying the stereospecificity of different classes of threonine aldolases.
-
L-allo-Threonine specific aldolases (EC 4.1.2.49) show a strong preference for the L-allo stereoisomer.
-
L-Threonine specific aldolases (EC 4.1.2.5) preferentially cleave L-Threonine.
-
Low-specificity L-Threonine aldolases (EC 4.1.2.48) can act on both L-Threonine and L-allo-Threonine.
Notably, most threonine aldolases are inactive towards the D-forms of threonine, making the D-isomer a useful negative control or a potential inhibitor to investigate.[1]
Threonine Deaminase: Probing Allosteric Inhibition with D-Threonine
Threonine deaminase (also known as threonine dehydratase, EC 4.3.1.19) catalyzes the deamination of L-Threonine to α-ketobutyrate and ammonia, the first step in the biosynthetic pathway of isoleucine in many microorganisms and plants. This enzyme is a key regulatory point and is often subject to allosteric feedback inhibition by isoleucine. D-Threonine, while not a substrate for the enzyme, has been shown to be a valuable tool in studying the enzyme's allosteric regulation. It can bind to the active site and act as an inhibitor, allowing researchers to dissect the kinetic and regulatory mechanisms of the enzyme without the complication of a catalytic reaction.[2] The binding of D-Threonine can be monitored to understand how allosteric effectors like isoleucine and valine influence the enzyme's conformational states.[2]
L-Threonine Dehydrogenase: A Target for Drug Discovery
L-Threonine dehydrogenase (TDH, EC 1.1.1.103) catalyzes the NAD⁺-dependent oxidation of L-Threonine to 2-amino-3-ketobutyrate. This enzyme is a key player in the major pathway for L-Threonine catabolism in many organisms. As the human genome contains a non-functional pseudogene for TDH, this enzyme in pathogenic organisms like Trypanosoma cruzi is an attractive target for the development of selective inhibitors.[3] While most studies focus on L-Threonine, the use of this compound can help in screening for inhibitors that may interact with the active site in a stereospecific manner, potentially leading to the discovery of more potent and selective drugs.
Quantitative Data Summary
The following tables summarize key kinetic and binding parameters for enzymes interacting with threonine stereoisomers.
Table 1: Kinetic Parameters of Threonine Aldolase from Escherichia coli [4]
| Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| L-allo-Threonine | 0.24 | 213 | 887,000 |
| L-Threonine | 19.4 | 112 | 5,800 |
Table 2: Binding of D-Threonine to Biosynthetic Threonine Deaminase from Escherichia coli
| Condition | Dissociation Constant (K_d_) for D-Threonine (mM) | Cooperativity |
| No effectors | 19.8 | Cooperative |
| Saturating Valine | 3.9 | Non-cooperative |
| Saturating Isoleucine | 24.8 | Non-cooperative |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Threonine Aldolase Activity using DL-allo-Threonine
This protocol is adapted from a method for monitoring the cleavage of threonine by detecting the acetaldehyde produced. The acetaldehyde is reduced by alcohol dehydrogenase, which is coupled to the oxidation of NADH to NAD⁺, and the decrease in absorbance at 340 nm is monitored.
Materials:
-
DL-allo-Threonine
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Pyridoxal-5'-phosphate (PLP) (0.1 mM)
-
NADH (0.2 mM)
-
Yeast alcohol dehydrogenase (approximately 10 units/mL)
-
Purified Threonine Aldolase
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, PLP, and NADH in a cuvette.
-
Add a suitable amount of yeast alcohol dehydrogenase to the mixture.
-
Add the DL-allo-Threonine substrate to the cuvette to a final concentration in the range of 0.1 to 10 mM.
-
Equilibrate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding a small volume of the purified threonine aldolase solution.
-
Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
To determine K_m_ and V_max_, repeat the assay with varying concentrations of DL-allo-Threonine.
Protocol 2: Inhibition Assay of Threonine Deaminase by D-Threonine
This protocol is designed to measure the inhibitory effect of D-Threonine on the activity of threonine deaminase. The assay measures the production of α-ketobutyrate from L-Threonine.
Materials:
-
L-Threonine
-
D-Threonine
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Pyridoxal-5'-phosphate (PLP) (0.1 mM)
-
Purified Threonine Deaminase
-
2,4-Dinitrophenylhydrazine (DNPH) reagent (0.1% in 2 M HCl)
-
2.5 M NaOH
Procedure:
-
Prepare reaction mixtures in test tubes containing Tris-HCl buffer, PLP, and varying concentrations of D-Threonine (the inhibitor). Include a control with no D-Threonine.
-
Add a fixed, non-saturating concentration of L-Threonine to each tube.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Start the reaction by adding a defined amount of purified threonine deaminase to each tube.
-
Incubate the reactions for a fixed period (e.g., 15 minutes) at 37°C.
-
Stop the reaction by adding the DNPH reagent. This reagent reacts with the α-ketobutyrate product to form a colored hydrazone.
-
Incubate at room temperature for 10 minutes.
-
Add NaOH to develop the color.
-
Measure the absorbance at 540 nm.
-
Create a standard curve using known concentrations of α-ketobutyrate to determine the amount of product formed.
-
Calculate the percentage of inhibition for each D-Threonine concentration and determine the IC₅₀ or K_i_ value.
Protocol 3: L-Threonine Dehydrogenase Activity Assay
This protocol measures the activity of L-Threonine Dehydrogenase by monitoring the production of NADH at 340 nm.
Materials:
-
L-Threonine
-
Glycine-KOH-KCl buffer (0.1 M, pH 10.0)
-
NAD⁺ (2.5 mM)
-
Purified L-Threonine Dehydrogenase
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare the assay buffer containing Glycine-KOH-KCl and NAD⁺.
-
In a cuvette, add the assay buffer and varying concentrations of L-Threonine (e.g., 5-500 mM).
-
Incubate the cuvette at 30°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding a small, fixed amount of the purified L-Threonine Dehydrogenase solution.
-
Immediately monitor the increase in absorbance at 340 nm for several minutes.
-
Determine the initial reaction rate from the linear portion of the curve.
-
To study the effect of D-Threonine, include it in the reaction mixture at various concentrations and measure its impact on the reaction rate with L-Threonine as the substrate.
Visualizations
Caption: Overview of Threonine Biosynthesis and Degradation Pathways.
Caption: General Experimental Workflow for Enzyme Kinetics Studies.
References
- 1. Enzymatic breakdown of threonine by threonine aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Allosteric regulation of biosynthetic threonine deaminase from Escherichia coli: effects of isoleucine and valine on active-site ligand binding and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of L-threonine dehydrogenase from Trypanosoma cruzi reduces glycine and acetate production and interferes with parasite growth and viability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Threonine aldolases: perspectives in engineering and screening the enzymes with enhanced substrate and stereo specificities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: DL-Threonine Stability in Experimental Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering DL-Threonine degradation in their experimental solutions.
Troubleshooting Guide
Issue: Loss of this compound concentration in my experimental solution.
This guide will walk you through a systematic process to identify the potential cause of this compound degradation and provide solutions to mitigate it.
Step 1: Evaluate Storage and Handling Procedures
Improper storage is a primary cause of amino acid degradation. Compare your current practices with the recommended guidelines.
-
Question: How are you storing your this compound stock and experimental solutions?
-
Recommendation: this compound solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, -80°C is recommended for up to 6 months, while -20°C is suitable for up to 1 month.[1] Solid this compound should be stored in a dry environment, away from moisture and direct sunlight.[2]
Step 2: Assess Experimental Conditions
The chemical environment of your experiment can significantly impact this compound stability.
-
Question: What are the pH and temperature of your experimental solution?
-
Information: Extreme pH (highly acidic or alkaline) and elevated temperatures can accelerate the degradation of amino acids.[3][4] While specific kinetic data for non-enzymatic degradation of this compound is limited, studies on other amino acids show significant degradation under such conditions. For instance, decarboxylation and deamination are common degradation pathways for amino acids under hydrothermal conditions.[5]
Step 3: Analyze for Potential Contamination
Contamination can introduce enzymes or reactive species that degrade this compound.
-
Question: Is there a possibility of microbial or enzymatic contamination in your solution?
-
Information: Bacterial contamination can introduce enzymes like L-threonine aldolase (B8822740) or L-threonine 3-dehydrogenase, which can degrade the L-enantiomer of the racemic mixture.
Step 4: Quantify Degradation and Identify Products
To effectively troubleshoot, it's crucial to confirm and quantify the degradation and identify the resulting products.
-
Recommendation: Utilize High-Performance Liquid Chromatography (HPLC) to analyze the concentration of this compound and detect potential degradation products. A detailed protocol is provided in the "Experimental Protocols" section.
Troubleshooting Workflow
Caption: A flowchart outlining the systematic approach to troubleshooting this compound degradation.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation products of this compound?
A1: this compound can degrade through several pathways, primarily enzymatic and chemical.
-
Enzymatic Degradation: In biological systems or in the presence of microbial contamination, the L-threonine component of the racemic mixture can be degraded by enzymes such as:
-
Threonine dehydrogenase: This leads to the formation of 2-amino-3-ketobutyrate, which can be further converted to glycine (B1666218) and acetyl-CoA.
-
Threonine deaminase (dehydratase): This results in the production of α-ketobutyrate and ammonia.
-
Threonine aldolase: This enzyme cleaves L-threonine into glycine and acetaldehyde.
-
-
Chemical Degradation: Under harsh experimental conditions such as high temperatures and extreme pH, non-enzymatic degradation can occur. The primary pathways for amino acids under such conditions are deamination (removal of the amino group) and decarboxylation (removal of the carboxyl group).
Q2: How can I prevent this compound degradation in my solutions?
A2: To minimize degradation, adhere to the following best practices:
-
Proper Storage: Store stock solutions at -80°C for long-term use and working solutions at -20°C for shorter periods. Always aliquot to prevent multiple freeze-thaw cycles. Keep solid this compound in a cool, dry place away from light.
-
Optimal pH: Maintain the pH of your experimental solution within a neutral range (pH 6-8) whenever possible, as both highly acidic and alkaline conditions can promote degradation.
-
Temperature Control: Avoid exposing this compound solutions to high temperatures for extended periods.
-
Sterility: Ensure that your solutions are sterile to prevent microbial growth and subsequent enzymatic degradation. Filter-sterilize solutions when appropriate.
Q3: My experiment requires a non-neutral pH. How can I minimize this compound degradation?
A3: If your experimental protocol necessitates acidic or alkaline conditions, consider the following:
-
Minimize Exposure Time: Prepare fresh solutions immediately before use and minimize the time this compound is exposed to the extreme pH.
-
Temperature Reduction: If possible, conduct the experiment at a lower temperature to slow down the rate of chemical degradation.
-
Pilot Study: Perform a small-scale stability study under your specific experimental conditions to quantify the rate of degradation and determine if it will significantly impact your results.
Q4: Can I visually detect this compound degradation?
A4: Visual inspection is generally not a reliable method for detecting this compound degradation, as the degradation products are typically colorless and soluble. A change in the color or turbidity of the solution is more likely an indication of contamination or precipitation of other components. Quantitative analysis via methods like HPLC is necessary to confirm and measure degradation.
Data Presentation
Table 1: Recommended Storage Conditions for this compound Solutions
| Storage Temperature | Duration | Recommendation | Reference |
| -80°C | 6 months | Aliquot to prevent freeze-thaw cycles. | |
| -20°C | 1 month | Suitable for short-term storage of aliquots. | |
| Room Temperature | Unstable | Not recommended for solutions. |
Table 2: Influence of pH on Amino Acid Stability (General)
| pH Condition | General Effect on Amino Acid Stability | Reference |
| Acidic (e.g., pH < 4) | Can lead to hydrolysis and deamidation of certain amino acids. | |
| Neutral (pH 6-8) | Generally the most stable range for most amino acids in solution. | |
| Alkaline (e.g., pH > 8) | Can accelerate deamidation and other degradation reactions. |
Experimental Protocols
Protocol: Analysis of this compound and its Degradation Products by Reverse-Phase HPLC (RP-HPLC) with Pre-column Derivatization
This protocol outlines a method for the quantification of this compound and the detection of potential degradation products using RP-HPLC with o-phthalaldehyde (B127526) (OPA) derivatization.
1. Materials and Reagents:
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Sodium phosphate (B84403) monobasic
-
Sodium hydroxide
-
Boric acid
-
o-phthalaldehyde (OPA)
-
3-mercaptopropionic acid
-
Your experimental sample containing this compound
2. Instrument and Column:
-
HPLC system with a UV or fluorescence detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Preparation of Mobile Phases and Reagents:
-
Mobile Phase A: 40 mM Sodium Phosphate, pH 7.8. Dissolve sodium phosphate monobasic in HPLC-grade water and adjust the pH to 7.8 with sodium hydroxide. Filter and degas.
-
Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v). Mix the solvents, filter, and degas.
-
Borate (B1201080) Buffer: 0.4 M Boric acid, adjusted to pH 10.2 with sodium hydroxide.
-
OPA Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.2 mL of borate buffer and 50 µL of 3-mercaptopropionic acid. This reagent should be prepared fresh daily.
4. Sample Preparation and Derivatization:
-
Dilute your standards and experimental samples to an appropriate concentration with HPLC-grade water.
-
For automated derivatization in an autosampler:
-
Mix a small volume of your sample with the borate buffer.
-
Add the OPA reagent and mix.
-
Allow the reaction to proceed for a short, defined time (e.g., 1 minute) before injection.
-
5. HPLC Conditions:
-
Column Temperature: 40°C
-
Flow Rate: 1.5 mL/min
-
Detection: UV at 338 nm or Fluorescence (Excitation: 340 nm, Emission: 450 nm)
-
Injection Volume: 10 µL
-
Gradient Elution:
-
0-2 min: 2% B
-
2-18 min: Gradient to 57% B
-
18-20 min: Gradient to 100% B (column wash)
-
20-25 min: Hold at 100% B
-
25-30 min: Return to 2% B (re-equilibration)
-
6. Data Analysis:
-
Create a standard curve using the peak areas of your this compound standards.
-
Quantify the this compound concentration in your samples by comparing their peak areas to the standard curve.
-
Examine the chromatograms for the appearance of new peaks in your experimental samples that are not present in the standards. These may represent degradation products.
Signaling Pathways and Logical Relationships
Enzymatic Degradation Pathways of L-Threonine
Caption: Enzymatic degradation routes for the L-enantiomer of threonine.
General Chemical Degradation Pathways of Amino Acids
Caption: Factors influencing the non-enzymatic degradation of amino acids.
References
- 1. researchgate.net [researchgate.net]
- 2. T- and pH-dependent OH radical reaction kinetics with glycine, alanine, serine, and threonine in the aqueous phase - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. hplc.eu [hplc.eu]
- 4. researchgate.net [researchgate.net]
- 5. Bacterial catabolism of threonine. Threonine degradation initiated by L-threonine acetaldehyde-lyase (aldolase) in species of Pseudomonas - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: DL-Threonine Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and minimize the degradation of DL-Threonine during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of this compound?
A1: this compound can degrade through two main routes: enzymatic and chemical pathways.
-
Enzymatic Degradation: In biological systems, this compound is primarily degraded by three key enzymes:
-
Threonine Dehydrogenase (TDH): This enzyme catalyzes the oxidation of L-threonine to 2-amino-3-ketobutyrate, which is then converted to glycine (B1666218) and acetyl-CoA.[1][2][3] This pathway is a significant route of threonine catabolism in many organisms.[1]
-
Threonine Aldolase (B8822740) (TA): This enzyme cleaves L-threonine into glycine and acetaldehyde.[4] It is active against both L-threonine and L-allothreonine but not their D-forms.
-
Serine Hydroxymethyltransferase (SHMT): This enzyme can also cleave L-threonine into glycine and acetaldehyde.
-
-
Chemical Degradation: Under various experimental and storage conditions, this compound can undergo chemical degradation through several mechanisms:
-
Hydrolysis: At extreme pH values (acidic or alkaline) and elevated temperatures, the peptide bonds in threonine-containing peptides or the amino acid itself can be hydrolyzed.
-
Oxidation: Exposure to oxidizing agents or conditions of oxidative stress can lead to the formation of various degradation products.
-
Photodegradation: Exposure to UV light can induce the degradation of this compound.
-
Thermal Degradation: High temperatures can cause decomposition of the molecule, with different amino acids exhibiting varying thermal stabilities.
-
Q2: What are the common degradation products of this compound?
A2: The degradation products of this compound depend on the degradation pathway.
-
From Enzymatic Degradation:
-
Glycine
-
Acetyl-CoA
-
Acetaldehyde
-
α-ketobutyrate
-
Aminoacetone
-
-
From Chemical Degradation:
-
Under acidic/alkaline hydrolysis , the primary degradation would be the cleavage of peptide bonds in threonine-containing peptides.
-
Under oxidative stress , potential products include α-keto acids and aldehydes. The Strecker degradation of threonine, promoted by lipid oxidation products, can result in the formation of acetaldehyde.
-
Thermal degradation can lead to a variety of products through decarboxylation and deamination reactions. For threonine, this can involve the formation of 2-aminobut-2-enoic acid and subsequently α-ketobutyrate.
-
Photodegradation can lead to various fragmented molecules, although specific major products for threonine are not extensively detailed in the provided search results.
-
Q3: How can I minimize the degradation of this compound during my experiments?
A3: Minimizing degradation requires controlling the experimental conditions:
-
pH Control: Maintain the pH of your solutions within a stable range. For enzymatic reactions involving threonine aldolase, the optimal pH is between 7.5 and 7.7, with instability observed below pH 5. For general chemical stability, avoiding strongly acidic or alkaline conditions is recommended.
-
Temperature Control: Whenever possible, perform experiments at controlled, lower temperatures. Threonine aldolase shows optimal activity around 50°C, but prolonged exposure to high temperatures can lead to enzyme inactivation and increased chemical degradation. For storage, refrigeration or freezing is generally recommended.
-
Light Protection: Protect solutions containing this compound from direct exposure to UV and strong visible light by using amber vials or covering containers with aluminum foil.
-
Minimize Oxidative Stress: Use deoxygenated buffers and consider adding antioxidants if the experimental conditions are prone to generating reactive oxygen species.
-
Proper Storage: Store stock solutions and samples at low temperatures (e.g., -20°C) for long-term stability. For short-term storage, refrigeration (2-8°C) is advisable.
Troubleshooting Guides
Problem 1: Inconsistent results in experiments involving this compound.
| Possible Cause | Troubleshooting Steps |
| This compound Degradation | 1. Verify Storage Conditions: Ensure that this compound and its solutions are stored at the recommended temperature and protected from light. 2. Check Solution Age: Use freshly prepared solutions whenever possible. 3. Analyze for Degradants: Use an appropriate analytical method, such as HPLC, to check for the presence of degradation products in your stock solutions and samples. |
| pH Instability | 1. Monitor pH: Regularly check the pH of your buffers and reaction mixtures. 2. Use Appropriate Buffers: Select a buffer system that is effective at the desired pH and is compatible with your experimental components. |
| Temperature Fluctuations | 1. Use Temperature-Controlled Equipment: Employ water baths, incubators, or other equipment to maintain a constant temperature. 2. Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions to minimize the number of times they are frozen and thawed. |
Problem 2: Unexpected peaks in analytical chromatograms (e.g., HPLC).
| Possible Cause | Troubleshooting Steps |
| Presence of Degradation Products | 1. Perform Forced Degradation Studies: Subject a sample of this compound to stress conditions (acid, base, heat, light, oxidation) to intentionally generate degradation products. Analyze these stressed samples to identify the retention times of potential degradants. 2. Spike with Known Degradants: If commercially available, spike a clean sample with known degradation products (e.g., glycine, α-ketobutyrate) to confirm their identity. |
| Contamination | 1. Analyze Blanks: Run solvent blanks and reagent blanks to rule out contamination from the analytical system or reagents. 2. Use High-Purity Reagents: Ensure that all solvents and reagents are of high purity and are properly stored. |
Data Presentation: Summary of this compound Degradation Products
| Stress Condition | Potential Degradation Products | Primary Degradation Pathway |
| Enzymatic (Threonine Dehydrogenase) | Glycine, Acetyl-CoA, 2-Amino-3-ketobutyrate | Oxidation and Ligation |
| Enzymatic (Threonine Aldolase) | Glycine, Acetaldehyde | Aldol Cleavage |
| Acidic/Alkaline Hydrolysis | Cleavage of peptide bonds (in peptides) | Hydrolysis |
| Oxidative Stress | α-keto acids, Aldehydes (e.g., Acetaldehyde via Strecker degradation) | Oxidation |
| Thermal Degradation | Decarboxylation and deamination products (e.g., α-ketobutyrate) | Thermal Decomposition |
| Photodegradation | Various smaller molecules | Photolysis |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and assess its stability.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a mild buffer).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at a controlled elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution before analysis.
-
-
Alkaline Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at a controlled elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralize the solution before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with a solution of 3% hydrogen peroxide.
-
Incubate at room temperature for a defined period (e.g., 24 hours).
-
-
Thermal Degradation:
-
Place a solid sample or a solution of this compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 48 hours).
-
-
Photodegradation:
-
Expose a solution of this compound in a transparent container to a UV light source (e.g., 254 nm) for a defined period.
-
A control sample should be kept in the dark under the same temperature conditions.
-
-
Analysis: Analyze all stressed samples and a non-stressed control sample using a suitable analytical method, such as HPLC with UV or mass spectrometric detection, to identify and quantify the degradation products.
Protocol 2: HPLC Method for Quantification of this compound and its Degradation Products
Objective: To develop and validate an HPLC method for the separation and quantification of this compound and its major degradation products.
Methodology:
-
Chromatographic System:
-
HPLC System: A standard HPLC system with a UV detector or a mass spectrometer.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate polar compounds like amino acids and their degradation products. For example:
-
0-5 min: 5% B
-
5-20 min: 5% to 50% B
-
20-25 min: 50% B
-
25-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm or MS detection.
-
-
Sample Preparation:
-
Dilute the samples from the forced degradation study to an appropriate concentration with the mobile phase.
-
Filter the samples through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation:
-
Prepare a series of standard solutions of this compound and, if available, its known degradation products (e.g., glycine, α-ketobutyrate) at known concentrations.
-
-
Analysis and Quantification:
-
Inject the standards and samples onto the HPLC system.
-
Identify the peaks based on their retention times compared to the standards.
-
Construct a calibration curve for each compound using the peak areas of the standards.
-
Quantify the amount of this compound remaining and the amount of each degradation product formed in the stressed samples.
-
Mandatory Visualizations
References
Technical Support Center: DL-Threonine Uptake in In Vitro Cell Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize DL-Threonine uptake by cells in vitro.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments involving this compound.
Question: We are observing significantly lower-than-expected this compound uptake in our cell line. What are the potential causes and how can we troubleshoot this?
Answer:
Low uptake of this compound can stem from several factors related to cell health, experimental conditions, and the assay methodology. Follow these steps to diagnose and resolve the issue:
-
Verify Cell Health and Culture Conditions:
-
Cell Viability: Ensure cells are healthy and in the logarithmic growth phase. Use a viability assay (e.g., Trypan Blue exclusion) to confirm high viability (>95%). Stressed or senescent cells may exhibit altered transporter expression and reduced metabolic activity.
-
Mycoplasma Contamination: Test your cell cultures for mycoplasma. Contamination can significantly alter cellular metabolism and membrane transport processes.
-
Over-confluency: Avoid using overly confluent cultures, as cell-cell contact can inhibit nutrient uptake. Subculture cells at a consistent density and allow them to adhere and recover before starting the experiment.
-
-
Optimize Medium Composition:
-
pH of Medium: The pH of the culture or assay buffer can significantly influence the activity of amino acid transporters.[1][2] The optimal pH for the uptake of many amino acids is between 5.6 and 6.0, though this can be cell-type dependent.[1] Verify the pH of your medium and consider using a buffered solution (e.g., HEPES) to maintain stability.
-
Sodium Dependence: Many threonine transporters, particularly those of the ASC system (like ASCT1 and ASCT2), are sodium-dependent.[3][4] Ensure your assay buffer contains physiological concentrations of sodium ions. Performing the uptake assay in a sodium-free buffer can help determine the contribution of Na+-dependent transporters.
-
Competing Amino Acids: High concentrations of other neutral amino acids, such as serine, alanine, and cysteine, can compete with threonine for the same transporters (e.g., ASCT1). Review your media formulation and consider reducing the concentration of competing amino acids during the uptake assay.
-
-
Evaluate the Uptake Assay Protocol:
-
Amino Acid Starvation: Pre-incubating cells in an amino acid-free medium for a short period (e.g., 2 hours) can up-regulate the expression of some amino acid transporters and enhance uptake rates.
-
Incubation Time: Optimize the incubation time with this compound. Very short time points are necessary to measure the initial rate of transport before intracellular concentrations reach equilibrium. Perform a time-course experiment (e.g., 1, 5, 15, 30 minutes) to determine the linear range of uptake for your specific cell line.
-
Washing Steps: Inefficient washing after incubation can lead to high background signals. Wash cells rapidly with ice-cold phosphate-buffered saline (PBS) to stop the transport process and remove extracellular threonine.
-
Question: Our threonine uptake measurements show high variability between replicate wells and experiments. How can we improve the consistency of our results?
Answer:
High variability often points to inconsistencies in the experimental setup.
-
Standardize Cell Seeding: Ensure a uniform number of cells is seeded in each well. Variations in cell density will lead to different total uptake values. Count cells accurately before plating.
-
Consistent Incubation Times: Use a multichannel pipette or a repeater pipette to add and remove solutions simultaneously for all wells to ensure uniform incubation times.
-
Temperature Control: Maintain a consistent temperature (typically 37°C) during the uptake experiment, as transport is an active process sensitive to temperature changes. Transferring plates between incubators and the bench can introduce variability.
-
Thorough Mixing: Ensure the this compound solution is thoroughly mixed in the medium of each well upon addition.
Frequently Asked Questions (FAQs)
Question: What are the primary molecular mechanisms for threonine uptake by cells?
Answer:
Threonine is transported into cells primarily by various amino acid transporter proteins. The main systems involved are:
-
System ASC (Alanine, Serine, Cysteine-preferring): This is a major sodium-dependent transport system for small, neutral amino acids. Transporters ASCT1 (SLC1A4) and ASCT2 (SLC1A5) are key members of this family and show high affinity for threonine.
-
System B⁰AT (Broad neutral Amino acid Transporter): This transporter is responsible for the rapid absorption of many neutral amino acids, including threonine.
-
System L (Leucine-preferring): This sodium-independent system transports large neutral amino acids. While its primary substrates are branched-chain and aromatic amino acids, it can also contribute to threonine uptake.
-
System y+LAT1: This is a sodium-dependent transporter that exchanges neutral amino acids (like threonine) for intracellular cationic amino acids.
The expression and activity of these transporters can vary significantly between different cell types.
Question: Our lab uses a this compound racemic mixture. Do cells uptake the D-isomer?
Answer:
Most cellular amino acid transporters are stereospecific for the L-isomer (L-Threonine), which is the form used for protein synthesis. While some transport of D-amino acids can occur, the efficiency is generally much lower. For most cell culture applications, using the pure L-form is not strictly required, and the DL-racemic mixture is often used as a cost-effective alternative. However, for precise kinetic studies of threonine transport or metabolism, using L-Threonine is recommended to avoid any potential confounding effects from the D-isomer.
Question: How does serum starvation affect threonine uptake?
Answer:
Serum and/or specific amino acid starvation can trigger a cellular stress response known as the general amino acid control (GAAC) pathway. This response can lead to the up-regulation of amino acid transporters to increase the cell's capacity to scavenge available amino acids from the environment. Therefore, a period of starvation prior to the uptake assay can often increase the measured uptake rate of threonine.
Data and Protocols
Data Summary
Table 1: Key Factors Influencing In Vitro Threonine Uptake
| Factor | Effect on Uptake | Notes | References |
| Sodium Ions | Increases uptake | Required for co-transport by major systems like ASC. | |
| pH | Dependent; optimal often slightly acidic | Optimal uptake for many amino acids is often observed between pH 5.6-6.0. Low pH can increase glutamate (B1630785) transport via ASCT1. | |
| Competing Amino Acids | Decreases uptake | Amino acids like Serine, Alanine, Cysteine, and others compete for the same transporters. | |
| Amino Acid Starvation | Increases uptake | Can up-regulate the expression and activity of amino acid transporters. | |
| Cell Density | Can decrease uptake per cell | High confluency can lead to contact inhibition and reduced nutrient uptake. | |
| Temperature | Decreases at lower temperatures | Active transport is an energy-dependent process that is sensitive to temperature. |
Table 2: Example Concentrations Used in Threonine Uptake Assays
| Cell Type / Model | Threonine Concentration Range | Purpose of Study | Reference |
| Human Fibroblasts | 0.01 mM to 20 mM | Kinetic analysis of transport systems. | |
| Mouse Embryonic Stem Cells | 50 µM | Inhibition studies with other amino acids. | |
| Escherichia coli | 400 µM to 2.5 mM | Phenotypic and transport assays in mutant strains. | |
| Mouse Embryonic Stem Cells | 500 µM | Studying effects on cell cycle progression. |
Experimental Protocols
Protocol: Measuring L-[¹⁴C]-Threonine Uptake
This protocol provides a general framework for a radiolabeled threonine uptake assay, a common method for quantifying transport kinetics.
I. Cell Preparation
-
Seed cells in 12-well or 24-well plates at a density that will result in a sub-confluent monolayer (70-80% confluency) on the day of the experiment.
-
Allow cells to attach and grow for 24-48 hours in complete culture medium.
-
On the day of the assay, aspirate the culture medium.
-
Wash the cells twice with a pre-warmed, sodium-containing buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
(Optional Starvation Step) To enhance uptake, pre-incubate the cells in an amino acid-free buffer for 1-2 hours at 37°C.
II. Uptake Assay
-
Prepare the uptake buffer containing a known concentration of L-[¹⁴C]-Threonine (e.g., 50 µM) mixed with unlabeled L-Threonine.
-
Aspirate the wash/starvation buffer from the cells.
-
Add the L-[¹⁴C]-Threonine uptake buffer to each well and start a timer. Incubate at 37°C for a predetermined time (e.g., 5 minutes, within the linear uptake range).
-
To stop the transport, rapidly aspirate the uptake buffer.
-
Immediately wash the cells three times with ice-cold PBS to remove all extracellular radioactivity.
III. Cell Lysis and Quantification
-
Add a lysis buffer (e.g., 0.1 M NaOH or 1% SDS) to each well and incubate for 30 minutes at room temperature to ensure complete cell lysis.
-
Transfer the lysate from each well to a scintillation vial.
-
Add an appropriate scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
In parallel wells, detach and count the cells or perform a protein assay (e.g., BCA) on the lysate to normalize the CPM data to cell number or total protein amount.
IV. Data Analysis
-
Calculate the uptake rate, typically expressed as nmol/mg protein/min or pmol/10⁶ cells/min.
-
Subtract the background CPM from a "no-cell" control well.
Visualizations
Caption: Troubleshooting workflow for low this compound uptake.
Caption: Threonine's influence on key intracellular signaling pathways.
Caption: Overview of major threonine transporter systems in the cell membrane.
References
- 1. Effect of pH on adenine and amino acid uptake during sporulation in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A pH-dependent increase in neuronal glutamate efflux in vitro: possible involvement of ASCT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. At Least Three Transporters Likely Mediate Threonine Uptake Needed for Mouse Embryonic Stem Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The preferential interaction of L-threonine with transport system ASC in cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in the synthesis of DL-Threonine derivatives.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of DL-Threonine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of this compound derivatives?
A1: Researchers often face several challenges, including:
-
Low reaction yields: This can be due to incomplete reactions, side reactions, or suboptimal reaction conditions.
-
Side reactions: Common side reactions include racemization at the alpha-carbon, epimerization at the beta-carbon, diketopiperazine formation in dipeptide synthesis, and N-O acyl shift.[1]
-
Purification difficulties: The polar nature of threonine derivatives and the presence of closely related impurities can make purification by chromatography or recrystallization challenging.
-
Protecting group strategy: Choosing appropriate protecting groups for the amino, carboxyl, and hydroxyl groups that are compatible with the desired reaction conditions and can be selectively removed is crucial.[2]
Q2: How can I minimize racemization during the coupling of this compound derivatives?
A2: Racemization is a significant issue, particularly in peptide synthesis. To minimize it:
-
Choice of Coupling Reagent: Use modern onium-type coupling reagents like HATU, HBTU, or COMU, which are known to suppress racemization.[3][4] The addition of additives like HOBt or HOAt can further reduce racemization.[1]
-
Base Selection: Employ sterically hindered and weaker bases such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) instead of stronger, less hindered bases like triethylamine.
-
Reaction Temperature: Keep the reaction temperature low, as higher temperatures can promote racemization.
-
Activation Time: Use a short pre-activation time for the carboxylic acid component before adding the amine.
Q3: What are the recommended protecting groups for the hydroxyl group of this compound?
A3: The choice of the hydroxyl protecting group is critical and depends on the overall synthetic strategy.
-
Tert-butyl (tBu): This is a common choice in Fmoc-based solid-phase peptide synthesis (SPPS) due to its stability to the basic conditions used for Fmoc deprotection and its facile removal with strong acids like trifluoroacetic acid (TFA).
-
Benzyl (Bzl): Often used in Boc-based SPPS, it is stable to the acidic conditions used for Boc deprotection and can be removed by hydrogenolysis.
-
Trityl (Trt): A bulky protecting group that can be removed under mildly acidic conditions, offering an alternative to tBu with different selectivity.
Troubleshooting Guides
Issue 1: Low Yield in Coupling Reactions
| Potential Cause | Troubleshooting Steps |
| Incomplete Activation | - Ensure the coupling reagent is fresh and has been stored correctly. - Increase the equivalents of the coupling reagent and/or the activation time. |
| Steric Hindrance | - For sterically hindered amino acids, consider using a more powerful coupling reagent like HATU or COMU. - Increase the reaction temperature slightly, but monitor for racemization. |
| Poor Resin Swelling (SPPS) | - Ensure the resin is adequately swollen in a suitable solvent (e.g., DMF, NMP) before the first coupling step. |
| Peptide Aggregation (SPPS) | - Use solvents known to disrupt aggregation, such as NMP or a mixture of DMF and DMSO. - Incorporate pseudoprolines or other backbone-modifying strategies to disrupt interchain hydrogen bonding. |
Quantitative Data Summary
The selection of coupling reagents and protecting groups significantly impacts the yield and purity of this compound derivative synthesis. The following tables provide a comparative overview.
Table 1: Comparison of Common Coupling Reagents for a Model Dipeptide Synthesis Involving Threonine
| Coupling Reagent | Additive | Base | Typical Yield (%) | Racemization | Reference |
| HATU | HOAt | DIPEA | ~99 | Low | |
| HBTU | HOBt | DIPEA | ~95-98 | Low to Moderate | |
| PyBOP | HOBt | DIPEA | ~95 | Low to Moderate | |
| DIC/HOBt | HOBt | - | ~90-95 | Moderate |
Yields are approximate and can vary based on the specific peptide sequence and reaction conditions.
Table 2: Protecting Group Strategies for this compound
| Protecting Group (Hydroxyl) | N-alpha Protection | C-terminus Protection | Deprotection Conditions (Hydroxyl) | Key Advantages |
| tBu | Fmoc | Resin (SPPS) / Ester (Solution) | Strong Acid (e.g., TFA) | Orthogonal to Fmoc, suitable for SPPS. |
| Bzl | Boc | Resin (SPPS) / Ester (Solution) | Hydrogenolysis (e.g., H₂/Pd-C) | Orthogonal to Boc, stable to acid. |
| Trt | Fmoc/Boc | Resin (SPPS) / Ester (Solution) | Mild Acid (e.g., dilute TFA) | Acid-labile, offers different selectivity. |
Experimental Protocols
Protocol 1: Synthesis of Boc-DL-Threonine
This protocol describes the protection of the amino group of this compound using di-tert-butyl dicarbonate (B1257347) (Boc)₂O.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bisulfite
-
2-Methyltetrahydrofuran
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (e.g., 400 mg, 3.36 mmol) in a mixture of methanol (5 mL) and a solution of sodium bicarbonate (434 mg, 5.17 mmol) in water (5 mL).
-
Add di-tert-butyl dicarbonate (1.07 g, 4.90 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 3 days.
-
Remove the solvent by vacuum distillation.
-
Dilute the residue with water (20 mL) and wash with diethyl ether (2 x 20 mL) to remove unreacted (Boc)₂O.
-
Acidify the aqueous layer with saturated aqueous sodium bisulfite to a pH of approximately 3.
-
Extract the product with 2-methyltetrahydrofuran.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Boc-DL-Threonine as a white solid. A typical yield is around 99%.
Protocol 2: Reversed-Phase HPLC Purification of a Protected Threonine Derivative
This protocol outlines a general procedure for the purification of a crude, protected this compound derivative using preparative RP-HPLC.
Materials:
-
Crude protected this compound derivative
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 preparative HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as a 1:1 mixture of acetonitrile and water, to a concentration of approximately 20-30 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
Mobile Phase Preparation:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Scouting Run: Perform an initial analytical scale run with a broad gradient (e.g., 5-95% B over 30 minutes) to determine the retention time of the target compound.
-
Preparative Run: Based on the scouting run, develop a focused gradient for the preparative separation. For example, if the target peak elutes at 40% B, a gradient of 30-50% B over a longer period can be used for better resolution.
-
Fraction Collection: Collect fractions corresponding to the peak of the target compound.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC and/or mass spectrometry to confirm the purity and identity of the product.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified product.
Visualizations
Logical Workflow for Troubleshooting Low Synthesis Yield
Caption: A decision tree for troubleshooting low yields in this compound derivative synthesis.
Signaling Pathway Implication of Threonine Phosphorylation
This compound derivatives, particularly phosphothreonine analogues, are valuable tools for studying cellular signaling pathways where threonine phosphorylation is a key regulatory event. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its activity is modulated by the phosphorylation of key proteins on serine and threonine residues.
Caption: The PI3K/Akt/mTOR signaling pathway, a target for this compound derivatives.
References
Technical Support Center: Accurate Quantification of DL-Threonine Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of DL-Threonine enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying this compound enantiomers?
A1: The most prevalent methods for the enantioselective quantification of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Mass Spectrometry (MS). Each technique offers distinct advantages in terms of sensitivity, resolution, and throughput. Chiral stationary phases are often employed in HPLC and GC for direct enantioseparation, while chiral selectors can be used in CE. Mass spectrometry is typically coupled with a separation technique (e.g., LC-MS or GC-MS) for highly sensitive and selective detection.
Q2: Is derivatization necessary for the analysis of Threonine enantiomers?
A2: Derivatization is often employed, particularly for GC analysis, to enhance the volatility and thermal stability of the amino acids. For HPLC, derivatization can improve chromatographic properties and detection sensitivity, especially when using fluorescence or UV detectors.[1] Common derivatizing agents include o-phthaldialdehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC) for HPLC, and various chloroformates and silylating agents for GC.[2][3] However, direct analysis of underivatized threonine enantiomers is also possible using specific chiral stationary phases in HPLC.[1]
Q3: How do I choose the appropriate chiral column for HPLC or GC?
A3: The selection of a chiral stationary phase (CSP) is critical for achieving enantiomeric separation. For HPLC, polysaccharide-based CSPs and macrocyclic glycopeptide-based CSPs, such as teicoplanin-based columns (e.g., Astec CHIROBIOTIC T), have shown success in resolving underivatized amino acid enantiomers.[1] For GC, chiral columns like Chirasil-Val are commonly used for the separation of derivatized threonine enantiomers. The choice of column will depend on whether the amino acids are derivatized and the specific requirements of the analytical method.
Q4: What are the key parameters to optimize in a Capillary Electrophoresis method for Threonine enantiomers?
A4: In Capillary Electrophoresis, the choice and concentration of a chiral selector added to the background electrolyte are paramount. Cyclodextrins and their derivatives are frequently used as chiral selectors for amino acid enantioseparations. Other important parameters to optimize include the pH of the background electrolyte, the applied voltage, and the capillary temperature. The addition of organic modifiers to the buffer can also influence the separation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound enantiomers.
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Causes | Solutions |
| Poor or no resolution of enantiomers | - Inappropriate chiral stationary phase (CSP).- Suboptimal mobile phase composition.- Mobile phase pH is not optimal for interaction with the CSP.- Column temperature is not optimized. | - Select a CSP known to be effective for amino acid enantiomers (e.g., teicoplanin-based).- Adjust the mobile phase composition, including the organic modifier and any additives.- Optimize the pH of the mobile phase to ensure proper ionization of threonine and interaction with the CSP.- Vary the column temperature, as it can significantly impact chiral recognition. |
| Peak tailing | - Secondary interactions between threonine and the stationary phase.- Column overload.- Mismatched solvent between the sample and the mobile phase. | - Add a competitor or modifier to the mobile phase to reduce secondary interactions.- Reduce the sample concentration or injection volume.- Ensure the sample is dissolved in a solvent similar in composition to the mobile phase. |
| Inconsistent retention times | - Inadequate column equilibration between injections.- Fluctuations in mobile phase composition or flow rate.- Changes in column temperature. | - Ensure the column is fully equilibrated with the mobile phase before each injection.- Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.- Use a column oven to maintain a stable temperature. |
| Low detector response | - Incomplete derivatization (if applicable).- Degradation of the derivatizing agent or the derivative.- Incorrect detector wavelength. | - Optimize the derivatization reaction conditions (reagent concentration, reaction time, temperature, and pH).- Prepare fresh derivatizing agent and protect derivatives from light and heat.- Ensure the detector is set to the optimal wavelength for the derivative. |
Gas Chromatography (GC)
| Problem | Possible Causes | Solutions |
| Poor or no resolution of enantiomers | - Ineffective chiral stationary phase.- Incorrect oven temperature program.- Suboptimal carrier gas flow rate. | - Use a chiral column specifically designed for amino acid enantiomers (e.g., Chirasil-Val).- Optimize the temperature ramp rate; a slower ramp can improve resolution.- Adjust the carrier gas flow rate to the optimal linear velocity for the column. |
| Ghost peaks | - Carryover from previous injections.- Septum bleed.- Contamination in the inlet liner or column. | - Perform a bake-out of the column and inlet.- Use a high-quality, low-bleed septum and replace it regularly.- Clean or replace the inlet liner. |
| Peak fronting or tailing | - Column overload.- Incomplete derivatization or degradation of derivatives.- Active sites in the inlet or column. | - Dilute the sample.- Ensure complete derivatization and check the stability of the derivatives.- Use a deactivated inlet liner and ensure the column is properly conditioned. |
| Variable peak areas | - Inconsistent injection volume.- Leaks in the injection port.- Sample discrimination in the inlet. | - Use an autosampler for precise and repeatable injections.- Check for leaks at the septum and column fittings.- Optimize the injection speed and inlet temperature. |
Capillary Electrophoresis (CE)
| Problem | Possible Causes | Solutions |
| Poor or no enantiomeric separation | - Inappropriate chiral selector or incorrect concentration.- Suboptimal pH of the background electrolyte (BGE).- Insufficient interaction time between the analyte and the chiral selector. | - Screen different types of chiral selectors (e.g., various cyclodextrins) and optimize their concentration in the BGE.- Adjust the pH of the BGE to optimize the charge of threonine and the chiral selector.- Decrease the applied voltage to increase the migration time and interaction with the selector. |
| Unstable current or baseline drift | - Depletion of buffer ions in the vials.- Air bubbles in the capillary.- Inconsistent capillary temperature. | - Replenish the buffer in the inlet and outlet vials regularly.- Purge the capillary with BGE to remove any air bubbles.- Ensure the capillary temperature is stable and properly controlled. |
| Peak broadening | - Sample overload.- Mismatch between the conductivity of the sample and the BGE.- Adsorption of the analyte to the capillary wall. | - Reduce the sample concentration or injection time.- Match the sample matrix conductivity to that of the BGE as closely as possible.- Add modifiers to the BGE to reduce wall interactions or use a coated capillary. |
Quantitative Data Summary
The following table summarizes typical quantitative data for different analytical methods used for the quantification of this compound enantiomers. Please note that these values can vary depending on the specific instrumentation, column, and experimental conditions.
| Analytical Method | Technique | Derivatization Agent | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Resolution (Rs) |
| HPLC-FLD | Reversed-Phase with Chiral Column | 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | - | - | 2.5 fmol - 5 pmol | > 1.5 |
| GC-MS | Chiral Capillary Column | N,O-bisisobutoxycarbonyl 2,2,2-trifluoroethyl ester | - | - | - | Baseline separation |
| UPLC-MS/MS | Reversed-Phase C18 | NBD-F | - | 0.06 - 10 ng/mL | r ≥ 0.9909 | > 1.5 |
| GC-MS | Chiral Capillary Column | Methyl chloroformate/methanol (B129727) | 3.2 - 446 nM | 0.031 - 1.95 µM | - | > 2.4 |
Experimental Protocols
Chiral HPLC-FLD Method for this compound Quantification
This protocol is based on pre-column derivatization with a fluorescent tag followed by separation on a chiral stationary phase.
a. Sample Preparation and Derivatization:
-
Prepare a standard solution of this compound in a suitable buffer (e.g., borate (B1201080) buffer, pH 8.0).
-
To 10 µL of the sample or standard, add 10 µL of the derivatizing agent solution (e.g., 10 mM NBD-F in acetonitrile).
-
Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 5 minutes).
-
Stop the reaction by adding a small volume of an acidic solution (e.g., 1 M HCl).
-
Dilute the mixture with the mobile phase before injection.
b. HPLC Conditions:
-
Column: Astec CHIROBIOTIC T (or a similar teicoplanin-based chiral column)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 4.1) and an organic modifier (e.g., methanol or acetonitrile). The exact ratio should be optimized for best resolution.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25 - 40°C
-
Injection Volume: 10 µL
-
Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the chosen derivative (e.g., Ex: 470 nm, Em: 530 nm for NBD derivatives).
Chiral GC-MS Method for this compound Quantification
This protocol involves a two-step derivatization followed by GC-MS analysis.
a. Sample Preparation and Derivatization:
-
Dry a specific amount of the this compound sample under a stream of nitrogen.
-
Step 1 (Esterification): Add a solution of acetyl chloride in an alcohol (e.g., 2-propanol) and heat at a specific temperature (e.g., 100°C) for a defined time (e.g., 1 hour).
-
Evaporate the reagent under nitrogen.
-
Step 2 (Acylation): Add an acylating agent (e.g., pentafluoropropionic anhydride) in a suitable solvent (e.g., dichloromethane) and heat (e.g., at 100°C for 15 minutes).
-
Evaporate the excess reagent and redissolve the residue in a suitable solvent for injection.
b. GC-MS Conditions:
-
Column: Chirasil-Val capillary column (or equivalent)
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 200°C) at a controlled rate (e.g., 4°C/min).
-
Injector Temperature: 250°C
-
MS Interface Temperature: 250°C
-
Ionization Mode: Electron Ionization (EI)
-
MS Detection: Selected Ion Monitoring (SIM) mode for target ions of the derivatized threonine enantiomers.
Visualizations
Caption: General experimental workflow for this compound enantiomer quantification.
Caption: Troubleshooting decision tree for poor enantiomeric resolution in chromatography.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of the optical purity of threonine and hydroxyproline by capillary gas chromatography on a chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Process improvements for DL-Threonine fermentation and yield.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on DL-Threonine fermentation.
Troubleshooting Guide
This section addresses common problems encountered during this compound fermentation experiments.
| Problem | Potential Cause | Recommended Solution |
| Low Biomass Production | Suboptimal nutrient concentrations in the medium. | Optimize the concentration of key nutrients such as phosphate (B84403). For example, in fed-batch cultures of E. coli, adjusting the phosphate concentration can significantly impact biomass. One study found that a phosphate concentration of 4.8 g/L resulted in a maximum biomass (OD600) of 56.[1] |
| Inefficient carbon source utilization. | Ensure the optimal carbon source and concentration are used. Sucrose (B13894) at 70 g/L has been identified as an effective initial carbon source for E. coli in fed-batch cultures.[2][3] | |
| Low this compound Yield | Unfavorable Carbon-to-Nitrogen (C/N) ratio. | The C/N ratio is a critical factor. An optimal ratio of ammonium (B1175870) sulfate (B86663) to sucrose (g/g) has been found to be 30 for L-threonine (B559522) overproduction in E. coli.[2][3] |
| Formation of inhibitory by-products like acetic acid. | Attenuating the acetic acid metabolism pathway can redirect carbon flux towards threonine synthesis. | |
| Feedback inhibition of key enzymes in the biosynthetic pathway. | Employ metabolic engineering to remove feedback inhibition. For instance, removing feedback inhibition of aspartokinase I and III in E. coli can significantly enhance production. | |
| Degradation of L-threonine by cellular enzymes. | Deleting genes responsible for threonine degradation, such as tdh (threonine dehydrogenase) and mutating ilvA (threonine dehydratase), can prevent product loss. | |
| Inconsistent Fermentation Results | Variability in inoculum preparation. | Standardize the seed culture preparation protocol, including medium composition, incubation time, and temperature, to ensure a consistent starting culture. |
| Fluctuations in fermentation parameters (pH, DO, temperature). | Implement strict control over fermentation parameters. For example, maintaining dissolved oxygen at around 30% of saturation and pH between 6.8 and 7.2 is crucial for optimal L-threonine production in E. coli. | |
| Slow Glucose Consumption | Suboptimal feeding strategy in fed-batch cultures. | Implement a controlled feeding strategy, such as a DO-control pulse fed-batch method, to maintain the glucose concentration within an optimal range (e.g., 5-20 g/L). |
| Cell Stress due to High Osmotic Pressure | Accumulation of solutes in the fermentation broth. | Consider the addition of osmoprotectants like betaine (B1666868) to improve the tolerance of the production strain to osmotic stress. |
Frequently Asked Questions (FAQs)
Q1: What are the most common microorganisms used for industrial this compound production?
A1: The most predominantly used microorganism for industrial L-Threonine production is Escherichia coli due to its well-understood genetics, rapid growth, and high productivity. Other microorganisms like Corynebacterium glutamicum and Serratia marcescens have also been explored.
Q2: What is a typical fermentation medium composition for this compound production using E. coli?
A2: A typical fermentation medium for E. coli includes a carbon source (e.g., glucose or sucrose), a nitrogen source (e.g., ammonium sulfate), phosphate sources (e.g., KH2PO4, K2HPO4), yeast extract, and essential minerals like MgSO4, FeSO4, and MnSO4. The exact concentrations can vary depending on the strain and fermentation strategy.
Q3: How can the metabolic pathway of E. coli be engineered to improve this compound yield?
A3: Metabolic engineering strategies focus on several key areas:
-
Removing feedback inhibition: Key enzymes in the threonine biosynthesis pathway, such as aspartokinase, are often inhibited by the final product. Mutating the genes encoding these enzymes (e.g., thrA, lysC) can alleviate this inhibition.
-
Blocking competing pathways: Deleting genes that divert precursors away from the threonine pathway can increase the carbon flux towards the desired product. For example, deleting lysA (diaminopimelate decarboxylase) and metA (homoserine succinyltransferase) can make more precursors available for threonine synthesis.
-
Eliminating product degradation: Deleting genes responsible for threonine degradation, such as tdh (threonine dehydrogenase), prevents the loss of the final product.
-
Enhancing precursor supply: Overexpressing genes in the upstream pathways can increase the availability of precursors for threonine synthesis.
Q4: What are the advantages of fed-batch fermentation over batch fermentation for this compound production?
A4: Fed-batch fermentation offers several advantages:
-
Higher product concentrations: By continuously or intermittently feeding nutrients, high cell densities and consequently higher product titers can be achieved. For instance, a final L-threonine concentration of 118 g/L was achieved using a fed-batch strategy.
-
Control over substrate concentration: Maintaining a low and controlled substrate concentration can prevent the formation of inhibitory by-products and reduce osmotic stress.
-
Improved productivity: Fed-batch strategies can lead to higher overall productivity (g/L/h).
Q5: How does phosphate concentration influence this compound fermentation?
A5: Phosphate is a critical factor influencing both cell growth and L-threonine synthesis. Studies have shown that optimizing phosphate concentration can significantly impact metabolic flux distribution. For example, varying phosphate levels can alter the carbon flow between the pentose (B10789219) phosphate pathway and glycolysis, which in turn affects the availability of precursors for threonine biosynthesis.
Experimental Protocols
Protocol 1: Seed Culture Preparation for E. coli
-
Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood.
-
Strain Activation: Streak the conserved E. coli strain onto a Luria-Bertani (LB) agar (B569324) plate.
-
Incubation: Incubate the plate at 37°C for 8-10 hours until single colonies are visible.
-
Inoculation: Pick a single colony and inoculate it into a 250 mL flask containing 50 mL of seed medium.
-
Seed Medium Example: 32.5 g glucose, 24.35 g K2HPO4, 9.5 g KH2PO4, 15 g yeast extract, 5 g (NH4)2SO4, 1 g MgSO4·7H2O per liter at pH 7.0.
-
-
Cultivation: Incubate the flask at 37°C for 14 hours in a shaker at 200 rpm.
Protocol 2: Fed-Batch Fermentation for L-Threonine Production
-
Fermentor Preparation: Prepare and sterilize a 5-L fermentor containing the fermentation medium.
-
Fermentation Medium Example: 100 g glucose, 10 g (NH4)2SO4, 2 g KH2PO4, 0.5 g MgSO4·7H2O, 5 mg FeSO4·7H2O, 5 mg MnSO4·4H2O, and 3 g yeast extract per liter at pH 7.5.
-
-
Inoculation: Inoculate the fermentor with the seed culture at a 1-10% (v/v) ratio.
-
Parameter Control: Maintain the following parameters:
-
Temperature: 37°C
-
pH: Maintain at 6.8-7.2 using 25% ammonia (B1221849) solution.
-
Dissolved Oxygen (DO): Maintain at approximately 30% of saturation by adjusting the agitation speed (e.g., 500-800 rpm) and aeration rate (e.g., 2 vvm).
-
-
Feeding Strategy:
-
Initial Batch Phase: Allow the culture to grow until the initial glucose is nearly depleted.
-
Fed-Batch Phase: Continuously or intermittently feed a concentrated glucose solution (e.g., 500 g/L) to maintain the glucose concentration in the fermentor between 5 and 20 g/L. A DO-stat or pH-stat feeding strategy can be employed.
-
-
Sampling and Analysis: Periodically take samples to measure biomass (OD600), residual glucose, and L-threonine concentration using methods like HPLC.
-
Duration: Continue the fermentation for 36-48 hours or until the desired product concentration is reached.
Visualizations
Caption: L-Threonine biosynthesis pathway in E. coli showing key precursors and enzymes.
Caption: Workflow for a typical fed-batch fermentation process for this compound production.
Caption: A logical troubleshooting workflow for addressing low this compound yield.
References
Navigating pH Instability in Cell Culture Media with DL-Threonine Supplementation
Technical Support & Troubleshooting Guide
Researchers and drug development professionals utilizing DL-Threonine in their cell culture media may occasionally encounter challenges with pH stability. This guide provides a comprehensive resource for understanding and addressing these issues, offering detailed troubleshooting steps, frequently asked questions, and relevant experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Can the addition of this compound to my cell culture medium alter its pH?
Yes, adding any amino acid, including this compound, to a culture medium can potentially alter the pH. Amino acids are amphoteric molecules, meaning they have both acidic (carboxyl) and basic (amino) functional groups.[1] Depending on the initial pH of your medium and the concentration of this compound added, it can act as a weak acid or a weak base, thus influencing the overall pH.
Q2: Why did the pH of my medium become more acidic after adding this compound?
While this compound is a neutral amino acid, its metabolic breakdown by cells can lead to the production of acidic byproducts. For instance, some cellular pathways can metabolize threonine into acetate (B1210297) and glycine.[2] The accumulation of acetate, an acidic compound, can contribute to a decrease in the pH of the culture medium over time.
Q3: My medium's pH increased after adding this compound. What could be the cause?
An increase in pH upon the addition of this compound is less common but can occur under certain conditions. This could be related to the initial pH of the this compound solution being more alkaline than the medium. Additionally, complex interactions with other media components, such as buffers, can sometimes lead to a pH increase. It is also important to consider that the degradation of other unstable components in the media, like glutamine, can produce ammonia, leading to a rise in pH.[3]
Q4: What is the difference between L-Threonine, D-Threonine, and this compound, and does it impact pH?
L-Threonine is the biologically active isomer that cells primarily metabolize. D-Threonine is generally not utilized by mammalian cells. This compound is a racemic mixture containing equal amounts of both L- and D-isomers. While the direct impact on pH from the isomers themselves may be minimal, the metabolic activity will be directed towards the L-isomer. Therefore, any pH shift due to metabolism will be proportional to the concentration of L-Threonine in the DL-mixture.
Q5: How can I prevent pH fluctuations when supplementing my media with this compound?
To mitigate pH shifts, consider the following:
-
Use a buffered this compound solution: Prepare your this compound stock solution in a buffer compatible with your cell culture system, such as HEPES or phosphate-buffered saline (PBS), and adjust its pH to match your target media pH before adding it to the main culture.
-
Optimize the buffering capacity of your medium: Ensure your medium has a robust buffering system. This may involve using a medium with a higher bicarbonate concentration (if using a CO2 incubator) or supplementing with a synthetic buffer like HEPES.[4]
-
Monitor pH regularly: Frequent pH monitoring will allow for early detection of any shifts, enabling timely intervention.
-
Gradual addition: For high concentrations of this compound, consider adding it to the medium gradually to allow the buffering system to equilibrate.
Troubleshooting Guide
This section provides a step-by-step approach to diagnosing and resolving pH instability issues related to this compound supplementation.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Significant pH drop after adding this compound | 1. Metabolic production of acidic byproducts (e.g., acetate).[2] 2. Low buffering capacity of the medium. 3. Incorrect pH of the this compound stock solution. | 1. Measure the pH of your this compound stock solution. Adjust if necessary. 2. Increase the concentration of the buffering components in your medium (e.g., sodium bicarbonate, HEPES). 3. Reduce the initial concentration of this compound if experimentally permissible. 4. Perform a media exchange more frequently to remove metabolic waste products. |
| Noticeable pH increase after adding this compound | 1. Alkaline pH of the this compound stock solution. 2. Degradation of other media components (e.g., glutamine) producing ammonia. | 1. Verify and adjust the pH of your this compound stock solution to match the media pH. 2. Use a more stable form of glutamine, such as L-alanyl-L-glutamine. 3. Ensure proper storage of media and supplements to minimize degradation. |
| Inconsistent or drifting pH during culture | 1. Cellular metabolism of this compound and other nutrients. 2. Inadequate gas exchange (CO2 levels). 3. Instability of media components over time. | 1. Monitor cell density and metabolic activity (e.g., glucose consumption, lactate (B86563) production). 2. Ensure your incubator's CO2 sensor is calibrated and providing the correct atmosphere for your bicarbonate-based buffer. 3. Use fresh media and avoid repeated warming and cooling cycles. |
Data Presentation
The buffering capacity of an amino acid is determined by its pKa values. Threonine has two main pKa values corresponding to its carboxyl and amino groups.
| Functional Group | pKa Value |
| α-carboxyl group (pKa1) | ~2.09 - 2.63 |
| α-ammonium ion (pKa2) | ~9.10 - 10.43 |
Note: The exact pKa values can vary slightly depending on the source and experimental conditions.
At a physiological pH (around 7.4), both the carboxyl and amino groups of threonine are ionized, resulting in a zwitterion with a net neutral charge. This is why threonine is classified as a polar, uncharged amino acid.
Experimental Protocols
Protocol 1: Preparation and pH Adjustment of a this compound Stock Solution
-
Objective: To prepare a sterile, pH-adjusted stock solution of this compound for media supplementation.
-
Materials:
-
This compound powder
-
Cell culture grade water or PBS
-
Sterile conical tubes (15 mL or 50 mL)
-
0.22 µm sterile filter
-
Sterile syringes
-
pH meter
-
1M HCl and 1M NaOH (sterile)
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
Add the appropriate volume of cell culture grade water or PBS to achieve the desired stock concentration.
-
Gently vortex or swirl the tube until the this compound is completely dissolved.
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Aseptically measure the pH of the this compound solution.
-
If necessary, adjust the pH to the target value (e.g., 7.4) by adding small, dropwise amounts of sterile 1M HCl or 1M NaOH. Mix well after each addition and re-measure the pH.
-
Once the target pH is reached and stable, sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Label the tube with the contents, concentration, and date of preparation. Store at the recommended temperature (typically 2-8°C).
-
Visualizations
Caption: A troubleshooting workflow for addressing pH instability.
Caption: Metabolic pathway of L-Threonine leading to acidic byproducts.
References
- 1. Amino acid - Wikipedia [en.wikipedia.org]
- 2. Utilization of amino acids by Trypanosoma brucei in culture: L-threonine as a precursor for acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimizing Cell Culture: The Crucial Role of Amino Acids and Glutamine Supplementation [cytion.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Cytotoxic Effects of High DL-Threonine Concentrations
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when working with high concentrations of DL-Threonine in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known cytotoxic effects of high concentrations of this compound?
High concentrations of certain amino acids, including threonine, can lead to cellular stress and toxicity. While L-Threonine has been shown to be protective against apoptosis under specific conditions like heat stress, high concentrations of amino acid mixtures have been observed to inhibit the mTOR signaling pathway, which is crucial for cell growth and proliferation. The D-isomer in the this compound mixture may also contribute to cytotoxicity, as some D-amino acids have been shown to induce apoptosis. The exact cytotoxic concentration can vary significantly between different cell lines and experimental conditions.
Q2: What are the potential molecular mechanisms behind this compound cytotoxicity?
Several mechanisms may contribute to the cytotoxic effects of high this compound concentrations:
-
mTOR Pathway Inhibition: High levels of amino acids can disrupt the delicate balance of intracellular amino acid sensing, potentially leading to the downregulation of the mTORC1 pathway. This can arrest cell growth and induce apoptosis.
-
Oxidative Stress: The metabolism of excess amino acids can lead to the production of reactive oxygen species (ROS), causing oxidative damage to cellular components.
-
Unfolded Protein Response (UPR): An overload of amino acids can disrupt protein synthesis and folding processes in the endoplasmic reticulum (ER), leading to ER stress and activation of the UPR, which can trigger apoptosis if the stress is prolonged.
-
Mitochondrial Dysfunction: Excess threonine may impact mitochondrial function and bioenergetics. Studies on threonine-deficient diets have shown alterations in mitochondrial function, suggesting that an excess could also be detrimental.
-
Caspase Activation: Ultimately, the above stressors can converge on the activation of caspase cascades, leading to programmed cell death (apoptosis).
Q3: Are there any known agents that can mitigate this compound cytotoxicity?
Currently, there is limited direct evidence for specific agents that counteract this compound-induced cytotoxicity. However, based on the potential mechanisms, the following experimental approaches could be explored:
-
Antioxidants: To counteract oxidative stress, consider co-treatment with antioxidants such as N-acetylcysteine (NAC) or Vitamin E.
-
mTOR Activators: Small molecules that activate the mTOR pathway could potentially rescue cells from growth arrest. However, this should be done with caution as uncontrolled mTOR activation is linked to other pathologies.
-
ER Stress Inhibitors: Chemical chaperones like 4-phenylbutyric acid (4-PBA) or tauroursodeoxycholic acid (TUDCA) may help alleviate ER stress.
Troubleshooting Guides
Issue 1: Increased Cell Death Observed After Treatment with High this compound
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Concentration is too high for the specific cell line. | Perform a dose-response experiment to determine the IC50 value of this compound for your cell line. Start with a wide range of concentrations and narrow it down to find a sub-lethal concentration for your experiments. |
| Induction of Apoptosis. | Confirm apoptosis using methods like Annexin V/PI staining followed by flow cytometry, or by performing a caspase activity assay (e.g., Caspase-3/7 assay). |
| Oxidative Stress. | Measure ROS levels using fluorescent probes like DCFDA. If ROS levels are elevated, consider co-treatment with an antioxidant like N-acetylcysteine (NAC). |
| Contamination of cell culture. | Regularly check your cell cultures for microbial contamination. Use sterile techniques and antibiotic/antimycotic agents if necessary. |
Issue 2: Reduced Cell Proliferation or Changes in Cell Morphology
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inhibition of the mTOR pathway. | Analyze the phosphorylation status of key mTORC1 downstream targets like p70S6K and 4E-BP1 via Western blot. |
| Cell cycle arrest. | Perform cell cycle analysis using flow cytometry after propidium (B1200493) iodide (PI) staining to determine if cells are arrested at a specific phase. |
| Nutrient depletion in the media. | Ensure that the cell culture medium is refreshed regularly, as high cell densities can deplete essential nutrients. |
| Osmotic stress due to high solute concentration. | Ensure that the osmolality of your treatment media is balanced, especially when using very high concentrations of this compound. Use an osmometer to check and adjust with a suitable osmolyte if necessary. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using MTS Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a given cell line.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (sterile-filtered)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Phosphate-buffered saline (PBS)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
For adherent cells, seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.
-
For suspension cells, seed 20,000-50,000 cells per well.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. A common starting range is 0 mM, 1 mM, 5 mM, 10 mM, 25 mM, 50 mM, 75 mM, and 100 mM.
-
-
Cell Treatment:
-
Remove the old medium from the wells (for adherent cells) and add 100 µL of the prepared this compound dilutions to the respective wells. Include a "medium only" control.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the "medium only" wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control (0 mM this compound).
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
-
Protocol 2: Assessing Apoptosis using Annexin V/PI Staining
This protocol describes how to quantify apoptosis and necrosis in cells treated with high concentrations of this compound using flow cytometry.
Materials:
-
Cells treated with this compound (and untreated controls)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Harvest both adherent and suspension cells from your treatment and control groups. For adherent cells, use a gentle cell detachment solution.
-
-
Cell Washing:
-
Wash the cells twice with cold PBS by centrifugation.
-
-
Resuspension:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Live cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be Annexin V- and PI-positive.
-
Visualizations
Signaling Pathways and Experimental Workflows
Validation & Comparative
A Comparative Analysis of DL-Threonine and DL-Serine in Neurobiology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of DL-Threonine and DL-Serine, two amino acids with distinct and significant roles in the mammalian central nervous system (CNS). While both are crucial for normal brain function, their mechanisms of action, involvement in signaling pathways, and implications for neurological disorders differ substantially. This analysis is intended to inform research and therapeutic development by providing a clear, objective overview of their neurobiological properties.
Core Neurobiological Functions: A Tale of Two Amino Acids
DL-Serine, particularly its D-enantiomer, has been a focal point of neurobiological research for its critical role as a neuromodulator. In contrast, the neurobiological significance of this compound is primarily understood through its L-enantiomer's function as a precursor to the inhibitory neurotransmitter, glycine (B1666218).
DL-Serine: The D-isoform of serine is a potent co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, synaptic plasticity, learning, and memory.[1][2][3][4][5] Dysregulation of D-Serine levels has been implicated in a range of neurological and psychiatric conditions, including schizophrenia, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS). The synthesis and release of D-Serine are tightly regulated through a process known as the "serine shuttle," involving both neurons and astrocytes.
This compound: L-Threonine serves as a biochemical precursor to glycine, a primary inhibitory neurotransmitter in the spinal cord and brainstem. By increasing the available pool of glycine, L-Threonine can enhance inhibitory neurotransmission, a property that has been explored for the symptomatic treatment of conditions characterized by hyperexcitability, such as spasticity. Research on the direct neurobiological roles of D-Threonine is limited, with one study indicating it can potentiate currents in rat hippocampal slices through a mechanism independent of the NMDA receptor.
Quantitative Data Summary
The following tables summarize key quantitative parameters for DL-Serine and this compound based on available experimental data.
| Parameter | DL-Serine | This compound | Source |
| Primary Receptor Target | NMDA Receptor (glycine site co-agonist) | Glycine Receptor (indirectly, via conversion to glycine) | |
| Primary Function | Neuromodulation (Excitatory) | Neurotransmission (Inhibitory, as glycine precursor) | |
| Enzyme for Synthesis (D-form) | Serine Racemase | Not well-characterized in mammals | |
| Metabolic Precursor | L-Serine | L-Threonine is a precursor to Glycine | |
| Neurological Disorders Implicated | Schizophrenia, Alzheimer's Disease, ALS | Spasticity, ALS (as a therapeutic agent) |
Note: This table represents a summary of the predominant and most researched roles. Further research may reveal additional functions and complexities.
Signaling Pathways and Mechanisms of Action
The distinct roles of DL-Serine and this compound are rooted in their differential engagement with key neurotransmitter systems.
DL-Serine and the NMDA Receptor Pathway
D-Serine is a crucial modulator of synaptic plasticity through its interaction with the NMDA receptor. The binding of both glutamate (B1630785) and a co-agonist (D-Serine or glycine) is required for the opening of the NMDA receptor channel, leading to calcium influx and the activation of downstream signaling cascades involved in Long-Term Potentiation (LTP) and Long-Term Depression (LTD).
L-Threonine and the Glycine Synthesis Pathway
L-Threonine contributes to inhibitory neurotransmission by serving as a substrate for the synthesis of glycine. Glycine then acts on glycine receptors, which are ligand-gated chloride channels, leading to hyperpolarization of the postsynaptic neuron and a reduction in neuronal excitability.
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of this compound and DL-Serine in neurobiological contexts. Below are outlines of key experimental protocols.
Quantification of D- and L-Serine in Brain Tissue by HPLC
This protocol provides a method for the sensitive and specific measurement of D- and L-serine enantiomers.
Objective: To determine the concentrations of D-Serine and L-Serine in brain tissue homogenates.
Methodology:
-
Tissue Homogenization: Brain tissue is homogenized in a suitable buffer (e.g., perchloric acid) to precipitate proteins.
-
Deproteinization: The homogenate is centrifuged to pellet the precipitated proteins.
-
Derivatization: The supernatant containing the free amino acids is derivatized with a chiral fluorescent agent, such as N-acetyl-L-cysteine and o-phthaldialdehyde (OPA), to form diastereomers that can be separated by reverse-phase HPLC.
-
HPLC Analysis: The derivatized sample is injected into a high-performance liquid chromatography (HPLC) system equipped with a C18 column and a fluorescence detector.
-
Quantification: The concentrations of D- and L-Serine are determined by comparing the peak areas of the sample to those of known standards.
Electrophysiological Recording of NMDA Receptor Currents
This protocol outlines the measurement of NMDA receptor-mediated currents in brain slices to assess the effects of D-Serine.
Objective: To measure the potentiation of NMDA receptor currents by D-Serine in neurons.
Methodology:
-
Brain Slice Preparation: Acute brain slices (e.g., from the hippocampus) are prepared from rodents.
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are obtained from individual neurons within the slice.
-
NMDA Receptor Isolation: Synaptic responses are evoked by electrical stimulation in the presence of antagonists for AMPA and GABA receptors to isolate NMDA receptor-mediated currents.
-
D-Serine Application: D-Serine is applied to the slice via the perfusion solution at varying concentrations.
-
Data Analysis: The amplitude and kinetics of the NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) are measured before and after D-Serine application to determine its effect.
Comparative Summary and Future Directions
| Feature | DL-Serine | This compound |
| Primary Isomer of Interest | D-Serine | L-Threonine |
| Mechanism of Action | Direct co-agonist at NMDA receptors | Indirectly enhances inhibitory neurotransmission as a glycine precursor |
| Role in Synaptic Plasticity | Well-established modulator of LTP and LTD | Limited direct evidence; may influence plasticity through glycine levels |
| Therapeutic Potential | Investigated for schizophrenia (cognitive symptoms) and Alzheimer's disease | Investigated for spasticity and ALS |
| Research Focus | Extensive research on its role as a gliotransmitter and neuromodulator | Primarily studied in the context of amino acid metabolism and as a glycine precursor |
Future research should aim to further elucidate the direct neurobiological effects of D-Threonine, which remain largely unexplored. A deeper understanding of the interplay between the metabolic pathways of these and other amino acids will be crucial for developing novel therapeutic strategies for a wide range of neurological and psychiatric disorders. The continued development of precise analytical techniques will be essential for accurately quantifying these molecules in specific brain regions and cellular compartments, providing further insights into their dynamic regulation and function in both health and disease.
References
- 1. NMDA receptor regulation by D-serine: new findings and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS) [frontiersin.org]
- 3. Excitatory and inhibitory D-serine binding to the NMDA receptor | eLife [elifesciences.org]
- 4. The role of D-serine as co-agonist of NMDA receptors in the nucleus accumbens: relevance to cocaine addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor - PMC [pmc.ncbi.nlm.nih.gov]
Validating DL-Threonine as a Metabolic Precursor to Glycine In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of DL-Threonine's role as a metabolic precursor to glycine (B1666218) in vivo, benchmarked against other key alternatives. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document serves as a valuable resource for researchers investigating amino acid metabolism and its implications in health and disease.
Executive Summary
Glycine, a conditionally essential amino acid, plays a critical role in numerous physiological processes, including neurotransmission, protein synthesis, and detoxification. Its endogenous synthesis is crucial for maintaining metabolic homeostasis. While this compound is a known precursor to glycine, its quantitative contribution compared to other metabolic sources is a subject of ongoing research. This guide dissects the in vivo conversion of this compound to glycine and provides a comparative analysis with other significant precursors: serine, choline (B1196258), and 4-hydroxyproline (B1632879). The data presented herein is primarily derived from studies in neonatal piglets, a well-established model for human infant metabolism, offering valuable insights into these fundamental biochemical pathways.
Comparative Analysis of Glycine Precursors
The in vivo synthesis of glycine is a complex process involving multiple precursors and enzymatic pathways. The following table summarizes the quantitative contribution of this compound and its alternatives to glycine synthesis, based on available experimental data. It is important to note that these values are derived from studies in neonatal piglets and may vary across different species and developmental stages.
| Metabolic Precursor | Metabolic Pathway | Key Enzymes | Quantitative Contribution to Glycine Synthesis (in neonatal piglets) | Reference |
| This compound | Threonine Dehydrogenase Pathway | Threonine Dehydrogenase, 2-amino-3-ketobutyrate CoA ligase | Estimated to contribute to 12% of endogenous glycine synthesis (along with serine and choline from milk) | [1] |
| Serine | Serine Hydroxymethyltransferase (SHMT) Pathway | Serine Hydroxymethyltransferase | Estimated to contribute to 12% of endogenous glycine synthesis (along with threonine and choline from milk) | [1] |
| Choline | Choline Oxidation Pathway | Choline dehydrogenase, Betaine aldehyde dehydrogenase, etc. | Estimated to contribute to 12% of endogenous glycine synthesis (along with threonine and serine from milk) | [1] |
| 4-Hydroxyproline | 4-Hydroxyproline Oxidase (OH-POX) Pathway | 4-Hydroxyproline oxidase, Alanine:glyoxylate transaminase, 4-hydroxy-2-oxoglutarate aldolase | A major contributor, compensating for glycine deficiency in milk.[1] | [1] |
Metabolic Pathways and Experimental Workflows
To visually represent the complex relationships in glycine metabolism and the methodologies used to study them, the following diagrams are provided.
Metabolic Pathways to Glycine Synthesis.
Experimental Workflow for In Vivo Amino Acid Conversion.
Experimental Protocols
The following section outlines a generalized protocol for conducting in vivo stable isotope tracing studies to quantify the conversion of a precursor amino acid to glycine. This protocol is a composite of methodologies reported in various studies and should be adapted based on the specific research question, animal model, and available instrumentation.
Objective: To quantify the in vivo conversion rate of a stable isotope-labeled amino acid precursor (e.g., this compound) to glycine.
Materials:
-
Animal Model: (e.g., Sprague-Dawley rats, C57BL/6 mice, neonatal piglets)
-
Stable Isotope-Labeled Precursor: e.g., L-[U-13C]-Threonine, [1,2-13C2]glycine, [2,3,3-2H3]serine
-
Vehicle for Administration: Sterile saline or other appropriate vehicle
-
Anesthesia: (e.g., isoflurane)
-
Surgical Tools: for catheter implantation if required for continuous infusion
-
Metabolic Cages: for urine and feces collection (optional)
-
Blood Collection Supplies: (e.g., heparinized tubes, syringes)
-
Tissue Collection Tools: (e.g., scalpels, forceps, liquid nitrogen)
-
Homogenizer: for tissue processing
-
Centrifuge
-
Solvents for Metabolite Extraction: (e.g., methanol (B129727), chloroform, water)
-
Mass Spectrometer: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Procedure:
-
Animal Acclimatization and Diet:
-
House animals in a controlled environment (temperature, light/dark cycle) for at least one week prior to the experiment.
-
Provide ad libitum access to a standard chow diet and water.
-
For specific experimental aims, a custom diet with controlled amino acid composition may be required.
-
-
Tracer Administration:
-
Bolus Injection: Administer a single dose of the stable isotope-labeled precursor via intraperitoneal (IP) or intravenous (IV) injection.
-
Continuous Infusion: For steady-state analysis, implant a catheter (e.g., in the jugular vein) and administer the labeled precursor via a continuous infusion pump. A priming bolus dose is often given at the start of the infusion to rapidly achieve isotopic equilibrium.
-
Oral Gavage: Administer the labeled precursor directly into the stomach using a gavage needle.
-
-
Sample Collection:
-
Collect biological samples at predetermined time points post-administration.
-
Blood: Collect blood via tail vein, saphenous vein, or cardiac puncture at the endpoint. Immediately place on ice and centrifuge to separate plasma.
-
Tissues: At the desired time points, euthanize the animal and rapidly excise tissues of interest (e.g., liver, kidney, muscle). Immediately freeze-clamp the tissues in liquid nitrogen to quench metabolic activity.
-
Urine/Feces: If using metabolic cages, collect urine and feces at specified intervals.
-
-
Metabolite Extraction:
-
Plasma: Precipitate proteins by adding a cold solvent like methanol or acetonitrile. Centrifuge to pellet the protein and collect the supernatant containing the metabolites.
-
Tissues: Homogenize the frozen tissue in a cold extraction solvent (e.g., 80% methanol). Centrifuge to remove cell debris and collect the supernatant.
-
Dry the extracts under a stream of nitrogen or using a vacuum concentrator.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the dried extracts in a suitable solvent for the chosen analytical platform.
-
Derivatize the amino acids if using GC-MS to increase their volatility.
-
Analyze the samples using GC-MS or LC-MS/MS to determine the isotopic enrichment of glycine and the precursor amino acid.
-
-
Data Analysis and Flux Calculation:
-
Calculate the isotopic enrichment (the ratio of the labeled isotopologue to the total pool of the metabolite).
-
Utilize metabolic flux analysis models to calculate the rate of conversion of the precursor to glycine. This often involves measuring the rate of appearance of the labeled glycine over time.
-
Conclusion
The in vivo validation of this compound as a metabolic precursor to glycine reveals a complex and interconnected network of amino acid metabolism. While threonine, along with serine and choline, contributes to the endogenous glycine pool, evidence from neonatal piglet models suggests that 4-hydroxyproline can be a more significant contributor, particularly when dietary glycine is limited. The choice of precursor for therapeutic or research applications should, therefore, consider the specific metabolic context, including species, developmental stage, and nutritional status. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate these pathways and quantify the metabolic flux of glycine from various precursors in different physiological and pathological states. Future studies, particularly those involving direct comparative analysis in adult humans, are warranted to fully elucidate the quantitative importance of each precursor in maintaining glycine homeostasis.
References
A Comparative In Vivo Analysis of the Metabolic Fates of D-Threonine and L-Threonine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo metabolic fates of D-Threonine and L-Threonine. While direct comparative in vivo studies are limited, this document synthesizes available data from various studies to highlight the key differences in their absorption, distribution, metabolism, and excretion. The information presented is intended to support research and development activities where the stereochemistry of threonine is a critical factor.
Executive Summary
L-Threonine, an essential proteinogenic amino acid, is readily absorbed and utilized by the body for protein synthesis and various metabolic processes.[1][2] Its metabolic pathways are well-characterized, primarily involving threonine dehydrogenase, threonine dehydratase, and threonine aldolase.[3][4][5] In contrast, D-Threonine is not incorporated into proteins and is metabolized primarily through oxidative deamination by D-amino acid oxidase (DAAO), a process largely viewed as a detoxification mechanism. This fundamental difference in biological recognition and enzymatic specificity leads to distinct metabolic profiles, tissue distributions, and biological roles.
Quantitative Data Comparison
The following tables summarize the available quantitative data on the tissue distribution and metabolism of D-Threonine and L-Threonine from in vivo studies in rats and humans. It is important to note that this data is compiled from separate studies and not from a direct head-to-head comparison.
Table 1: Tissue Distribution of Threonine Isomers in Rats
| Tissue/Fluid | D-Threonine (nmol/g wet tissue) | D-allo-Threonine (nmol/g wet tissue) | L-allo-Threonine | Reference |
| Corpus Striatum | 0.85 ± 0.05 | 5.01 ± 0.32 | Not Detected | |
| Frontal Brain | Significant Amounts | Significant Amounts | Not Detected | |
| Urine | Significant Amounts | Significant Amounts | Not Detected |
Data from a study on the natural occurrence of D-threonine isomers in rats.
Table 2: L-Threonine Metabolism and Oxidation in Rats and Humans
| Species | Dietary L-Threonine | Key Finding | Reference |
| Rat | 0.15% - 0.85% of diet | Rate of oxidation is low at intake levels required for maximum growth and increases as intake surpasses this requirement. | |
| Rat | 3% of diet | Rapid oxidation in rats with induced high serine-threonine dehydratase activity, leading to lower tissue threonine concentrations. | |
| Human | 50 µmol/kg/hr (Control) | Threonine oxidation to CO2: 15 µmol/kg/hr. | |
| Human | 126 µmol/kg/hr (Excess) | Threonine oxidation to CO2 increased threefold to 45-49 µmol/kg/hr. | |
| Human | Excess | The threonine dehydrogenase pathway accounts for only 7-11% of total threonine catabolism. |
Metabolic Pathways
The metabolic fates of L-Threonine and D-Threonine are governed by distinct enzymatic pathways due to the high stereospecificity of metabolic enzymes.
L-Threonine Metabolism
L-Threonine is an essential amino acid that must be obtained from the diet. It serves as a crucial building block for protein synthesis and can be catabolized through several pathways to produce energy and other essential metabolites. In animals, L-Threonine is metabolized via three primary routes:
-
Threonine Dehydrogenase Pathway: This pathway converts L-Threonine to 2-amino-3-ketobutyrate, which is then cleaved into glycine (B1666218) and acetyl-CoA. Acetyl-CoA can then enter the citric acid cycle for energy production. In adult humans, this is considered a minor pathway for threonine degradation.
-
Threonine Dehydratase (Serine Dehydratase) Pathway: This pathway deaminates L-Threonine to produce α-ketobutyrate and ammonia. The α-ketobutyrate can be further metabolized to propionyl-CoA, which also feeds into the citric acid cycle.
-
Threonine Aldolase Pathway: This pathway cleaves L-Threonine into glycine and acetaldehyde.
A significant portion of dietary L-Threonine is utilized by the gut for the synthesis of intestinal mucosal proteins, particularly mucins.
D-Threonine Metabolism
D-amino acids, including D-Threonine, are not utilized for protein synthesis in mammals. When administered to animals, they are absorbed by the intestine and transported to various tissues. The primary metabolic pathway for D-Threonine is oxidative deamination catalyzed by the FAD-containing enzyme D-amino acid oxidase (DAAO).
This reaction produces:
-
The corresponding α-keto acid (α-keto-β-hydroxybutyrate)
-
Ammonia (NH₃)
-
Hydrogen Peroxide (H₂O₂)
This process is generally considered a detoxification mechanism to prevent the accumulation of potentially harmful D-amino acids.
Visualizing the Metabolic Fates
The following diagrams illustrate the distinct metabolic pathways of L-Threonine and D-Threonine and a hypothetical workflow for a comparative in vivo study.
Caption: Distinct metabolic pathways of L-Threonine and D-Threonine.
References
- 1. Threonine metabolism in vivo: effect of threonine intake and prior induction of threonine dehydratase in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Threonine (Thr) Amino Acid Guide - Creative Peptides [creative-peptides.com]
A Researcher's Guide to Determining the Enantiomeric Ratio of DL-Threonine in Biological Samples
For researchers, scientists, and professionals in drug development, the accurate determination of the enantiomeric ratio of DL-Threonine in biological samples is crucial for understanding its physiological roles, metabolic pathways, and potential as a biomarker. This guide provides a comprehensive comparison of the leading analytical techniques, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
Comparison of Analytical Methods
The determination of the enantiomeric ratio of this compound can be achieved through several sophisticated analytical techniques. The primary methods include chiral chromatography—both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—Capillary Electrophoresis (CE), and enzymatic assays. Each method offers distinct advantages and is suited for different experimental requirements.
Chiral HPLC stands out for its versatility and wide applicability, offering both direct and indirect methods for enantiomeric separation.[1] Direct methods utilize a chiral stationary phase (CSP) to resolve enantiomers, while indirect methods involve derivatization with a chiral reagent to form diastereomers that can be separated on a conventional achiral column.[1] Gas chromatography, another powerful technique, typically requires derivatization to increase the volatility of the amino acids for separation on a chiral column.[2][3][4] Capillary electrophoresis provides high separation efficiency and is particularly useful for small sample volumes. Enzymatic assays offer high specificity for one enantiomer, typically L-Threonine, and can be adapted for high-throughput screening.
Below is a summary of the performance characteristics of these methods based on published experimental data.
| Method | Principle | Sample Type | Derivatization | Detection | Linearity Range | Limit of Detection (LOD) | Precision (RSD) | Key Advantages | Key Disadvantages |
| Chiral HPLC | Chromatographic separation on a chiral stationary phase or after chiral derivatization. | Plasma, Serum, Urine, Tissues | Can be direct (underivatized) or indirect (required) | UV, Fluorescence, Mass Spectrometry (MS) | Wide, e.g., 2.5 fmol - 50 pmol | As low as femtomole levels | Typically < 5% | High versatility, well-established, high sensitivity with specific detectors. | Indirect methods require extra sample preparation steps. |
| Chiral GC | Chromatographic separation of volatile derivatives on a chiral stationary phase. | Urine, Serum | Required (e.g., acylation, esterification) | Flame Ionization (FID), Mass Spectrometry (MS) | Nanomolar to micromolar range. | Picomole to nanomole range. | Typically < 10% | High resolution and efficiency. | Derivatization is mandatory and can be complex. |
| Capillary Electrophoresis (CE) | Separation based on differential migration in an electric field in the presence of a chiral selector. | Various biological fluids. | Not always required. | UV, Fluorescence. | Micromolar range. | Micromolar range. | Varies, can be < 5% | High separation efficiency, low sample and reagent consumption. | Lower sensitivity compared to HPLC-MS, potential for matrix interference. |
| Enzymatic Assays | Specific enzymatic reaction for one enantiomer (e.g., L-Threonine). | Fermentation Broth, Cell Lysates, Plasma | Not required. | Spectrophotometry, Fluorometry | Can distinguish 0.5 mM difference | Dependent on enzyme kinetics. | Good for high-throughput screening. | High specificity, suitable for high-throughput screening. | Typically quantifies only one enantiomer, requiring another method for the ratio. |
Experimental Protocols
To provide a practical context, a detailed methodology for a representative chiral HPLC method is outlined below.
Detailed Experimental Protocol: Chiral HPLC with Pre-column Derivatization and Fluorescence Detection
This protocol is based on a method for the determination of threonine isomers in mammalian tissues.
1. Sample Preparation (from Rat Brain Tissue)
-
Homogenize brain tissue in 10 volumes of 0.1 M perchloric acid.
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Neutralize the sample with a potassium carbonate solution.
-
Centrifuge to remove the potassium perchlorate (B79767) precipitate.
-
The resulting supernatant is used for derivatization.
2. Derivatization
-
To 100 µL of the sample supernatant, add 100 µL of a borate (B1201080) buffer (pH 8.0).
-
Add 100 µL of a 50 mM solution of 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) in acetonitrile (B52724).
-
Incubate the mixture at 60°C for 5 minutes.
-
Stop the reaction by adding 200 µL of 0.1 M HCl.
-
Filter the derivatized sample before injection into the HPLC system.
3. HPLC Conditions
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: A two-step system can be employed: first, a reversed-phase column (e.g., C18) for initial separation, followed by a chiral column (e.g., a Pirkle-type or cyclodextrin-based column) for enantiomeric resolution.
-
Mobile Phase: A gradient elution may be used. For the reversed-phase column, a mobile phase consisting of a buffer (e.g., acetate (B1210297) or phosphate) and an organic modifier (e.g., acetonitrile or methanol) is common. The mobile phase for the chiral column will be specific to the column chemistry.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 25°C.
-
Detection: Fluorescence detection with excitation and emission wavelengths appropriate for the NBD-F derivative (e.g., 470 nm excitation and 530 nm emission).
4. Data Analysis
-
Identify the peaks for D- and L-Threonine based on the retention times of standard solutions.
-
Quantify the peak areas for each enantiomer.
-
Calculate the enantiomeric ratio using the formula: Enantiomeric Ratio = [Area of D-Threonine] / ([Area of D-Threonine] + [Area of L-Threonine]).
Visualizing the Workflow and Method Comparison
To further clarify the experimental process and the relationships between the different analytical techniques, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of the Optical Purity for Serine and Threonine by Gas Chromatography on a Chiral Column | Scilit [scilit.com]
- 3. agilent.com [agilent.com]
- 4. A technique for the determination of enantiomeric amino acids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of DL-Threonine: Cross-Validation of Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of DL-Threonine, an essential amino acid, is critical across various scientific disciplines, from pharmaceutical development to nutritional science. The selection of an appropriate analytical method is paramount to achieving reliable and reproducible results. This guide provides a comprehensive cross-validation of three primary analytical techniques for this compound quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays. We present a comparative analysis of their performance characteristics, supported by detailed experimental protocols, to aid researchers in selecting the most suitable method for their specific applications.
Performance Comparison of Analytical Methods
The choice of an analytical technique for this compound quantification is often a trade-off between sensitivity, specificity, sample throughput, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of HPLC, GC-MS, and Enzymatic Assays.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Enzymatic Assay |
| Principle | Separation based on polarity, with or without chemical derivatization for detection. | Separation of volatile derivatives based on boiling point and mass-to-charge ratio. | Specific enzymatic conversion of L-Threonine, leading to a measurable product. |
| Derivatization | Optional (pre- or post-column) to enhance detection.[1][2] | Mandatory to increase volatility.[3] | Not required. |
| Linearity (R²) | >0.99[4] | >0.99 | Typically linear over a specific concentration range. |
| Accuracy (% Recovery) | 87.18% to 118.08% for amino acids. | Generally high with the use of internal standards. | High specificity for L-Threonine. |
| Precision (%RSD) | <14.62% (intra- and inter-day for amino acids). | <20% (for amino acid standards). | Generally low RSD. |
| Limit of Detection (LOD) | <0.059 mg/100 g for amino acids. | ~1 ng of amino acid injected. | Dependent on enzyme kinetics and detection method. |
| Limit of Quantification (LOQ) | <0.198 mg/100 g for amino acids. | <0.1 µM for most amino acids in high-resolution MS. | Dependent on enzyme kinetics and detection method. |
| Sample Throughput | Moderate to high. | Moderate. | High (suitable for microplate format). |
| Specificity | Good, can be improved with MS detection. | Very high due to mass fragmentation patterns. | Very high for the specific enantiomer (L-Threonine). |
| Instrumentation Cost | Moderate to high. | High. | Low to moderate. |
| Primary Advantage | Versatility with various detection methods. | High sensitivity and specificity. | High specificity and suitability for high-throughput screening. |
| Primary Disadvantage | Derivatization may be required for sensitivity. | Requires derivatization, which can be complex. | Typically specific for one enantiomer (L-Threonine). |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical methods. Below are representative protocols for each technique.
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization (OPA/FMOC)
This method involves the derivatization of primary and secondary amino acids with o-phthaldialdehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC), respectively, followed by separation and fluorescence detection.
Sample Preparation:
-
Hydrolysis (for total amino acid analysis): Samples are hydrolyzed using 6 M HCl at 110°C for 20 hours under a nitrogen atmosphere.
-
Neutralization: The hydrolysate is dried under a stream of nitrogen to remove the acid.
-
Reconstitution: The dried residue is reconstituted in a suitable buffer (e.g., 20 mM HCl).
Derivatization (Automated in Autosampler):
-
Mix the sample with borate (B1201080) buffer.
-
Add OPA reagent to derivatize primary amino acids.
-
Add FMOC reagent to derivatize secondary amino acids.
Chromatographic Conditions:
-
Column: Agilent ZORBAX Eclipse AAA (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 40 mM Phosphate buffer, pH 7.8.
-
Mobile Phase B: Acetonitrile (B52724)/Methanol/Water (45:45:10).
-
Gradient Elution: A typical gradient runs from a low to a high percentage of Mobile Phase B over approximately 20-30 minutes.
-
Flow Rate: 2.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: Fluorescence detector (e.g., Ex: 340 nm, Em: 450 nm for OPA derivatives; Ex: 266 nm, Em: 305 nm for FMOC derivatives).
Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation Derivatization
This method requires the derivatization of amino acids to make them volatile for GC analysis. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common silylating agent.
Sample Preparation:
-
Drying: An aliquot of the sample is dried completely under a stream of nitrogen.
-
Derivatization:
-
Add acetonitrile and BSTFA to the dried sample.
-
Heat the mixture at 100°C for 30 minutes.
-
GC-MS Conditions:
-
GC Column: 5% diphenyl-dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature of 70°C.
-
Ramp to 170°C at 10°C/min.
-
Ramp to 280°C at 30°C/min and hold for 3 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic mass fragments for threonine derivatives.
-
Enzymatic Assay using L-Threonine Dehydrogenase (TDH)
This assay is highly specific for L-Threonine and relies on the NAD+-dependent oxidation of L-Threonine to 2-amino-3-oxobutyrate, with the concurrent reduction of NAD+ to NADH. The increase in NADH is measured spectrophotometrically at 340 nm.
Assay Principle: L-Threonine + NAD+ --(L-Threonine Dehydrogenase)--> 2-Amino-3-oxobutyrate + NADH + H+
Reagents:
-
L-Threonine Dehydrogenase (TDH) from Cupriavidus necator.
-
NAD+ solution.
-
Buffer solution (e.g., Tris-HCl, pH 9.0).
Procedure (Microplate Assay):
-
Pipette the sample into a 96-well microplate.
-
Add the buffer solution and NAD+ to each well.
-
Initiate the reaction by adding the L-Threonine Dehydrogenase solution.
-
Incubate at a controlled temperature (e.g., 37°C).
-
Measure the absorbance at 340 nm at time zero and after a fixed time interval (e.g., 30 minutes).
-
The change in absorbance is proportional to the L-Threonine concentration. A standard curve is generated using known concentrations of L-Threonine.
Visualizing the Workflow and Pathways
To better illustrate the logical flow of a comparative method validation study and the principle of the enzymatic assay, the following diagrams are provided.
References
Physiological Effects of Threonine Supplementation in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physiological effects of threonine supplementation in various animal models, focusing on L-Threonine as the primary supplemented form due to the prevalence of research on this isomer. Data on DL-Threonine is limited in recent literature; however, where available, comparisons are made. This document is intended to serve as a resource for researchers designing studies on amino acid supplementation and for professionals in drug development exploring metabolic pathways.
Data Presentation: A Comparative Analysis of Threonine Supplementation
The following tables summarize the quantitative effects of L-Threonine supplementation compared to control or basal diets in key animal models.
Table 1: Effects of L-Threonine Supplementation on Growth Performance in Broiler Chickens
| Parameter | Animal Model | Supplementation Details | Control/Basal Diet | L-Threonine Supplemented Diet | Percentage Change | Reference |
| Body Weight Gain (g) | Ross 308 Broilers | Threonine-adequate diet via L-Thr supplementation vs. Threonine-deficient diet | 1056 | 1226 | +16.1% | [1] |
| Hubbard Broilers (Heat-Stressed) | 175-200% of NRC recommended threonine | Reduced growth due to heat stress | No significant improvement in weight gain | - | [2] | |
| Feed Conversion Ratio (FCR) | Ross 308 Broilers | Threonine-adequate diet via L-Thr supplementation vs. Threonine-deficient diet | 1.60 | 1.55 | -3.1% (Improvement) | [1] |
| Broilers | 110% and 120% of NRC recommended dietary threonine | Poorer FCR | 7% and 5% improvement, respectively | +7% and +5% | [3] | |
| Broilers on low protein diet | 1% less CP + 10% higher Thr | Control | Improved FCR | Improvement | [4] |
Table 2: Effects of L-Threonine Supplementation on Growth Performance in Pigs
| Parameter | Animal Model | Supplementation Details | Control/Basal Diet | L-Threonine Supplemented Diet | Percentage Change | Reference |
| Average Daily Gain (ADG) ( g/day ) | Growing Pigs (68.57 lb initial BW) | Increased dietary threonine from 0.40% to 0.50% | - | ADG improved by 17% from d 0-14 | +17% | |
| Weaned Pigs (7.2 kg initial BW) | 87% of recommended Thr vs. 100-137% | 479 | 505-509 | +5.4% to +6.3% | ||
| Feed Conversion Ratio (FCR) | Growing Pigs (68.57 lb initial BW) | Optimized between 0.50% and 0.60% dietary threonine | - | Optimized FCR | - | |
| Weaned Pigs (7.2 kg initial BW) | 87% of recommended Thr vs. 100-137% | 1.70 | 1.64-1.65 | -2.9% to -3.5% (Improvement) |
Table 3: Effects of L-Threonine Supplementation on Lipid Metabolism in Obese Mice
| Parameter | Animal Model | Supplementation Details | High-Fat Diet (HFD) Control | HFD + 3% L-Threonine in drinking water | Percentage Change | Reference |
| Body Weight | C57BL/6J Mice | 10 weeks of supplementation | Increased | Significantly decreased | Decrease | |
| Epididymal Fat Pad Weight | C57BL/6J Mice | 10 weeks of supplementation | Increased | Significantly decreased | Decrease | |
| Perirenal Fat Pad Weight | C57BL/6J Mice | 10 weeks of supplementation | Increased | Significantly decreased | Decrease | |
| Serum Triacylglycerols | C57BL/6J Mice | 10 weeks of supplementation | Increased | Significantly decreased | Decrease | |
| Serum Total Cholesterol | C57BL/6J Mice | 10 weeks of supplementation | Increased | Significantly decreased | Decrease |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies.
Protocol 1: Growth Performance in Broiler Chickens
-
Animal Model: 144-sexed Ross 308 broiler chicks.
-
Housing: Randomly allocated into 3 dietary treatment groups with 6 replicates per treatment and 8 birds per replicate.
-
Dietary Treatments:
-
Group 1 (Threonine Deficient): Basal diet meeting all limiting amino acid requirements except for threonine.
-
Group 2 (Threonine Adequate - High Crude Protein): Threonine adequacy achieved with a higher level of crude protein.
-
Group 3 (L-Threonine Supplemented): Threonine adequacy achieved through L-Threonine supplementation.
-
-
Duration: 28 days.
-
Data Collection: Body weight gain and feed conversion ratio were measured. Carcass characteristics and intestinal morphology were assessed at the end of the trial.
Protocol 2: Growth Performance in Growing Pigs
-
Animal Model: Sixty pigs with an initial body weight of 68.57 lb.
-
Housing: Two pigs were housed per pen, with six pens per treatment.
-
Dietary Treatments: A basal diet formulated with corn and peanut meal to contain 1.00% dietary lysine (B10760008) and 0.40% dietary threonine. Synthetic threonine replaced sucrose (B13894) to achieve dietary threonine levels of 0.50%, 0.60%, 0.70%, and 0.80%.
-
Duration: 28 days.
-
Data Collection: Pig weights and feeder weights were recorded weekly to determine average daily gain (ADG), average daily feed intake (ADFI), and feed efficiency. Serum samples were collected on days 14 and 28 to determine serum urea (B33335) nitrogen concentrations.
Protocol 3: Lipid Metabolism in Obese Mice
-
Animal Model: Male C57BL/6J mice.
-
Obesity Induction: Mice were fed a high-fat diet (HFD) for 8 weeks to induce obesity.
-
Dietary Treatments: After obesity induction, mice were divided into groups and received either the HFD or HFD supplemented with 3% lysine, threonine, or methionine in their drinking water.
-
Duration: 10 weeks of supplementation.
-
Data Collection: Body weight, epididymal and perirenal fat pad weights, and serum concentrations of glucose, triacylglycerols, total cholesterol, and LDL-cholesterol were measured. Gene expression levels related to lipogenesis and lipolysis in adipose tissue were also analyzed.
Signaling Pathways and Experimental Workflows
Threonine supplementation has been shown to influence key metabolic signaling pathways. The diagrams below, generated using Graphviz, illustrate these relationships and a typical experimental workflow.
Caption: Signaling pathways influenced by Threonine supplementation.
Caption: A generalized experimental workflow for animal supplementation studies.
Discussion and Conclusion
The available evidence strongly supports the beneficial physiological effects of L-Threonine supplementation in various animal models. In livestock such as broilers and pigs, L-Threonine improves growth performance, as indicated by increased body weight gain and improved feed conversion ratios. These effects are particularly pronounced when supplementing diets that are otherwise deficient in this essential amino acid. Furthermore, threonine plays a crucial role in gut health by contributing to the synthesis of mucin, a key component of the intestinal mucus layer.
In rodent models of obesity, L-Threonine supplementation has been shown to mitigate the negative effects of a high-fat diet, leading to reduced body weight, fat deposition, and improved serum lipid profiles. These effects are mediated, in part, by the regulation of genes involved in lipid metabolism.
The metabolic effects of threonine are orchestrated through complex signaling networks, including the PI3K/Akt, mTOR, and MAPK pathways. These pathways are central regulators of protein synthesis, cell growth, and immune function, highlighting the multifaceted role of threonine beyond its basic function as a protein building block.
A significant gap in the current literature is the lack of recent, direct comparative studies on the physiological effects of this compound versus L-Threonine. This compound is a racemic mixture of D- and L-isomers. Historically, it has been suggested that the biological activity of the D-isomer is low in poultry. Without contemporary data, it is difficult to make a definitive comparison of the efficacy of this compound.
References
- 1. scielo.br [scielo.br]
- 2. Effects of high dietary threonine supplementation on growth performance, health biomarkers, and intestinal histology in cyclic heat-stressed broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interactive effects of threonine levels and protein source on growth performance and carcass traits, gut morphology, ileal digestibility of protein and amino acids, and immunity in broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcmas.com [ijcmas.com]
A Comparative Analysis of DL-Threonine and Other Amino Acid Supplements for Research Applications
In the landscape of biological research and drug development, the selection of appropriate amino acid supplements is critical for applications ranging from cell culture to preclinical animal studies. While L-amino acids are the proteinogenic stereoisomers exclusively used in protein synthesis by mammalian cells, racemic mixtures, such as DL-Threonine, are also commercially available. This guide provides an objective, data-driven comparison of this compound against other commonly used amino acid supplements, focusing on their biochemical properties, metabolic fates, and performance in experimental settings.
Understanding this compound: The Role of Stereochemistry
This compound is a racemic mixture containing equal parts of L-Threonine and D-Threonine. These two molecules are enantiomers, or non-superimposable mirror images of each other.[1][2] This structural difference is paramount in biological systems, as enzymes and cellular machinery are highly stereospecific.
-
L-Threonine : This is the biologically active isomer.[1][] As an essential amino acid, it cannot be synthesized by the human body and must be obtained through diet or supplementation.[2] It is a crucial component for protein synthesis, immune function, and the production of mucin, a protein vital for gut health.
-
D-Threonine : This isomer is not incorporated into proteins in mammals and its metabolic utility is limited. While used in some bacterial biosynthetic pathways and as a chiral building block in synthetic chemistry, it is not a direct nutritional source for mammalian cells.
For most research applications, particularly in cell culture and animal nutrition, the use of pure L-Threonine is standard practice to ensure biological relevance and avoid confounding effects from the D-isomer.
Side-by-Side Comparison of Key Amino Acid Supplements
The selection of an amino acid supplement depends on the specific biological process being investigated. L-Threonine's functions are distinct from other key amino acids such as L-Glutamine, Branched-Chain Amino Acids (BCAAs), Glycine, and L-Serine.
| Amino Acid | Type | Primary Functions | Key Metabolic Pathways |
| L-Threonine | Essential | Protein synthesis, Mucin production (gut health), Immune cell development, Precursor for Glycine. | Threonine Dehydrogenase Pathway (to Glycine & Acetyl-CoA); Threonine Dehydratase Pathway (to α-ketobutyrate). |
| L-Glutamine | Conditionally Essential | Primary energy source for immune & intestinal cells, Nitrogen transport, Gut barrier integrity, Precursor for glutathione. | Glutaminolysis (conversion to glutamate (B1630785) and α-ketoglutarate for TCA cycle entry). |
| BCAAs (Leucine, Isoleucine, Valine) | Essential | Muscle protein synthesis (especially Leucine), mTORC1 pathway activation, Energy substrate in muscle. | BCAA catabolism primarily in skeletal muscle. |
| Glycine | Non-Essential | Neurotransmitter (inhibitory), Precursor for collagen, creatine, & glutathione, Improves sleep quality. | Interconversion with Serine, component of one-carbon metabolism. |
| L-Serine | Non-Essential | Neuroprotective agent, Precursor for D-Serine (NMDA receptor co-agonist), Synthesis of phospholipids (B1166683) & purines. | Serine biosynthesis from 3-phosphoglycerate (B1209933) (glycolysis intermediate). |
Performance in Specific Research Applications
Experimental data highlights the distinct advantages of each amino acid supplement in different contexts.
| Application | This compound/L-Threonine | L-Glutamine | BCAAs | Glycine | L-Serine |
| Cell Culture | Essential for proliferation of embryonic stem cells. A standard component of media for protein synthesis. | A primary energy source, but unstable in liquid media, leading to ammonia (B1221849) buildup. Often replaced with more stable dipeptides like L-alanyl-L-glutamine. | Important for specific cell types; Leucine is a key activator of mTORC1 signaling, promoting cell growth. | Not typically a performance-limiting supplement in standard media. | Can have neuroprotective effects in neuronal cultures. |
| Animal Nutrition & Metabolism | Improves gut morphology (villus height), immunity, and growth performance, especially in poultry and swine. | Supports intestinal integrity and immune function during periods of metabolic stress or illness. | Reduces exercise-induced muscle damage and soreness. Can promote muscle mass gain. | Animal studies suggest it protects against muscle wasting and promotes muscle growth. | In mice on a high-fat diet, supplementation reduced body weight and blood glucose. |
| Neuroscience Research | Precursor to glycine, an inhibitory neurotransmitter. | Can affect the gut-brain axis by supporting gut health. | May reduce exercise-induced central fatigue by competing with tryptophan for transport across the blood-brain barrier. | Acts as an inhibitory neurotransmitter and modulates NMDA receptors. | Precursor to D-serine, a critical co-agonist for NMDA receptor activation. Its supplementation for neurological diseases like Alzheimer's is an area of active but conflicting research. |
Key Signaling Pathways and Metabolic Fates
The function of amino acids extends beyond protein building blocks; they are critical signaling molecules.
L-Threonine is catabolized via two primary pathways. In many animals, threonine dehydrogenase converts it to 2-amino-3-ketobutyrate, which is then cleaved into acetyl-CoA and glycine. However, the gene for this enzyme is inactive in humans. In humans, the primary route is via serine/threonine dehydratase, which converts threonine to α-ketobutyrate.
The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth and metabolism, and it is highly sensitive to amino acid availability, particularly BCAAs like leucine. Amino acids promote the translocation of the mTORC1 complex to the lysosomal surface, where it is activated by the small GTPase Rheb. This leads to the phosphorylation of downstream targets that drive protein synthesis and inhibit autophagy.
Experimental Protocols: Amino Acid Analysis in Plasma
Quantifying amino acid concentrations in biological samples is fundamental to research in this area. High-Performance Liquid Chromatography (HPLC) with pre-column derivatization is a widely used, sensitive, and reliable method.
Objective: To determine the concentration of primary amino acids in plasma samples.
Methodology:
-
Sample Collection and Preparation:
-
Collect whole blood in heparinized or EDTA-containing tubes.
-
Centrifuge at 2,000-3,000 x g for 15 minutes at 4°C to separate plasma. This should be done promptly to avoid changes in amino acid concentrations.
-
To deproteinize, add 100 µL of 24% sulfosalicylic acid (SSA) to 500 µL of plasma. Vortex and incubate for 15 minutes at 4°C.
-
Centrifuge at 18,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
Pre-column Derivatization:
-
Automated derivatization is performed using an autosampler.
-
The amino acids in the deproteinized plasma are mixed with o-phthalaldehyde (B127526) (OPA) reagent in the presence of a thiol (e.g., 2-mercaptoethanol). This reaction forms highly fluorescent isoindole derivatives, enabling sensitive detection.
-
-
HPLC Analysis:
-
Column: A reverse-phase C18 column (e.g., Spherisorb ODS II, 5 µm, 125 x 3 mm) is commonly used.
-
Mobile Phase: A gradient elution system is employed, typically using two or more solvents. For example, Solvent A could be a sodium phosphate/propionic acid buffer in water/acetonitrile, and Solvent B could be a mixture of acetonitrile, methanol, and water.
-
Detection: A fluorescence detector is used, with excitation and emission wavelengths set appropriately for the OPA derivatives (e.g., Ex: 340 nm, Em: 450 nm).
-
Quantification: Concentrations are determined by comparing the peak areas of the amino acids in the sample to those of a standard solution containing known concentrations of each amino acid. Internal standards (e.g., norvaline) are used to correct for variations in sample preparation and injection volume.
-
Conclusion
This compound is a racemic mixture whose utility in biological research is limited due to the inert nature of the D-isomer in mammalian systems. For applications requiring nutritional or metabolic activity, pure L-Threonine is the appropriate supplement. A comparative analysis reveals that L-Threonine has distinct functions, particularly in supporting gut health and immunity, that differentiate it from other critical amino acids. L-Glutamine is a key energy substrate for rapidly dividing cells, BCAAs are potent activators of muscle protein synthesis via the mTORC1 pathway, Glycine serves as a vital neurotransmitter and precursor for key metabolites, and L-Serine plays a crucial role in neuroprotection and one-carbon metabolism. The selection of an amino acid supplement should therefore be guided by the specific experimental objectives and the distinct metabolic and signaling roles of each molecule.
References
Safety Operating Guide
Proper Disposal of DL-Threonine: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research integrity and workplace safety. This guide provides detailed, step-by-step procedures for the proper disposal of DL-Threonine, tailored for researchers, scientists, and drug development professionals. While this compound is generally considered non-hazardous, adherence to established protocols is essential to maintain a safe laboratory environment and comply with regulatory standards.[1]
Immediate Safety and Spill Response
In the event of a this compound spill, immediate and appropriate action is necessary to prevent contamination and ensure personnel safety.
Accidental Release Measures:
-
Containment: Isolate the spill area. For powdered this compound, prevent dust formation and dispersal.
-
Cleanup: Carefully sweep up the spilled solid material.[1][2] Avoid generating dust.
-
Collection: Place the collected material into a clearly labeled, sealed container for disposal.[1]
-
Decontamination: After the material has been collected, thoroughly clean the spill site.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves and safety goggles, during cleanup.
Step-by-Step Disposal Protocol
The disposal of unwanted or expired this compound should be managed through a licensed waste disposal company. This ensures compliance with local, regional, and national environmental regulations.
-
Material Identification: Clearly label the container with "this compound" and any other relevant identifiers.
-
Packaging:
-
Unused Product: Keep the product in its original or a compatible, tightly sealed container.
-
Contaminated Materials: Any materials used for spill cleanup (e.g., wipes, absorbent pads) should be placed in a sealed bag or container and disposed of as contaminated waste.
-
-
Storage Pending Disposal: Store the container in a designated waste accumulation area, away from incompatible materials.
-
Engage a Licensed Disposal Contractor: Contact your institution's environmental health and safety (EHS) office or a certified waste management company to arrange for pickup and disposal. Provide them with the Safety Data Sheet (SDS) for this compound.
-
Documentation: Maintain a record of the disposal, including the date, quantity, and the name of the disposal company, as part of your laboratory's chemical inventory and waste management records.
Key Disposal Considerations:
| Aspect | Recommendation | Source |
| Product Disposal | Offer surplus and non-recyclable solutions to a licensed disposal company. | |
| Contaminated Packaging | Dispose of as unused product. | |
| Environmental Precautions | Keep away from drains, surface water, and ground water. Discharge into the environment must be avoided. | |
| Regulatory Compliance | Consult local, regional, and national hazardous waste regulations for complete and accurate classification. |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling DL-Threonine
For laboratory professionals, including researchers, scientists, and drug development experts, ensuring a safe environment is paramount. This guide provides essential safety and logistical information for handling DL-Threonine, a common amino acid used in various research applications. While this compound is not classified as a hazardous substance, adhering to proper handling and disposal protocols is a critical component of responsible laboratory practice.[1][2][3]
Personal Protective Equipment (PPE)
When handling this compound, especially in powdered form, the following personal protective equipment is recommended to minimize exposure and prevent contamination.
| PPE Category | Recommended Equipment | Standard |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles | OSHA 29 CFR 1910.133 or European Standard EN166[4][5] |
| Skin Protection | Nitrile rubber gloves and a lab coat or other protective clothing to prevent skin contact | EN 374 |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. If dust formation is likely, a particulate filter respirator (e.g., P1) may be necessary. | EN 143 |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety and maintains the integrity of the compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the product information on the label matches the order details.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is typically between 15–25 °C.
-
Keep the container tightly closed to prevent moisture absorption.
2. Handling and Use:
-
Practice good laboratory hygiene. Avoid eating, drinking, or smoking in areas where chemicals are handled.
-
Minimize dust generation when handling the powdered form.
-
Wash hands thoroughly with soap and water after handling the substance.
-
In case of accidental contact:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Skin: Wash off with soap and plenty of water.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.
-
3. Disposal Plan:
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for proper disposal.
-
Dispose of unused this compound and its container in accordance with approved waste disposal practices. Do not mix with other waste.
-
Contaminated packaging should be disposed of as unused product.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
